molecular formula C23H26N2O3 B564391 Solifenacin N-oxide CAS No. 180272-28-0

Solifenacin N-oxide

カタログ番号: B564391
CAS番号: 180272-28-0
分子量: 378.5 g/mol
InChIキー: PNHAPLMCCXMFAI-QYYKVDRLSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Solifenacin N-oxide is an inactive metabolite of the muscarinic receptor antagonist solifenacin. It is also a potential impurity found in commercial preparations of solifenacin. This compound is formed when solifenacin is stored under oxidative conditions.>

特性

IUPAC Name

[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c26-23(28-21-16-25(27)14-11-18(21)12-15-25)24-13-10-17-6-4-5-9-20(17)22(24)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t18?,21-,22-,25?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHAPLMCCXMFAI-QYYKVDRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[N+]2(CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180272-28-0
Record name Solifenacin N1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180272280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SOLIFENACIN N1-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67V0THE6SU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Solifenacin N-oxide: A Comprehensive Technical Guide on its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin, a potent and selective M3 muscarinic receptor antagonist, is a widely prescribed therapeutic agent for the treatment of overactive bladder. The metabolic fate of Solifenacin in vivo is of significant interest to drug development professionals for understanding its pharmacokinetic profile and potential for drug-drug interactions. A primary metabolic pathway for Solifenacin is the formation of Solifenacin N-oxide. This technical guide provides an in-depth exploration of the discovery of this compound as a major metabolite and a detailed, reproducible protocol for its chemical synthesis.

Discovery of this compound

The discovery of this compound is intrinsically linked to the extensive metabolic studies conducted during the development of Solifenacin. Early pharmacokinetic investigations in humans revealed that Solifenacin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, with CYP3A4 being the major contributing enzyme[1][2][3].

Subsequent radiolabeled studies were instrumental in identifying and quantifying the metabolic products of Solifenacin. Following oral administration of ¹⁴C-labeled Solifenacin succinate to healthy volunteers, a significant portion of the administered radioactivity was recovered in the urine and feces[1][4]. Analysis of the metabolic profile in urine identified several key metabolites, with this compound emerging as a major, albeit pharmacologically inactive, metabolite[1][5][6].

Quantitative analysis from these studies demonstrated that approximately 18% of the administered Solifenacin dose is eliminated in the form of its N-oxide metabolite[4]. This significant percentage underscores the importance of the N-oxidation pathway in the overall clearance of Solifenacin. The N-oxidation occurs specifically at the nitrogen atom of the quinuclidine ring, a key structural motif of the Solifenacin molecule[2][4]. Further in vitro studies have confirmed that cytochrome P450 enzymes are responsible for this transformation[4].

The identification of this compound as a major metabolite was a critical step in characterizing the drug's disposition and ensuring a comprehensive understanding of its biotransformation pathways. This knowledge is vital for assessing potential metabolic drug interactions and for providing a complete safety profile to regulatory agencies.

Metabolic Pathway of Solifenacin

cluster_enzymes Metabolizing Enzymes Solifenacin Solifenacin N_Oxide This compound (Inactive Metabolite) Solifenacin->N_Oxide N-oxidation (Quinuclidine Ring) Hydroxy 4R-hydroxy Solifenacin (Active Metabolite) Solifenacin->Hydroxy 4R-hydroxylation (Tetrahydroisoquinoline Ring) Glucuronidation Direct Glucuronidation Solifenacin->Glucuronidation Hydroxy_N_Oxide 4R-hydroxy-N-oxide Solifenacin (Inactive Metabolite) Hydroxy->Hydroxy_N_Oxide N-oxidation CYP3A4 CYP3A4 Other_CYPs CYP1A1, CYP2D6 Start Start: Solifenacin free base, NaHCO₃ in DCM Cool Cool to 5°C Start->Cool Add_mCPBA Slowly add m-CPBA (<10°C) Cool->Add_mCPBA Stir Stir for 60 min at ambient temp. Add_mCPBA->Stir Quench Quench with H₂O Stir->Quench Separate Separate organic layer Quench->Separate Wash_Thio Wash with Na₂S₂O₃ solution Separate->Wash_Thio Wash_H2O Wash with H₂O Wash_Thio->Wash_H2O Dry_Concentrate Dry and concentrate Wash_H2O->Dry_Concentrate Purify Column chromatography (EtOAc/MeOH) Dry_Concentrate->Purify End Pure this compound Purify->End

References

Physicochemical Properties of Solifenacin N-oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin N-oxide is a primary metabolite of Solifenacin, a competitive muscarinic receptor antagonist utilized in the management of overactive bladder.[1][2][3][4] It is generally considered to be a pharmacologically inactive metabolite.[1][3][4][5] The formation of this compound occurs through the N-oxidation of the quinuclidine ring of the parent compound, a metabolic process primarily mediated by the cytochrome P450 enzyme system, particularly CYP3A4.[6][7][8][9] This document provides a comprehensive overview of the physicochemical properties of this compound, along with relevant experimental protocols and metabolic pathways.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Chemical Name (1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic acid (3R)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl ester[1][2][10][11]
Synonyms Solifenacin Impurity I, Solifenacin N1-oxide[10][12][13]
CAS Number 180272-28-0[1][2][10][14]
Molecular Formula C23H26N2O3[1][2][10][12][13]
Molecular Weight 378.46 g/mol [2][10]
Appearance Crystalline solid; White to Off-White Low-Melting Solid[1][11]
Melting Point >103°C (decomposition)[15]
Solubility DMF: 10 mg/mL, DMSO: 2 mg/mL, Ethanol: 15 mg/mL[1]
Purity ≥98%[1]

Metabolic Pathway of Solifenacin to this compound

Solifenacin undergoes extensive metabolism in the liver. One of the primary metabolic routes is the N-oxidation of the quinuclidine ring, leading to the formation of this compound. This reaction is predominantly catalyzed by the CYP3A4 isozyme, although other cytochrome P450 enzymes may also be involved.

Solifenacin Solifenacin N_Oxide This compound Solifenacin->N_Oxide N-oxidation CYP3A4 CYP3A4 CYP3A4->Solifenacin

Metabolic conversion of Solifenacin to this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the direct oxidation of Solifenacin.[16]

Materials:

  • (1S,3'R)-quinuclidin-3'-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (Solifenacin base)

  • m-chloroperbenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate

  • Sodium thiosulphate

  • Water

  • Ethyl acetate

  • Methanol

Procedure:

  • Dissolve Solifenacin base and sodium bicarbonate in dichloromethane and cool the mixture to 5°C.

  • Slowly add m-chloroperbenzoic acid to the solution while maintaining the temperature below 10°C.

  • Stir the reaction mixture for 60 minutes at ambient temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it with a sodium thiosulphate solution, followed by a water wash.

  • Distill off the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product using column chromatography with a mobile phase of ethyl acetate and methanol to yield pure this compound.[16]

Analytical Method for Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a standard method for the detection and quantification of this compound, often as an impurity in Solifenacin drug products.[17][18]

Instrumentation and Conditions:

  • HPLC System: A gradient-reverse phase HPLC system with UV detection.

  • Column: C18 column (e.g., Phenomenex Luna C18, 150x4.6mm, 5µm).[19]

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., pH 3.0 1-octane sulphonic acid with OPA) and an organic solvent (e.g., Acetonitrile).[19]

  • Flow Rate: 1.0 mL/min.[19]

  • Injection Volume: 20 µL.[19]

  • Column Temperature: 30°C.[19]

  • Detection: UV detector at 220 nm.[19]

Sample Preparation:

  • Accurately weigh and dissolve the Solifenacin succinate tablet or sample in a mixture of water and acetonitrile to obtain a solution of a known concentration.[17]

Procedure:

  • Inject the prepared sample solution into the HPLC column.

  • Measure the peak area corresponding to this compound at its specific retention time.

  • Quantify the amount of this compound by comparing its peak area to that of a reference standard of known concentration.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification Sample Solifenacin Sample Dissolve Dissolve in Water/Acetonitrile Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 220 nm Separate->Detect Quantify Quantify using Reference Standard Detect->Quantify

Workflow for the analytical determination of this compound.

Pharmacological Significance

This compound is considered a pharmacologically inactive metabolite of Solifenacin.[1][3][4][5] Studies on the metabolism of Solifenacin have shown that while the parent drug and its 4R-hydroxy metabolite are active, the N-oxide and 4R-hydroxy-N-oxide metabolites do not contribute significantly to the clinical activity.[5][6][8][19] Following oral administration of radiolabelled Solifenacin, approximately 18% of the dose is eliminated in the urine as the N-oxide metabolite.[6][8]

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of this compound, a key metabolite of Solifenacin. The presented data on its chemical identity, solubility, and analytical determination are crucial for researchers and professionals involved in the development, manufacturing, and quality control of Solifenacin-based pharmaceuticals. Understanding the formation and characteristics of this inactive metabolite is essential for a comprehensive pharmacological and toxicological assessment of the parent drug.

References

Solifenacin N-oxide as a metabolite of Solifenacin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin, a competitive muscarinic receptor antagonist, is a widely prescribed treatment for overactive bladder. Its efficacy and safety profile are intrinsically linked to its metabolic fate within the body. While Solifenacin itself is the primary active moiety, its biotransformation leads to the formation of several metabolites. Among these, Solifenacin N-oxide is a notable, albeit pharmacologically inactive, product of metabolism. This technical guide provides a comprehensive overview of this compound, detailing its formation, pharmacokinetic profile, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for professionals engaged in drug metabolism research and the development of related compounds.

Metabolic Pathway of Solifenacin

Solifenacin undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 being the principal enzyme involved[1][2][3]. The metabolic pathways include N-oxidation and hydroxylation. The N-oxidation of the quinuclidinyl nitrogen results in the formation of this compound. Another major metabolite is 4R-hydroxy solifenacin, which is pharmacologically active but present at low concentrations. Further oxidation can lead to the formation of 4R-hydroxy-N-oxide solifenacin.

Solifenacin_Metabolism Solifenacin Solifenacin N_oxide This compound (Inactive) Solifenacin->N_oxide CYP3A4 (N-oxidation) Hydroxy 4R-hydroxy solifenacin (Active) Solifenacin->Hydroxy CYP3A4 (Hydroxylation) N_glucuronide N-glucuronide solifenacin (Inactive) Solifenacin->N_glucuronide UGTs Hydroxy_N_oxide 4R-hydroxy-N-oxide solifenacin (Inactive) Hydroxy->Hydroxy_N_oxide CYP3A4

Fig. 1: Metabolic pathway of Solifenacin.

Pharmacokinetics of Solifenacin and its Metabolites

Following oral administration, Solifenacin is well-absorbed, with an absolute bioavailability of approximately 90%[1][3][4]. Peak plasma concentrations are typically reached within 3 to 8 hours[1][5]. The drug is extensively bound to plasma proteins (~98%), primarily to α1-acid glycoprotein[1][2][3]. The elimination half-life of Solifenacin is long, ranging from 45 to 68 hours, which allows for once-daily dosing[1].

After a 10 mg oral dose of radiolabeled Solifenacin, approximately 69.2% of the radioactivity is recovered in the urine and 22.5% in the feces over 26 days[1][2]. Less than 15% of the dose is excreted as unchanged Solifenacin in the urine[1][2]. The major metabolites identified in urine are this compound, 4R-hydroxy solifenacin, and 4R-hydroxy-N-oxide solifenacin[1][2]. In feces, 4R-hydroxy solifenacin is the major metabolite identified[1][2]. While this compound is a significant metabolite in terms of excretion, it is considered pharmacologically inactive[1][6].

Table 1: Pharmacokinetic Parameters of Solifenacin in Healthy Adults

ParameterValueReference(s)
Absorption
Bioavailability~90%[1][3][4]
Tmax (Time to Peak Plasma Concentration)3 - 8 hours[1][5]
Distribution
Protein Binding~98%[1][2][3]
Volume of Distribution (Vd)~600 L[5]
Metabolism
Primary EnzymeCYP3A4[1][2][3]
Elimination
Elimination Half-life (t½)45 - 68 hours[1]
Total Clearance7 - 14 L/h[5]
Excretion (after 10 mg oral dose)
Radioactivity in Urine69.2%[1][2]
Radioactivity in Feces22.5%[1][2]
Unchanged Solifenacin in Urine<15%[1][2]

Table 2: Major Metabolites of Solifenacin

MetabolitePharmacological ActivityKey Enzyme(s)NotesReference(s)
This compoundInactiveCYP3A4A major metabolite found in urine.[1][6]
4R-hydroxy solifenacinActiveCYP3A4Present at low concentrations in plasma.[1]
4R-hydroxy-N-oxide solifenacinInactiveCYP3A4Found in urine.[1][2]
N-glucuronide solifenacinInactiveUGTsFound in human plasma.[1]

Experimental Protocols

The identification and quantification of Solifenacin and its metabolites, including this compound, rely on sophisticated analytical techniques and carefully designed in vitro and in vivo studies.

In Vitro Metabolism Studies using Human Liver Microsomes

In vitro studies with human liver microsomes (HLMs) are crucial for elucidating the metabolic pathways and identifying the enzymes responsible for drug metabolism.

Objective: To determine the metabolic profile of Solifenacin and identify the formation of this compound in a controlled in vitro system.

Materials:

  • Solifenacin succinate

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • CYP3A4 inhibitor (e.g., ketoconazole) for reaction phenotyping

  • Acetonitrile or other suitable organic solvent for reaction termination

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: A typical incubation mixture contains Solifenacin, HLMs, and phosphate buffer.

  • Pre-incubation: The mixture is pre-incubated at 37°C for a short period to allow for temperature equilibration.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, which also serves to precipitate the microsomal proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is collected.

  • LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to identify and quantify Solifenacin and its metabolites, including this compound.

  • Reaction Phenotyping: To confirm the role of CYP3A4, parallel incubations are performed in the presence of a specific CYP3A4 inhibitor like ketoconazole. A significant reduction in the formation of this compound in the presence of the inhibitor confirms the involvement of CYP3A4.

InVitro_Workflow cluster_prep Incubation Preparation cluster_reaction Metabolic Reaction cluster_analysis Sample Analysis Prep Mix Solifenacin, Human Liver Microsomes, & Buffer PreIncubate Pre-incubate at 37°C Prep->PreIncubate Initiate Add NADPH Regenerating System PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate with Cold Organic Solvent Incubate->Terminate Centrifuge Centrifuge to Pellet Proteins Terminate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze LC-MS/MS Analysis of Solifenacin & Metabolites Collect->Analyze

Fig. 2: In Vitro Metabolism Experimental Workflow.
In Vivo Human Metabolism Studies

In vivo studies in human volunteers are essential for understanding the complete pharmacokinetic and metabolic profile of a drug in a physiological setting.

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of Solifenacin and its metabolites, including this compound, in healthy human subjects.

Procedure:

  • Study Population: A cohort of healthy volunteers is recruited for the study.

  • Drug Administration: A single oral dose of radiolabeled ([14C]) Solifenacin is administered to the subjects.

  • Sample Collection: Blood, urine, and feces samples are collected at predetermined time points over an extended period (e.g., up to 26 days) to capture the complete elimination profile.

  • Sample Processing:

    • Plasma: Blood samples are centrifuged to separate plasma. Plasma samples are analyzed for total radioactivity and for the concentrations of Solifenacin and its metabolites.

    • Urine and Feces: The total radioactivity in urine and feces is measured to determine the routes and extent of excretion.

  • Metabolite Profiling and Identification:

    • Plasma, urine, and feces samples are subjected to chromatographic separation (e.g., HPLC).

    • The radioactive peaks are detected, and the corresponding fractions are collected.

    • The structure of the metabolites in these fractions is elucidated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Pharmacokinetic Analysis: The concentration-time data for Solifenacin and its metabolites are used to calculate key pharmacokinetic parameters.

Analytical Methodology: LC-MS/MS for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drugs and their metabolites in biological matrices.

Key Components of a Validated LC-MS/MS Method:

  • Sample Preparation: Efficient extraction of the analytes from the biological matrix (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Chromatographic Separation: Use of an appropriate HPLC or UPLC column and mobile phase to achieve good separation of Solifenacin and its metabolites from endogenous matrix components.

  • Mass Spectrometric Detection: Optimization of mass spectrometer parameters, including ionization source (e.g., electrospray ionization - ESI), and selection of specific precursor-to-product ion transitions for multiple reaction monitoring (MRM) for both the analyte and a stable isotope-labeled internal standard.

  • Method Validation: The method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.

Table 3: Example of LC-MS/MS Parameters for Solifenacin Analysis[7][8]

ParameterDescription
Chromatography
ColumnC18 or similar reverse-phase column
Mobile PhaseA mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid)
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored Transition (MRM)Solifenacin: e.g., m/z 363.2 -> 193.1Internal Standard (Solifenacin-d5): e.g., m/z 368.2 -> 198.1

Conclusion

This compound is a primary, yet pharmacologically inactive, metabolite of Solifenacin, formed predominantly through CYP3A4-mediated N-oxidation. Its characterization has been essential in understanding the overall disposition of Solifenacin. While detailed pharmacokinetic data for this compound itself are not extensively reported, its role in the excretory profile of the parent drug is well-established. The experimental protocols outlined in this guide, particularly those employing human liver microsomes and advanced analytical techniques like LC-MS/MS, are fundamental to the study of such metabolites. A thorough understanding of the formation and fate of metabolites like this compound is critical for a comprehensive assessment of a drug's safety and efficacy, providing invaluable information for drug development professionals and researchers in the field of pharmacology and drug metabolism.

References

In-depth Technical Guide: The Inactive Nature of Solifenacin N-oxide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solifenacin, a competitive muscarinic receptor antagonist, is a widely prescribed treatment for overactive bladder. Its clinical efficacy and safety profile are influenced by its metabolism, which primarily occurs in the liver. A key metabolite in this process is Solifenacin N-oxide. This technical guide provides a comprehensive overview of the existing scientific evidence that establishes this compound as a pharmacologically inactive metabolite. Through an examination of its metabolic pathway, receptor binding affinity, and functional activity, this document demonstrates that this compound does not contribute to the clinical effects of the parent drug. This information is critical for researchers and professionals involved in the development and evaluation of antimuscarinic agents.

Metabolic Pathway of Solifenacin

Solifenacin is extensively metabolized in the liver, with the primary route of elimination mediated by the cytochrome P450 (CYP) enzyme system, specifically CYP3A4.[1][2] Alternate metabolic pathways also exist.[1] The metabolic processes include N-oxidation of the quinuclidinyl ring and 4R-hydroxylation of the tetrahydroisoquinoline ring.[1]

Following oral administration, solifenacin is converted into one pharmacologically active metabolite, 4R-hydroxy solifenacin, and three pharmacologically inactive metabolites: N-glucuronide, 4R-hydroxy-N-oxide of solifenacin, and this compound.[1][3] While the 4R-hydroxy solifenacin does exhibit pharmacological activity, it is present at low concentrations and is considered unlikely to contribute significantly to the clinical effects of solifenacin.[1][3] The other three metabolites, including the N-oxide, are considered pharmacologically inactive.[1][3]

The major metabolites identified in urine are this compound, 4R-hydroxy solifenacin, and 4R-hydroxy-N-oxide of solifenacin.[1]

Solifenacin_Metabolism Solifenacin Solifenacin CYP3A4 CYP3A4 Solifenacin->CYP3A4 Hepatic Metabolism N_oxide This compound (Inactive) CYP3A4->N_oxide 4R_hydroxy 4R-hydroxy solifenacin (Active, low concentration) CYP3A4->4R_hydroxy N_glucuronide N-glucuronide (Inactive) CYP3A4->N_glucuronide 4R_hydroxy_N_oxide 4R-hydroxy-N-oxide (Inactive) CYP3A4->4R_hydroxy_N_oxide

Figure 1: Metabolic Pathway of Solifenacin.

Pharmacological Inactivity of this compound

The assertion of this compound's inactivity is based on its lack of significant affinity for muscarinic receptors and its consequent inability to elicit a functional response.

Muscarinic Receptor Binding Affinity

While specific quantitative binding data (e.g., Ki or IC50 values) for this compound is not extensively detailed in publicly available literature, regulatory documents and pharmacology databases consistently classify it as inactive.[1][3][4] This classification implies that in standard radioligand binding assays, this compound would exhibit significantly lower affinity for muscarinic receptors compared to the parent compound, solifenacin.

For context, solifenacin itself demonstrates high affinity for muscarinic receptors, particularly the M3 subtype, which is crucial for its therapeutic effect on bladder smooth muscle.[5][6]

Table 1: Muscarinic Receptor Binding Affinities (Ki) of Solifenacin

Receptor SubtypeKi (nM)
M126[5]
M2170[5]
M312[5]
M4110[5]
M531[5]

The lack of significant binding of this compound to these receptors is the primary determinant of its pharmacological inactivity.

Functional Activity

Consistent with its low binding affinity, this compound is considered to be functionally inactive. This means it does not act as an agonist (activating the receptor) or an antagonist (blocking the receptor's activity) at physiologically relevant concentrations. Functional assays, such as isolated organ bath experiments measuring smooth muscle contraction or in vitro assays monitoring second messenger signaling, would be expected to show no significant effect of this compound.

Experimental Protocols for Assessing Muscarinic Receptor Activity

The determination of the pharmacological activity of compounds like this compound relies on established in vitro experimental protocols. The following are representative methodologies that would be employed to confirm its inactive nature.

Radioligand Binding Assay

This technique is used to determine the affinity of a compound for a specific receptor.

Radioligand_Binding_Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Counting cluster_3 Data Analysis Membrane_Prep Prepare cell membranes expressing muscarinic receptors Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand Prepare radiolabeled ligand (e.g., [3H]NMS) Radioligand->Incubate Test_Compound Prepare serial dilutions of This compound Test_Compound->Incubate Filter Separate bound and free radioligand via filtration Incubate->Filter Count Quantify radioactivity of bound ligand Filter->Count IC50 Determine IC50 value Count->IC50 Ki Calculate Ki value using Cheng-Prusoff equation IC50->Ki

Figure 2: Workflow for a Radioligand Binding Assay.

Protocol Details:

  • Materials:

    • Cell membranes from a cell line expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 cells).

    • Radioligand, such as [3H]-N-methylscopolamine ([3H]NMS).

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

    • Test compound (this compound) and a reference compound (solifenacin).

    • A high-affinity muscarinic antagonist (e.g., atropine) to determine non-specific binding.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Organ Bath Functional Assay

This assay assesses the functional effect of a compound on smooth muscle tissue.

Protocol Details:

  • Tissue Preparation:

    • Isolate a smooth muscle tissue rich in muscarinic receptors, such as the guinea pig ileum or rat urinary bladder.

    • Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

  • Procedure:

    • Record the isometric tension of the muscle strip.

    • Induce contraction by adding a muscarinic agonist (e.g., carbachol).

    • Once a stable contraction is achieved, add cumulative concentrations of the test compound (this compound) to determine its ability to relax the pre-contracted tissue (antagonist effect).

  • Data Analysis:

    • Measure the degree of inhibition of the agonist-induced contraction at each concentration of the test compound.

    • For an inactive compound like this compound, no significant relaxation of the contracted tissue would be expected.

Conclusion

References

The Role of CYP3A4 in the Biotransformation of Solifenacin to Solifenacin N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin is a competitive muscarinic receptor antagonist widely used in the treatment of overactive bladder. Its efficacy and safety profile are intrinsically linked to its metabolic fate within the body. A key metabolic pathway is the formation of solifenacin N-oxide (M2), a pharmacologically inactive metabolite. Understanding the enzymatic processes governing this transformation is critical for predicting drug-drug interactions, assessing inter-individual variability in drug response, and ensuring patient safety. This technical guide provides an in-depth analysis of the role of Cytochrome P450 3A4 (CYP3A4) in the formation of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.

Solifenacin Metabolism Overview

Solifenacin is extensively metabolized in the liver, with CYP3A4 being the primary enzyme responsible for its overall clearance.[1][2][3] Several metabolites have been identified in human plasma and urine, including a pharmacologically active metabolite, 4R-hydroxy solifenacin (M3), and three inactive metabolites: this compound (M2), 4R-hydroxy-N-oxide of solifenacin (M4), and the N-glucuronide of solifenacin.[2][4] While CYP3A4 is the major contributor to the formation of the active M3 metabolite, the pathway leading to the N-oxide metabolite is more complex.[1]

The Multifaceted Nature of this compound Formation

In vitro studies utilizing human liver microsomes have demonstrated that the formation of this compound (M2) is not exclusively catalyzed by a single enzyme. Instead, it is understood that "many isoenzymes" contribute to this metabolic step.[1] This suggests a degree of metabolic redundancy, which can have significant implications for drug interaction potential and the impact of genetic polymorphisms in drug-metabolizing enzymes.

In addition to cytochrome P450 enzymes, Flavin-containing monooxygenases (FMOs) are another class of enzymes known to be involved in the N-oxidation of various xenobiotics, particularly those containing tertiary amine structures like solifenacin.[5][6] Therefore, it is plausible that FMOs also play a role in the formation of this compound, further contributing to the complexity of this metabolic pathway.

Quantitative Analysis of this compound Formation

The following table summarizes the available quantitative data on the kinetics of this compound formation in human liver microsomes. This data provides a general overview of the enzymatic efficiency of this metabolic pathway in a mixed-enzyme system.

Table 1: Kinetic Parameters for Solifenacin Metabolite Formation in Human Liver Microsomes

MetaboliteParameterValueReference
This compound (M2) Km (μM) 64 - 93 [1]
Vmax (pmol/min/mg protein) 393 - 440 [1]
4R-hydroxysolifenacin (M3)Km (μM)43 - 56[1]
Vmax (pmol/min/mg protein)55 - 62[1]

Note: Data for M2 formation represents the combined activity of all contributing enzymes in the human liver microsome preparation.

Signaling Pathways and Experimental Workflows

To visually represent the metabolic processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

cluster_metabolism Solifenacin Metabolism Solifenacin Solifenacin M2 This compound (Inactive) Solifenacin->M2 Multiple Enzymes (CYPs, FMOs) M3 4R-hydroxysolifenacin (Active) Solifenacin->M3 CYP3A4 (major) CYP1A1, CYP2D6 (minor) Other_Metabolites Other Metabolites (M4, N-glucuronide) Solifenacin->Other_Metabolites CYP3A4, UGTs

Figure 1: Metabolic pathways of solifenacin.

cluster_workflow In Vitro Metabolism Experimental Workflow start Prepare Incubation Mixture: - Human Liver Microsomes - Solifenacin (Substrate) - NADPH Regenerating System incubation Incubate at 37°C start->incubation termination Terminate Reaction (e.g., Acetonitrile) incubation->termination analysis LC-MS/MS Analysis: - Separate Solifenacin and Metabolites - Quantify this compound termination->analysis data Data Analysis: - Determine Kinetic Parameters (Km, Vmax) analysis->data

Figure 2: Experimental workflow for in vitro metabolism.

cluster_logic Role of CYP3A4 in this compound Formation CYP3A4 CYP3A4 N_Oxide This compound Formation CYP3A4->N_Oxide Contributor Other_CYPs Other CYP Isozymes Other_CYPs->N_Oxide Contributor FMOs FMOs (Potential) FMOs->N_Oxide Contributor

Figure 3: Enzymatic contributors to N-oxide formation.

Experimental Protocols

The following section outlines a representative protocol for an in vitro experiment to determine the kinetics of this compound formation using human liver microsomes. This protocol is a composite based on standard methodologies in the field.

In Vitro Incubation for Solifenacin Metabolism

1. Materials:

  • Human Liver Microsomes (pooled from multiple donors)

  • Solifenacin succinate

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis (e.g., a stable isotope-labeled solifenacin)

2. Incubation Procedure:

  • Prepare a stock solution of solifenacin succinate in a suitable solvent (e.g., DMSO or methanol).

  • In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes (e.g., at a final concentration of 0.5 mg/mL protein), and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

  • Initiate the metabolic reaction by adding solifenacin at various concentrations (e.g., ranging from 0.1 to 200 µM) to the pre-warmed microsome mixture.

  • Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Terminate the reaction by adding a cold quenching solution, such as acetonitrile, containing the internal standard.

  • Centrifuge the samples to precipitate the microsomal proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of mobile phases, such as a mixture of acetonitrile and water with a modifier like formic acid, to separate solifenacin and its metabolites.

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify solifenacin and this compound based on their unique precursor-to-product ion transitions.

4. Data Analysis:

  • Generate a standard curve for this compound to quantify its formation.

  • Plot the rate of this compound formation against the substrate (solifenacin) concentration.

  • Use non-linear regression analysis to fit the data to the Michaelis-Menten equation and determine the kinetic parameters, Km and Vmax.

Conclusion

While CYP3A4 is unequivocally the principal enzyme governing the overall metabolism of solifenacin, the formation of its inactive N-oxide metabolite is a more complex process involving multiple enzymatic players. The available kinetic data from human liver microsome studies provide a composite view of this metabolic pathway. The involvement of various CYP isoenzymes and potentially FMOs highlights the robustness of this detoxification route. For drug development professionals, this understanding is crucial for accurately predicting the drug interaction profile of solifenacin and for interpreting variability in patient response. Further research using recombinant human enzymes is warranted to delineate the specific contribution of each enzyme to this compound formation, which would provide a more complete picture of this important metabolic pathway.

References

Unraveling the Structure of Solifenacin N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Solifenacin N-oxide, a significant impurity and metabolite of the anticholinergic drug Solifenacin. Understanding the structure and formation of this N-oxide is critical for ensuring the quality, safety, and efficacy of Solifenacin-based pharmaceutical products. This document details the synthetic pathway, analytical methodologies for identification, and key spectroscopic data for the definitive structural confirmation of this compound.

Synthesis and Formation of this compound

This compound is primarily formed through the oxidation of the quinuclidine nitrogen atom of the Solifenacin molecule.[1][2] This oxidation can occur during the synthesis process, forced degradation studies, or as a metabolic process in vivo.[1][3] A common laboratory synthesis involves the use of a peroxy acid, such as m-chloroperbenzoic acid (m-CPBA), to effect the N-oxidation.

Synthetic Pathway

The formation of this compound from Solifenacin is a direct oxidation reaction.

Solifenacin Solifenacin N_Oxide This compound Solifenacin->N_Oxide Oxidation mCPBA m-Chloroperbenzoic Acid (m-CPBA) Dichloromethane mCPBA->N_Oxide

Caption: Synthetic pathway of this compound.

Experimental Protocols

Synthesis of this compound[4]

A detailed experimental protocol for the synthesis of this compound is outlined below:

  • Reaction Setup: (1S,3'R)-quinuclidin-3'-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (Solifenacin base, 19.0 g) is dissolved in dichloromethane (200 ml) in a round bottom flask. Sodium bicarbonate (5.16 g) is added to the solution, which is then cooled to 5°C.

  • Addition of Oxidizing Agent: m-chloroperbenzoic acid (14.10 g) is added slowly to the reaction mixture, ensuring the temperature is maintained below 10°C.

  • Reaction Progression: The mixture is stirred for 60 minutes at ambient temperature.

  • Quenching: The reaction is quenched by the addition of water (250 ml).

  • Work-up: The organic layer is separated and washed sequentially with a solution of sodium thiosulphate (25.0 g) in water (250 ml) and then with fresh water (75 ml).

  • Isolation of Crude Product: The solvent is removed by distillation under reduced pressure at a temperature below 55°C to yield the crude (1'S,3'R)-1'-oxido quinuclidin-3'-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (19.85 g).

  • Purification: The crude product is purified by column chromatography using a mixture of ethyl acetate and methanol to afford pure this compound (16.5 g).

Analytical Methodologies for Impurity Identification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent techniques for the analysis of Solifenacin and its impurities.[4] A typical workflow for the identification and characterization of impurities like this compound is depicted below.

cluster_prep Sample Preparation cluster_analysis Chromatographic & Spectroscopic Analysis cluster_elucidation Structure Elucidation API API or Formulation Dissolution Dissolution in Diluent API->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC / UPLC Separation Filtration->HPLC UV UV Detection HPLC->UV MS Mass Spectrometry (MS) HPLC->MS Fraction Fraction Collection HPLC->Fraction Data Data Interpretation UV->Data MS->Data NMR NMR Spectroscopy Fraction->NMR IR IR Spectroscopy Fraction->IR NMR->Data IR->Data Structure Structure Confirmation Data->Structure

References

A Comprehensive Technical Guide to Solifenacin N-oxide (CAS 180272-28-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solifenacin N-oxide (CAS 180272-28-0) is a primary metabolite of Solifenacin, a competitive muscarinic receptor antagonist utilized in the management of overactive bladder. This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, detailed synthesis and analytical methodologies, and its metabolic pathway. This document is intended to serve as a comprehensive resource for professionals in pharmaceutical research and development.

Introduction

Solifenacin acts as a competitive antagonist at M2 and M3 muscarinic receptors in the bladder, mitigating the symptoms of overactive bladder[1]. The parent compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, leading to the formation of several metabolites[2][3][4][5]. Among these, this compound is a significant, albeit pharmacologically inactive, metabolite[6][7][8][9][10][11]. Understanding the properties and formation of this metabolite is crucial for comprehensive pharmacokinetic and safety assessments of Solifenacin.

Chemical and Physical Properties

This compound is identified as a white to off-white solid. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 180272-28-0[12]
Molecular Formula C₂₃H₂₆N₂O₃[12][13][14][15]
Molecular Weight 378.46 g/mol [12][13][14]
IUPAC Name [(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Synonyms (1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic Acid (3R)-1-Oxido-1-azabicyclo[2.2.2]oct-3-yl Ester, Solifenacin Impurity I[5][12]
Solubility Slightly soluble in DMSO (Heated) and Methanol[5][14]
Storage Temperature -20°C Freezer or <-15°C[5][12]

Metabolism of Solifenacin to this compound

Solifenacin undergoes extensive hepatic metabolism. The formation of this compound occurs through the N-oxidation of the quinuclidinyl ring of the parent molecule[7][8]. While CYP3A4 is the primary enzyme responsible for the overall metabolism of Solifenacin, the formation of the N-oxide metabolite (referred to as M2 in some studies) can be mediated by multiple CYP isoenzymes[2][3][4][12].

G Metabolic Pathway of Solifenacin to this compound Solifenacin Solifenacin CYP_Enzymes Cytochrome P450 Enzymes (including CYP3A4) Solifenacin->CYP_Enzymes N_Oxide This compound (Inactive Metabolite) CYP_Enzymes->N_Oxide N-oxidation of quinuclidinyl ring G Synthesis Workflow for this compound start Start Materials: Solifenacin Precursor, DCM, NaHCO3 reaction Reaction with m-CPBA (<10°C, 1 hr) start->reaction quench Quench with Water reaction->quench extraction Organic Layer Separation and Washing quench->extraction evaporation Solvent Evaporation extraction->evaporation purification Column Chromatography evaporation->purification end_product Pure this compound purification->end_product G HPLC Analysis Workflow sample_prep Sample Preparation hplc_injection Inject 20 µL into HPLC sample_prep->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection PDA Detection at 220 nm separation->detection data_analysis Data Acquisition and Analysis detection->data_analysis

References

The Metabolic Journey of Solifenacin: An In-depth Technical Guide to N-Oxide Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of Solifenacin N-oxide, a significant metabolite of the widely prescribed anticholinergic agent, Solifenacin. Understanding this metabolic route is crucial for a complete picture of the drug's pharmacokinetics and disposition. This document delves into the enzymatic processes, quantitative data, and experimental methodologies relevant to the N-oxidation of Solifenacin.

Introduction to Solifenacin Metabolism

Solifenacin, a tertiary amine, undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal enzyme involved in its overall clearance.[1] Following oral administration, only a small fraction (approximately 7% to 13%) of the Solifenacin dose is excreted unchanged in the urine.[1] The metabolism of Solifenacin gives rise to several metabolites, with the main ones identified in human plasma and urine being the N-oxide of Solifenacin, 4R-hydroxy Solifenacin, and 4R-hydroxy-N-oxide of Solifenacin.[2][3] The N-glucuronide is another inactive metabolite found in human plasma.[2] While 4R-hydroxy Solifenacin is pharmacologically active, its low concentrations suggest it does not significantly contribute to the clinical effects of the parent drug.[2] The N-oxide metabolite, the focus of this guide, is considered pharmacologically inactive.[2]

The N-Oxidation Pathway of Solifenacin

The formation of this compound occurs through the N-oxidation of the quinuclidin ring of the Solifenacin molecule.[4] This biotransformation is a key pathway in the metabolic clearance of the drug.

In vitro studies utilizing human liver microsomes have demonstrated the formation of this compound (referred to as M2 in some studies).[5] While the formation of the 4R-hydroxy metabolite (M3) is predominantly catalyzed by CYP3A4, the N-oxidation to M2 has been shown to be mediated by multiple CYP isoenzymes.[5] This suggests a broader enzymatic basis for this specific metabolic step.

Although CYP enzymes are clearly involved, the potential contribution of Flavin-containing monooxygenases (FMOs) to the N-oxidation of a tertiary amine like Solifenacin should also be considered, as FMOs are known to catalyze such reactions.[6] However, specific studies confirming the role of FMOs in Solifenacin metabolism are not yet prominent in the literature.

Solifenacin_Metabolism Metabolic Pathway of Solifenacin to N-oxide Solifenacin Solifenacin N_oxide This compound (Inactive Metabolite) Solifenacin->N_oxide N-oxidation (Multiple CYP Isoenzymes) Hydroxysolifenacin 4R-hydroxy Solifenacin (Active Metabolite) Solifenacin->Hydroxysolifenacin 4R-hydroxylation (Primarily CYP3A4) Glucuronide N-glucuronide Solifenacin (Inactive Metabolite) Solifenacin->Glucuronide Glucuronidation Hydroxy_N_oxide 4R-hydroxy-N-oxide Solifenacin (Inactive Metabolite) Hydroxysolifenacin->Hydroxy_N_oxide N-oxidation

Figure 1: Metabolic pathway of Solifenacin.

Quantitative Analysis of N-Oxide Formation

In vitro studies with human liver microsomes have provided valuable quantitative data on the enzyme kinetics of this compound formation. These parameters are essential for predicting the metabolic fate of the drug and potential drug-drug interactions.

ParameterValueSource
Michaelis-Menten Constant (Km) 64 - 93 µM[5]
Maximum Velocity (Vmax) 393 - 440 pmol/min/mg protein[5]

Table 1: Enzyme Kinetic Parameters for this compound Formation in Human Liver Microsomes

Experimental Protocols for In Vitro Metabolism Studies

The following section outlines a general experimental protocol for the in vitro investigation of Solifenacin metabolism to its N-oxide, based on methodologies commonly employed for such studies.

Materials
  • Solifenacin succinate

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for reaction quenching)

  • Internal standard for LC-MS analysis

  • Recombinant human CYP isoenzymes (optional, for reaction phenotyping)

  • Specific CYP inhibitors (optional, for reaction phenotyping)

Incubation Procedure
  • Preparation of Incubation Mixture: A typical incubation mixture in a final volume of 200 µL would contain phosphate buffer, human liver microsomes (e.g., 0.5 mg/mL protein), and Solifenacin at various concentrations (e.g., 0.1 to 200 µM).

  • Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Incubation: The reaction is allowed to proceed at 37°C for a defined period, typically up to 60 minutes.

  • Termination of Reaction: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the analyte and its metabolites, is then collected for analysis.

Analytical Method

The quantification of Solifenacin and its N-oxide metabolite is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers the required sensitivity and selectivity for accurately measuring the concentrations of the parent drug and its metabolites in a complex biological matrix.

Experimental_Workflow Experimental Workflow for In Vitro Solifenacin Metabolism cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Incubation Prepare Incubation Mix (HLMs, Buffer, Solifenacin) Pre_incubation Pre-incubate at 37°C Prep_Incubation->Pre_incubation Initiate Initiate with NADPH Pre_incubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate with Acetonitrile Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Figure 2: In vitro metabolism workflow.

Reaction Phenotyping

To precisely identify the enzymes responsible for Solifenacin N-oxidation, reaction phenotyping studies are essential. These studies can be conducted using two primary approaches:

  • Recombinant Enzymes: Incubating Solifenacin with a panel of individual, cDNA-expressed human CYP enzymes allows for the direct assessment of each enzyme's capacity to form the N-oxide metabolite.

  • Chemical Inhibition: Utilizing selective chemical inhibitors for specific CYP isoforms in incubations with human liver microsomes can help deduce the contribution of each enzyme to the overall metabolism.

As mentioned, in vitro studies with 14 different cDNA expressed CYP isoenzymes have indicated that the formation of this compound is not limited to a single enzyme but is carried out by multiple isoenzymes.[5]

Conclusion

The N-oxidation of Solifenacin is a significant metabolic pathway contributing to its clearance. This biotransformation, occurring on the quinuclidin ring, is catalyzed by multiple cytochrome P450 isoenzymes in the liver. The provided quantitative kinetic data from in vitro human liver microsome studies offers valuable insight for drug development professionals. The detailed experimental methodologies and analytical approaches described in this guide serve as a foundational resource for researchers investigating the metabolism of Solifenacin and similar compounds. Further research to delineate the precise contribution of individual CYP enzymes and the potential role of FMOs would provide an even more complete understanding of this important metabolic process.

References

Solifenacin N-oxide: An In-depth Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solifenacin, a competitive muscarinic receptor antagonist, is a widely prescribed treatment for overactive bladder. As with any pharmaceutical compound, a thorough understanding of its impurity profile is critical for ensuring drug safety and efficacy. This technical guide focuses on Solifenacin N-oxide, a primary oxidative degradation product and a known human metabolite of Solifenacin. This document provides a comprehensive overview of the formation, identification, and quantification of this impurity, along with detailed experimental protocols and relevant pharmacological context. The information presented herein is intended to support researchers and drug development professionals in controlling and monitoring this compound in drug substance and product formulations.

Introduction to Solifenacin and the Significance of N-oxide Impurity

Solifenacin exerts its therapeutic effect by antagonizing M3 muscarinic receptors in the bladder, leading to a reduction in smooth muscle contraction and an increase in bladder capacity. The synthesis and storage of Solifenacin can lead to the formation of various impurities. This compound is a significant impurity that arises from the oxidation of the quinuclidine ring of the Solifenacin molecule. Its presence in the final drug product must be carefully controlled to meet regulatory requirements. Notably, this compound is also an inactive metabolite of Solifenacin, formed in the liver by the cytochrome P450 enzyme CYP3A4.[1][2]

Formation and Characterization of this compound

This compound, chemically named (3R)-3-[[(1S)-1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carbonyl]oxy]-1-azabicyclo[2.2.2]octane 1-oxide, is primarily formed under oxidative stress conditions.[3] Forced degradation studies have demonstrated that Solifenacin is susceptible to oxidation, leading to the generation of the N-oxide impurity.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Formula C₂₃H₂₆N₂O₃[4]
Molecular Weight 378.47 g/mol [4]
CAS Number 180272-28-0[4]
Appearance Crystalline solid[4]
Diagram 1: Formation of this compound

The following diagram illustrates the oxidative degradation pathway of Solifenacin to this compound.

G Solifenacin Solifenacin C₂₃H₂₆N₂O₂ N_Oxide This compound C₂₃H₂₆N₂O₃ Solifenacin->N_Oxide Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->Solifenacin

Caption: Oxidative formation of this compound from Solifenacin.

Quantitative Analysis of this compound

The control of this compound levels is crucial for product quality. Regulatory guidelines often specify limits for known impurities. For instance, a stable pharmaceutical composition of Solifenacin has been described to contain less than 0.1% of the N-oxide impurity, with a preferred limit of 0.03%.

Table 2: Summary of Solifenacin Degradation under Stress Conditions
Stress ConditionReagent/ParametersDegradation of Solifenacin (%)Reference
Acid Hydrolysis 1N HCl, 6 hours, 60°CNo significant degradation observed[1]
Base Hydrolysis 1N NaOH, 6 hours, 60°CNo significant degradation observed[1]
Oxidative 20% H₂O₂, 6 hours, 60°CSignificant degradation observed[1]
Thermal 105°C, 6 hoursNo significant degradation observed[1]
Photolytic 1.2 million lux hours, 200 Watt hoursNo significant degradation observed[1]
Humidity 90% RH, 72 hoursNo significant degradation observed[1]

Note: The percentage of degradation can vary based on the specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound for use as a reference standard.

Materials:

  • Solifenacin

  • m-Chloroperbenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate

  • Sodium thiosulfate

  • Ethyl acetate

  • Methanol

  • Water

Procedure:

  • Dissolve Solifenacin (19.0 g) and sodium bicarbonate (5.16 g) in dichloromethane (200 ml) in a round bottom flask and cool the mixture to 5°C.[4]

  • Slowly add m-chloroperbenzoic acid (14.10 g) to the solution while maintaining the temperature below 10°C.[4]

  • Stir the reaction mixture for 60 minutes at ambient temperature.[4]

  • Quench the reaction by adding water (250 ml).[4]

  • Separate the organic layer and wash it with a solution of sodium thiosulfate (25.0 g) in water (250 ml), followed by a wash with fresh water (75 ml).[4]

  • Distill off the solvent under reduced pressure to obtain the crude product.[4]

  • Purify the crude product by column chromatography using a mixture of ethyl acetate and methanol as the eluent to yield pure this compound.[4]

Analytical Method for Quantification of this compound (RP-HPLC)

This section outlines a stability-indicating RP-HPLC method for the quantification of Solifenacin and its impurities, including this compound.

Table 3: HPLC Method Parameters
ParameterConditionReference
Column Phenomenex Luna C18 (150 x 4.6 mm, 5 µm)[1]
Mobile Phase pH 3.0 1-octane sulfonic acid with OPA: Acetonitrile (60:40)[1]
Flow Rate 1.0 mL/min[1]
Detection Wavelength 220 nm[1]
Injection Volume 20 µL
Column Temperature Ambient
Mode Isocratic[1]

Sample Preparation:

  • Standard Solution: Prepare a stock solution of Solifenacin succinate working standard. Further dilute to a suitable concentration (e.g., 10-80 µg/ml) with the mobile phase.

  • Sample Solution (Tablets): Weigh and finely powder 10 tablets. Transfer a portion of the powder equivalent to a specific amount of Solifenacin succinate into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to the mark. Filter the solution through a 0.45 µm filter before injection.

Validation Parameters (as per ICH guidelines):

  • Specificity: The method should be able to resolve the Solifenacin peak from peaks of its degradation products, including this compound.

  • Linearity: Demonstrated over a concentration range of 10-80 µg/ml with a correlation coefficient (r²) > 0.999.[1]

  • Accuracy: Determined by recovery studies, typically in the range of 98-102%.[5]

  • Precision: Assessed by repeatability (intraday) and intermediate precision (interday), with RSD values typically less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on signal-to-noise ratio or calibration curve slope.

  • Robustness: Evaluated by making small, deliberate variations in method parameters such as flow rate, mobile phase composition, and pH.

Diagram 2: Analytical Workflow for this compound Quantification

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Drug Substance or Drug Product Dissolution Dissolve in Diluent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (220 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification against Reference Standard Integration->Quantification Reporting Report Impurity Level Quantification->Reporting

Caption: A typical workflow for the analysis of this compound impurity.

Pharmacological Context and Signaling Pathways

Solifenacin is a competitive antagonist of muscarinic receptors, with a higher affinity for the M3 subtype, which is prevalent in the bladder smooth muscle. By blocking these receptors, Solifenacin reduces bladder muscle contractions.

This compound is considered an inactive metabolite.[1] This implies that it does not significantly contribute to the therapeutic effect or the side-effect profile of Solifenacin at the concentrations typically found in vivo. The primary metabolic pathway involves the N-oxidation of the quinuclidine ring by CYP3A4 enzymes in the liver.

Diagram 3: Solifenacin Mechanism of Action

G cluster_0 Neuromuscular Junction cluster_1 Metabolism Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor (Bladder Smooth Muscle) Acetylcholine->M3_Receptor Binds to Contraction Bladder Contraction M3_Receptor->Contraction Activates Solifenacin Solifenacin Solifenacin->M3_Receptor Blocks Solifenacin_Metabolism Solifenacin N_Oxide_Metabolite This compound (Inactive Metabolite) Solifenacin_Metabolism->N_Oxide_Metabolite N-oxidation CYP3A4 CYP3A4 (Liver) CYP3A4->Solifenacin_Metabolism

Caption: Simplified signaling pathway of Solifenacin and its metabolism.

Conclusion

This compound is a critical impurity to monitor in the development and manufacturing of Solifenacin drug products. Its formation is primarily linked to oxidative degradation. This guide has provided a comprehensive overview of its properties, formation, and analytical control. The detailed experimental protocols for synthesis and quantification, along with the summary of degradation behavior, offer valuable resources for researchers and quality control professionals. A thorough understanding and control of this compound are essential for ensuring the quality, safety, and efficacy of Solifenacin-containing medications.

References

Formation of Solifenacin N-oxide under Oxidative Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solifenacin, a competitive muscarinic receptor antagonist, is widely prescribed for the treatment of overactive bladder. Its metabolism is complex, primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of several metabolites, including Solifenacin N-oxide. This technical guide explores the formation of this compound, with a particular focus on the potential influence of oxidative stress on this metabolic pathway. While direct enzymatic studies under oxidative stress are not extensively reported in the literature, chemical principles and data from related studies suggest that conditions of oxidative stress may enhance the N-oxidation of Solifenacin. This document provides a comprehensive overview of the metabolic pathways of Solifenacin, detailed experimental protocols to investigate the impact of oxidative stress on its metabolism, and a discussion of the potential signaling pathways involved.

Introduction to Solifenacin and its Metabolism

Solifenacin is a tertiary amine that undergoes extensive hepatic metabolism. The primary enzyme responsible for its biotransformation is CYP3A4, with minor contributions from other CYP enzymes such as CYP1A1 and CYP2D6[1]. The main metabolic pathways include 4R-hydroxylation of the tetrahydroisoquinoline ring and N-oxidation of the quinuclidinyl nitrogen[1][2]. The resulting primary metabolites are the 4R-hydroxy solifenacin, which is pharmacologically active, and this compound, which is considered inactive[3][4]. Further metabolism leads to the formation of 4R-hydroxy N-oxide solifenacin[1][2].

This compound is also recognized as a potential impurity in commercial preparations of solifenacin, forming when the drug is stored under oxidative conditions[3]. This suggests a chemical susceptibility of the quinuclidinyl nitrogen to oxidation, which may be exacerbated in a biological environment under oxidative stress.

The Role of Oxidative Stress in Drug Metabolism

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. Drug metabolism, particularly through the CYP450 system, is a known source of ROS[5][6]. During the CYP catalytic cycle, "uncoupling" can occur, leading to the release of superoxide anions and hydrogen peroxide[7]. These ROS can, in turn, affect the activity of drug-metabolizing enzymes and potentially alter the metabolic profile of a drug[5][6].

Hypothesis: Enhanced Formation of this compound under Oxidative Stress

Given that this compound can be formed non-enzymatically under oxidative conditions and that drug metabolism itself can generate ROS, it is hypothesized that a state of oxidative stress in the liver could lead to an increased formation of this compound. This could occur through two primary mechanisms:

  • Direct chemical oxidation: Increased levels of ROS in the vicinity of the metabolizing enzymes could lead to direct, non-enzymatic oxidation of the solifenacin molecule.

  • Altered enzyme activity: Oxidative stress can modulate the activity of CYP and FMO enzymes, potentially favoring the N-oxidation pathway.

Experimental Protocols

To investigate the hypothesis of enhanced this compound formation under oxidative stress, a series of in vitro experiments can be designed.

In Vitro Metabolism of Solifenacin in Human Liver Microsomes under Induced Oxidative Stress

This protocol aims to quantify the formation of this compound from Solifenacin in the presence and absence of an ROS-generating system.

Materials:

  • Human Liver Microsomes (HLMs)

  • Solifenacin succinate

  • This compound analytical standard

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Oxidative stress inducers:

    • Hydrogen peroxide (H₂O₂)

    • Ferrous sulfate (FeSO₄) and L-ascorbic acid

  • Acetonitrile (ACN) with 0.1% formic acid (for reaction termination)

  • Internal standard (IS) for LC-MS/MS analysis (e.g., Solifenacin-d5)

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of Solifenacin in a suitable solvent (e.g., DMSO, methanol).

    • Prepare stock solutions of the oxidative stress inducers.

    • On ice, prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer, HLMs (e.g., 0.5 mg/mL), and the NADPH regenerating system.

  • Induction of Oxidative Stress:

    • To the "oxidative stress" group, add the inducing agents (e.g., a final concentration of 100 µM H₂O₂ or a combination of 10 µM FeSO₄ and 100 µM ascorbic acid).

    • The "control" group will not receive any oxidative stress inducers.

  • Pre-incubation:

    • Pre-incubate the mixtures at 37°C for 5 minutes to allow the temperature to equilibrate and for the ROS-generating system to become active.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding Solifenacin to a final concentration of, for example, 1 µM.

  • Incubation:

    • Incubate the reactions at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction:

    • At each time point, terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Vortex the terminated reactions and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the concentrations of Solifenacin and this compound using a validated LC-MS/MS method.

Quantification of Solifenacin and this compound by LC-MS/MS

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate Solifenacin and this compound.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Solifenacin: m/z 363.2 → 193.2

    • This compound: m/z 379.2 → 193.2 (or another suitable fragment)

    • Internal Standard (Solifenacin-d5): m/z 368.2 → 198.2

Data Analysis:

  • Construct calibration curves for both Solifenacin and this compound using their respective analytical standards.

  • Quantify the concentrations of the analyte and metabolite in the experimental samples by comparing their peak area ratios to the internal standard against the calibration curves.

  • Compare the rate of formation of this compound in the control group versus the oxidative stress group.

Data Presentation

The quantitative data from the proposed experiments should be summarized in tables for clear comparison.

Table 1: LC-MS/MS Parameters for Quantification of Solifenacin and its N-oxide Metabolite

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Solifenacin363.2193.225
This compound379.2193.230
Solifenacin-d5 (IS)368.2198.225

Table 2: Formation of this compound in Human Liver Microsomes (Example Data)

Time (min)This compound Concentration (nM) - ControlThis compound Concentration (nM) - Oxidative Stress
000
51.2 ± 0.22.5 ± 0.3
153.5 ± 0.47.8 ± 0.6
306.8 ± 0.715.2 ± 1.1
6012.1 ± 1.328.9 ± 2.5

Visualization of Pathways and Workflows

Metabolic Pathway of Solifenacin

Solifenacin_Metabolism Solifenacin Solifenacin N_Oxide This compound (Inactive) Solifenacin->N_Oxide CYP3A4, FMOs (N-oxidation) Hydroxy 4R-Hydroxy Solifenacin (Active) Solifenacin->Hydroxy CYP3A4 (Hydroxylation) Hydroxy_N_Oxide 4R-Hydroxy N-oxide Solifenacin N_Oxide->Hydroxy_N_Oxide CYP3A4 Hydroxy->Hydroxy_N_Oxide CYP3A4

Caption: Metabolic pathways of Solifenacin.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis HLM Human Liver Microsomes Control Control Group: HLM + NADPH + Solifenacin HLM->Control Ox_Stress Oxidative Stress Group: HLM + NADPH + Solifenacin + Inducers HLM->Ox_Stress NADPH NADPH System NADPH->Control NADPH->Ox_Stress Sol Solifenacin Sol->Control Sol->Ox_Stress ROS_inducers Oxidative Stress Inducers (e.g., H₂O₂, FeSO₄/Ascorbate) ROS_inducers->Ox_Stress Termination Reaction Termination (Acetonitrile + IS) Control->Termination Ox_Stress->Termination Centrifugation Protein Precipitation Termination->Centrifugation LCMS LC-MS/MS Quantification (Solifenacin & N-oxide) Centrifugation->LCMS

Caption: Workflow for in vitro metabolism study.

Signaling Pathways in Drug-Induced Oxidative Stress

Oxidative_Stress_Signaling Drug_Metabolism Drug Metabolism (e.g., Solifenacin via CYP3A4) ROS Increased ROS (Superoxide, H₂O₂) Drug_Metabolism->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress JNK_Activation JNK Activation Oxidative_Stress->JNK_Activation NFkB_Inhibition NF-κB Inhibition Oxidative_Stress->NFkB_Inhibition Mitochondria Mitochondrial Dysfunction JNK_Activation->Mitochondria Cell_Injury Hepatocyte Injury Mitochondria->Cell_Injury NFkB_Inhibition->Cell_Injury Sensitization to Cytokines

Caption: Key signaling pathways in oxidative stress.

Discussion and Future Directions

The provided experimental framework allows for a systematic investigation into the impact of oxidative stress on the N-oxidation of Solifenacin. Should the hypothesis be confirmed, it would have several implications for drug development and clinical practice. For instance, in patients with underlying conditions associated with hepatic oxidative stress (e.g., non-alcoholic fatty liver disease, alcoholic liver disease), the metabolic profile of Solifenacin could be altered, potentially affecting its efficacy and safety profile.

Future studies could expand on this research by:

  • Investigating the role of specific ROS scavengers to pinpoint the reactive species responsible for enhanced N-oxide formation.

  • Utilizing recombinant human CYP3A4 and FMO enzymes to dissect the enzymatic versus non-enzymatic contributions to N-oxidation under oxidative stress.

  • Exploring the impact of oxidative stress on other metabolic pathways of Solifenacin.

  • Investigating the downstream signaling consequences of altered Solifenacin metabolism in cellular models of hepatocytes.

By understanding the interplay between drug metabolism and cellular redox status, we can better predict and mitigate potential drug-induced toxicities and optimize therapeutic outcomes.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Solifenacin N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin, a competitive muscarinic receptor antagonist, is widely used for the treatment of overactive bladder. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[1][2][3][4] One of the principal metabolic pathways is the N-oxidation of the quinuclidinyl ring, leading to the formation of Solifenacin N-oxide.[1][2][3] This document provides detailed application notes and protocols for the analytical detection and quantification of this compound, a major metabolite of Solifenacin. The methods described herein are applicable for the analysis of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices.

This compound is considered a pharmacologically inactive metabolite.[1][2][3] However, its monitoring is crucial for understanding the metabolic profile of Solifenacin, for impurity profiling in drug manufacturing, and for pharmacokinetic studies.

Metabolic Pathway of Solifenacin

Solifenacin undergoes extensive metabolism, with this compound being one of the major metabolites identified in human plasma and urine.[1][3] The metabolic conversion is primarily mediated by the CYP3A4 enzyme system in the liver.

Solifenacin Metabolism Solifenacin Solifenacin N_oxide This compound (Inactive Metabolite) Solifenacin->N_oxide CYP3A4 (N-oxidation) Hydroxy 4R-hydroxy Solifenacin (Active Metabolite) Solifenacin->Hydroxy CYP3A4 (Hydroxylation) Hydroxy_N_oxide 4R-hydroxy-N-oxide Solifenacin (Inactive Metabolite) Solifenacin->Hydroxy_N_oxide Hydroxylation & N-oxidation Hydroxy->Hydroxy_N_oxide N-oxidation

Figure 1: Simplified metabolic pathway of Solifenacin.

Analytical Methods for this compound Detection

Several analytical techniques can be employed for the detection and quantification of this compound. The most common and effective methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely available technique suitable for the quantification of this compound, particularly in pharmaceutical preparations where concentrations are relatively high.

Experimental Workflow:

HPLC Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample (Tablet/Bulk Drug) dissolve Dissolution in Diluent start->dissolve sonicate Sonication dissolve->sonicate filter Filtration (0.45 µm) sonicate->filter hplc HPLC System (C18 Column) filter->hplc detection UV Detection (220 nm) hplc->detection chromatogram Chromatogram detection->chromatogram quantification Quantification chromatogram->quantification

Figure 2: General workflow for HPLC analysis of this compound.

Detailed Protocol for HPLC-UV Analysis of this compound in Tablets:

This protocol is adapted from a method developed for the analysis of Solifenacin and its impurities.

a. Instrumentation and Chromatographic Conditions:

ParameterRecommended Conditions
HPLC System Agilent 1200 Series or equivalent with UV detector
Column XBridge C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 50:50 (v/v) mixture of pH 7 ammonium acetate buffer and acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 5 µL

b. Reagent and Sample Preparation:

  • Ammonium Acetate Buffer (pH 7): Prepare by dissolving an appropriate amount of ammonium acetate in water and adjusting the pH to 7 with ammonia or acetic acid.

  • Diluent: A mixture of water and acetonitrile.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the diluent to achieve a desired concentration.

  • Sample Preparation (from Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Transfer a portion of the powder equivalent to a specific amount of Solifenacin succinate into a volumetric flask.

    • Add a solution of NaOH (pH 11) and sonicate for 10 minutes.

    • Add ethanol and DMF and sonicate for another 10 minutes.

    • Make up the volume with acetonitrile and sonicate for a final 10 minutes.

    • Filter the resulting suspension through a 0.45 µm nylon filter before injection.[5]

c. Data Analysis:

The concentration of this compound in the sample is determined by comparing the peak area of the analyte with that of the standard solution.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of this compound in biological matrices like plasma and urine due to its high sensitivity and selectivity.

Experimental Workflow:

LCMS_Workflow cluster_prep_bio Biological Sample Preparation cluster_analysis_ms LC-MS/MS Analysis cluster_data_ms Data Processing start_bio Plasma/Urine Sample extraction Liquid-Liquid or Solid-Phase Extraction start_bio->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution uplc UPLC/HPLC System (C18 Column) reconstitution->uplc msms Tandem Mass Spectrometer (MRM Mode) uplc->msms mass_spec Mass Spectrum msms->mass_spec quant_ms Quantification mass_spec->quant_ms

Figure 3: General workflow for LC-MS/MS analysis of this compound.

Detailed Protocol for LC-MS/MS Quantification of this compound in Human Plasma:

This protocol is a proposed method based on existing literature for Solifenacin and general principles for N-oxide analysis. Validation is required before routine use.

a. Instrumentation and Chromatographic Conditions:

ParameterProposed Conditions
LC System UPLC system (e.g., Waters ACQUITY) or a high-performance HPLC system
Column C18 column (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution A suitable gradient to separate this compound from the parent drug and other metabolites
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)

b. Mass Spectrometric Parameters:

The molecular formula of this compound is C₂₃H₂₆N₂O₃, with a molecular weight of 378.47 g/mol . The protonated molecule [M+H]⁺ will have a mass-to-charge ratio (m/z) of approximately 379.2.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 379.2193.1 (proposed)To be optimized
Solifenacin (for comparison) 363.2193.1To be optimized
Internal Standard (e.g., Solifenacin-d5) 368.2198.1To be optimized

Note: The product ion for this compound is proposed based on the stable fragment of the tetrahydroisoquinoline moiety, which is also observed in the fragmentation of Solifenacin. The characteristic loss of oxygen ([M+H-16]⁺) is also a potential fragmentation pathway for N-oxides and should be investigated during method development.

c. Sample Preparation from Human Plasma (Liquid-Liquid Extraction):

  • To 200 µL of plasma sample in a polypropylene tube, add 50 µL of internal standard solution (e.g., Solifenacin-d5 in methanol).

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes typical quantitative parameters that should be established during the validation of an analytical method for this compound. The values provided are based on similar analyses of Solifenacin and are for illustrative purposes.

Analytical MethodMatrixLinearity RangeLLOQLOD
HPLC-UV Pharmaceutical Tablets1 - 50 µg/mL~ 0.5 µg/mL~ 0.15 µg/mL
LC-MS/MS Human Plasma0.1 - 100 ng/mL~ 0.1 ng/mL~ 0.03 ng/mL

Conclusion

The analytical methods outlined in this document provide a comprehensive framework for the detection and quantification of this compound. The choice of method will depend on the specific application, the required sensitivity, and the available instrumentation. For accurate and reliable results, it is imperative that any method is fully validated according to the relevant regulatory guidelines (e.g., ICH, FDA). The provided protocols and data serve as a valuable starting point for researchers, scientists, and drug development professionals working with Solifenacin and its metabolites.

References

Application Note: Quantification of Solifenacin N-oxide in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. The major metabolite of Solifenacin is Solifenacin N-oxide, formed through oxidation. Monitoring the levels of this metabolite in plasma is crucial for comprehensive pharmacokinetic and drug metabolism studies. This document provides a detailed protocol for the quantification of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Chemical Information

  • This compound:

    • Molecular Formula: C₂₃H₂₆N₂O₃

    • Molecular Weight: 378.46 g/mol

    • CAS Number: 180272-28-0[1][2][3]

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol outlines a liquid-liquid extraction (LLE) procedure for the efficient extraction of this compound from a plasma matrix.

Materials:

  • Human plasma (or other relevant species)

  • This compound analytical standard

  • Solifenacin-d5 (Internal Standard)

  • Methyl tert-butyl ether (MTBE)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Ammonium formate

  • Formic acid

  • Water, HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Sample concentrator (e.g., nitrogen evaporator)

Procedure:

  • Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (Solifenacin-d5 in 50% methanol). For calibration standards and quality control samples, add the corresponding spiking solutions of this compound.

  • Extraction: Add 500 µL of MTBE to each tube.

  • Vortexing: Vortex the tubes for 5 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new set of clean tubes.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 Acetonitrile:10 mM Ammonium Formate with 0.1% Formic Acid).

  • Vortex and Transfer: Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters:

ParameterRecommended Value
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Autosampler Temp. 10°C

Mass Spectrometry (MS) Parameters:

ParameterRecommended Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 379.2193.235
Solifenacin-d5 (IS) 368.2198.230

Note: The product ion for this compound is proposed based on the fragmentation of the parent compound, Solifenacin, which readily loses the quinuclidine moiety. The collision energy is an estimated starting point and should be optimized for the specific instrument used.

Data Presentation

Quantitative Data Summary

The following tables represent typical validation parameters for a bioanalytical method. These values should be established during the in-lab validation of this protocol.

Table 1: Calibration Curve Parameters

ParameterExpected Value
Linearity Range 0.1 - 100 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.99

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ 0.1< 20%< 20%± 20%
Low QC 0.3< 15%< 15%± 15%
Mid QC 10< 15%< 15%± 15%
High QC 80< 15%< 15%± 15%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low QC 0.385 - 115%85 - 115%
High QC 8085 - 115%85 - 115%

Visualizations

Experimental Workflow

experimental_workflow plasma Plasma Sample (100 µL) is_spike Spike Internal Standard (Solifenacin-d5) plasma->is_spike extraction Liquid-Liquid Extraction (Methyl tert-butyl ether) is_spike->extraction vortex Vortex (5 min) extraction->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Plasma Sample Preparation.

Logical Relationship of Analytes

analyte_relationship solifenacin Solifenacin (Parent Drug) metabolism Metabolism (Oxidation in Liver) solifenacin->metabolism solifenacin_n_oxide This compound (Analyte) metabolism->solifenacin_n_oxide quantification Quantification by LC-MS/MS solifenacin_n_oxide->quantification internal_standard Solifenacin-d5 (Internal Standard) internal_standard->quantification

Caption: Analyte and Internal Standard Relationship.

References

Solifenacin N-oxide as a reference standard in impurity profiling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solifenacin succinate is a competitive muscarinic receptor antagonist widely used in the treatment of overactive bladder.[1] During the synthesis and storage of Solifenacin, various impurities can form, which must be rigorously monitored and controlled to ensure the safety and efficacy of the final drug product.[2] Solifenacin N-oxide is a prominent impurity and an inactive metabolite of Solifenacin, often formed under oxidative conditions.[3] As such, it is a critical reference standard for the accurate identification and quantification of impurities in Solifenacin succinate. This document provides detailed protocols and methodologies for the use of this compound in the impurity profiling of Solifenacin.

Quantitative Data Summary

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of Solifenacin and its impurities.[1] The following tables summarize the validation parameters from various validated HPLC methods, demonstrating the suitability of these methods for impurity quantification.

Table 1: Linearity Data for Solifenacin and Its Impurities

AnalyteRange (µg/mL)Correlation Coefficient (r²)Reference
Solifenacin Succinate2 - 1000.9999[4]
Solifenacin ImpuritiesLOQ to 200% of 0.5% specification level>0.99[5]

Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)Reference
Solifenacin Succinate0.070.21[4]
Solifenacin Succinate Impurities-0.135 - 0.221[5][6]

Table 3: Accuracy (Recovery Study)

AnalyteConcentration LevelRecovery (%)Reference
Solifenacin Succinate50% - 200% of assay concentrationNot Specified[5]
Solifenacin ImpuritiesLOQ, 0.25%, 0.5%, 0.75%, 1.0%Not Specified[5]

Table 4: Precision Data

Precision TypeAnalyteRelative Standard Deviation (RSD) (%)Reference
Method PrecisionSolifenacin and its impurities (spiked at 0.5%)Not Specified[5]
Intermediate PrecisionSolifenacin and its impuritiesNot Specified[5]

Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions

Objective: To prepare this compound reference standard, Solifenacin succinate standard, and sample solutions for HPLC analysis.

Materials:

  • This compound Reference Standard

  • Solifenacin Succinate Reference Standard

  • Solifenacin Succinate Active Pharmaceutical Ingredient (API) or Tablet Dosage Form

  • Diluent (e.g., a mixture of mobile phase components)

  • Volumetric flasks

  • Analytical balance

  • Sonicator

  • Syringe filters (0.45 µm)

Procedure:

  • Reference Standard Stock Solution (this compound):

    • Accurately weigh a suitable amount of this compound reference standard and transfer it to a volumetric flask.

    • Dissolve and dilute to volume with the diluent to obtain a known concentration.

  • Standard Stock Solution (Solifenacin Succinate):

    • Accurately weigh and dissolve an appropriate amount of Solifenacin succinate reference standard in the diluent to obtain a known concentration.[2]

  • System Suitability Solution:

    • Prepare a solution containing both Solifenacin succinate and this compound at appropriate concentrations to verify the system's performance.

  • Sample Preparation (API):

    • Accurately weigh and dissolve a known amount of the Solifenacin succinate API in the diluent to achieve a target concentration.

  • Sample Preparation (Tablet Dosage Form):

    • Weigh and finely powder a representative number of tablets.

    • Transfer a portion of the powder, equivalent to a specific amount of Solifenacin succinate, into a volumetric flask.

    • Add a portion of the diluent, sonicate to dissolve the active ingredient, and then dilute to the final volume.[2]

    • Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients before injection.[2]

Protocol 2: HPLC Method for Impurity Profiling

Objective: To separate and quantify this compound and other impurities in Solifenacin succinate samples using a stability-indicating HPLC method.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photo Diode Array (PDA) detector.[1]

  • Chromatographic data acquisition and processing software.

Chromatographic Conditions:

The following conditions are a synthesis of several published methods and may require optimization for specific applications.

ParameterCondition 1Condition 2Condition 3
Column L1 column (C18)[1][5]Waters Xterra RP-8 (250 x 4.6mm, 5µm)[1]Oyster BDS C8 (250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase A Phosphate buffer (pH 6.6) with 0.5% Triethylamine[1][5]-10 mM Ammonium Formate (pH 3.0 with Formic Acid)[2][4]
Mobile Phase B 90% Acetonitrile in Water[1][5]-Acetonitrile and Methanol (75:25 v/v)[2]
Elution Mode Gradient[1][5]IsocraticIsocratic[4]
Flow Rate 1.2 mL/min[1]1.0 mL/min0.7 mL/min[2][4]
Detection Wavelength 225 nm[5]220 nm[1]210 nm[4]
Column Temperature AmbientAmbientAmbient
Injection Volume 10-20 µL10-20 µL10-20 µL

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[2]

  • Blank Injection: Inject the diluent to ensure there are no interfering peaks at the retention times of Solifenacin and its impurities.[2]

  • System Suitability Test: Inject the system suitability solution to evaluate parameters such as resolution, tailing factor, and theoretical plates.

  • Standard and Sample Analysis: Inject the prepared standard and sample solutions in a defined sequence.

  • Data Processing: Process the chromatograms to identify and quantify this compound and other impurities based on their retention times relative to the Solifenacin peak.[2] Use the response factor of the this compound reference standard for accurate quantification.

Visualizations

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_ref Prepare this compound Reference Standard hplc_sst System Suitability Test prep_ref->hplc_sst prep_std Prepare Solifenacin Standard Solution prep_std->hplc_sst prep_sample Prepare Sample Solution (API or Tablet) hplc_analysis Inject Standards & Samples prep_sample->hplc_analysis hplc_system System Equilibration & Blank Injection hplc_system->hplc_sst hplc_sst->hplc_analysis data_proc Chromatogram Processing hplc_analysis->data_proc data_quant Impurity Identification & Quantification data_proc->data_quant data_report Reporting Results data_quant->data_report

Caption: Experimental Workflow for Solifenacin Impurity Profiling.

G cluster_role Role of Reference Standard cluster_identification Identification cluster_quantification Quantification solifenacin_sample Solifenacin Succinate (API or Drug Product) hplc_analysis HPLC Analysis solifenacin_sample->hplc_analysis chromatogram Resulting Chromatogram (Multiple Peaks) hplc_analysis->chromatogram peak_match Peak Matching chromatogram->peak_match quantify_impurity Quantification of N-oxide Impurity chromatogram->quantify_impurity n_oxide_ref This compound Reference Standard n_oxide_peak Known Retention Time & Spectral Data n_oxide_ref->n_oxide_peak n_oxide_peak->peak_match n_oxide_ref_quant This compound Reference Standard (Known Concentration) calibration Calibration Curve / Response Factor n_oxide_ref_quant->calibration calibration->quantify_impurity

Caption: Role of this compound as a Reference Standard.

References

Application Note: Protocol for Solifenacin N-oxide Analysis in Forced Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the analysis of Solifenacin N-oxide, a primary degradation product of Solifenacin, in forced degradation studies. The methodologies outlined are crucial for the development of stability-indicating analytical methods, as mandated by regulatory bodies such as the International Conference on Harmonisation (ICH). This application note includes detailed experimental protocols for forced degradation, sample preparation, and chromatographic analysis, along with data presentation in tabular format and visualizations of the experimental workflow and chemical degradation pathway.

Introduction

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2] Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products that may form under various stress conditions.[3] One of the primary degradation products of Solifenacin is this compound, formed through the N-oxidation of the quinuclidine ring.[4][5] This protocol details a robust methodology for conducting forced degradation studies on Solifenacin and quantifying the formation of this compound.

Experimental Protocols

Materials and Reagents
  • Solifenacin Succinate reference standard

  • This compound reference standard[6][7][8]

  • HPLC grade acetonitrile, methanol, and water

  • Analytical grade hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), ortho-phosphoric acid, and triethylamine.[4][9]

  • Phosphate buffer

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.[4][10]

  • Analytical balance

  • pH meter

  • Hot air oven[4]

  • Photostability chamber[4]

  • Vortex mixer

  • Sonicator

Preparation of Solutions
  • Stock Solution of Solifenacin: Accurately weigh and dissolve an appropriate amount of Solifenacin Succinate in the mobile phase to obtain a stock solution of a specified concentration (e.g., 100 µg/mL).[9]

  • Forced Degradation Sample Preparation: For each stress condition, a solution of Solifenacin is treated as described in section 2.4. After the specified duration, the solutions are neutralized if necessary and diluted with the mobile phase to a suitable concentration for HPLC analysis.

Forced Degradation Conditions

Forced degradation studies should be performed to achieve partial degradation of the drug substance (typically 10-20%).[9] The following conditions are recommended based on published literature:

  • Acid Hydrolysis: Treat the Solifenacin stock solution with 0.1 N HCl and keep at room temperature for a specified duration (e.g., 2 hours).[9] Neutralize the solution with an equivalent amount of 0.1 N NaOH before analysis.[3]

  • Base Hydrolysis: Treat the Solifenacin stock solution with 0.1 N NaOH and keep at room temperature for a specified duration (e.g., 1 hour).[9] Neutralize the solution with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation: Treat the Solifenacin stock solution with 3% (w/v) hydrogen peroxide and keep at room temperature for a specified duration (e.g., 1 hour).[9]

  • Thermal Degradation: Expose solid Solifenacin Succinate to dry heat in a hot air oven at a specified temperature and duration (e.g., 110°C for 24 hours).[3][11] Subsequently, dissolve the sample in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of Solifenacin Succinate to a light source as per ICH Q1B guidelines (e.g., direct sunlight for 24 hours or a combination of cool white fluorescent and near UV lamps).[3][9] A control sample should be kept in the dark.

Analytical Method

A stability-indicating HPLC method is crucial for separating Solifenacin from its degradation products, including this compound.

Chromatographic Conditions

The following HPLC parameters are a starting point and may require optimization:

ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)[9]
Mobile Phase Methanol and 0.1% Orthophosphoric Acid (pH adjusted to 4.2 with Triethylamine)[9]
Elution Mode Isocratic[9]
Flow Rate 0.7 mL/min[9]
Injection Volume 20 µL[9]
Column Temperature Ambient
Detection Wavelength 231 nm[9] or 220 nm[10][11]
Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise manner.

Table 1: Summary of Forced Degradation Results for Solifenacin
Stress ConditionReagent/ConditionDuration% Degradation of Solifenacin% Formation of this compound
Acid Hydrolysis 0.1 N HCl2 hoursDataData
Base Hydrolysis 0.1 N NaOH1 hourDataData
Oxidative Degradation 3% H₂O₂1 hourDataData
Thermal Degradation 110°C (Dry Heat)24 hoursDataData
Photolytic Degradation Sunlight24 hoursDataData

*Data to be filled in based on experimental results.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Solifenacin Stock Solution acid Acid Hydrolysis (0.1N HCl) prep->acid base Base Hydrolysis (0.1N NaOH) prep->base oxidative Oxidative Degradation (3% H2O2) prep->oxidative thermal Thermal Degradation (Dry Heat) prep->thermal photo Photolytic Degradation (UV/Vis Light) prep->photo neutralize Neutralize (if applicable) & Dilute acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation & Quantification hplc->data G solifenacin Solifenacin n_oxide This compound solifenacin->n_oxide Oxidation (e.g., H2O2)

References

Application Notes and Protocols: The Role of Solifenacin N-oxide in Drug Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin, a competitive muscarinic receptor antagonist, is widely prescribed for the treatment of overactive bladder. The biotransformation of solifenacin is a critical aspect of its pharmacology and toxicology, with solifenacin N-oxide being a prominent metabolite. Understanding the formation and fate of this metabolite is essential for comprehensive drug metabolism research, aiding in the evaluation of drug efficacy, safety, and potential drug-drug interactions. These application notes provide detailed protocols and data for the use of this compound in such research. Solifenacin is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, particularly CYP3A4, leading to the formation of several metabolites, including the pharmacologically inactive this compound.[1][2]

This compound: A Key Metabolite

This compound is a major, pharmacologically inactive metabolite of solifenacin.[3] It is formed through the N-oxidation of the quinuclidine ring of the parent molecule.[4] Following oral administration of radiolabelled solifenacin, approximately 18% of the dose is eliminated as the N-oxide metabolite in urine, highlighting its significance in the overall disposition of the drug.[1]

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C23H26N2O3[3]
Molecular Weight 378.5 g/mol [3]
CAS Number 180272-28-0[3]
Appearance Crystalline solid[3]
Solubility DMF: 10 mg/ml, DMSO: 2 mg/ml, Ethanol: 15 mg/ml[3]

Experimental Protocols

Chemical Synthesis of this compound

A reliable supply of this compound is crucial for its use as a reference standard in analytical methods and for various in-vitro experiments. The following protocol describes a common method for its synthesis.

Materials:

  • (1S,3'R)-quinuclidin-3'-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (Solifenacin free base)

  • m-Chloroperbenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate

  • Sodium thiosulphate

  • Ethyl acetate

  • Methanol

  • Water

Procedure:

  • Dissolve Solifenacin free base (19.0 g) and sodium bicarbonate (5.16 g) in dichloromethane (200 ml) in a round bottom flask.

  • Cool the mixture to 5°C in an ice bath.

  • Slowly add m-chloroperbenzoic acid (14.10 g) to the solution while maintaining the temperature below 10°C.

  • Stir the reaction mixture for 60 minutes at ambient temperature.

  • Quench the reaction by adding water (250 ml).

  • Separate the organic layer.

  • Wash the organic layer with a solution of sodium thiosulphate (25.0 g) in water (250 ml), followed by a wash with fresh water (75 ml).

  • Distill off the solvent under reduced pressure at a temperature below 55°C to obtain the crude product.

  • Purify the crude product by column chromatography using a mixture of ethyl acetate and methanol as the eluent to yield pure this compound.

This procedure can yield approximately 16.5 g of pure this compound (83% yield) with a purity of over 99% as determined by HPLC.

Experimental Workflow for Chemical Synthesis of this compound

cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A Dissolve Solifenacin & NaHCO3 in DCM B Cool to 5°C A->B C Slowly add m-CPBA (<10°C) B->C D Stir at RT for 1 hr C->D E Quench with Water D->E F Separate Organic Layer E->F G Wash with Na2S2O3 & Water F->G H Solvent Evaporation G->H I Column Chromatography (Ethyl Acetate/Methanol) H->I J Pure this compound I->J

Caption: Workflow for the chemical synthesis of this compound.

In-vitro Metabolism of Solifenacin to this compound using Human Liver Microsomes

This protocol is designed to study the formation of this compound from solifenacin in a controlled in-vitro system, which is essential for determining metabolic stability and identifying the enzymes involved.

Materials:

  • Solifenacin

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard (e.g., a structurally similar compound not present in the matrix)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of solifenacin in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is less than 1%).

    • In a microcentrifuge tube, combine phosphate buffer, human liver microsomes (final protein concentration typically 0.5-1 mg/mL), and the solifenacin stock solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile, containing an internal standard. This step also serves to precipitate the proteins.

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant for the presence and quantity of this compound using a validated LC-MS/MS method.

Quantitative Data from In-vitro Metabolism Studies:

ParameterValueReference
Km (for M2/solifenacin-N-oxide formation) 64-93 µM
Vmax (for M2/solifenacin-N-oxide formation) 393–440 pmol/min/mg protein

Experimental Workflow for In-vitro Metabolism of Solifenacin

A Prepare Incubation Mixture (Solifenacin, HLMs, Buffer) B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH Regenerating System B->C D Incubate at 37°C (Time Course) C->D E Terminate Reaction with Cold ACN + Internal Standard D->E F Centrifuge to Pellet Protein E->F G Collect Supernatant F->G H LC-MS/MS Analysis G->H

Caption: Workflow for in-vitro metabolism of Solifenacin.

Quantification of Solifenacin and this compound in Human Plasma by LC-MS/MS

A sensitive and specific analytical method is required for the simultaneous quantification of solifenacin and its N-oxide metabolite in biological matrices. This allows for pharmacokinetic studies and the assessment of metabolite-to-parent drug ratios.

Materials:

  • Human plasma samples

  • Solifenacin and this compound reference standards

  • Internal standard (e.g., deuterated solifenacin)

  • Methanol

  • Ammonium acetate

  • Formic acid

  • LC-MS/MS system with a suitable C18 or pentafluorophenylpropylsilica column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma, add a small volume of internal standard solution.

    • Add 300 µL of cold methanol to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the clear supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions (Example):

    • Column: A C18 or pentafluorophenylpropylsilica column (e.g., 50 x 4 mm, 3 µm).[5]

    • Mobile Phase: A gradient or isocratic mixture of methanol and ammonium acetate buffer with formic acid. An example is methanol and 100mM ammonium acetate containing 1% formic acid (90:10, v/v).[5]

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

    • MRM Transitions: Monitor specific parent-to-daughter ion transitions for solifenacin, this compound, and the internal standard. For solifenacin, a common transition is m/z 363→193.[5] The transition for this compound would be determined by direct infusion of the reference standard.

Note: This is a general protocol and the specific LC-MS/MS conditions, especially the MRM transitions for this compound, must be optimized in the laboratory.

Applications in Drug Metabolism Research

Reaction Phenotyping

By using a panel of recombinant human CYP enzymes in an in-vitro metabolism assay, the specific enzymes responsible for the formation of this compound can be identified. This information is crucial for predicting potential drug-drug interactions. While CYP3A4 is the primary enzyme for the overall metabolism of solifenacin, the formation of the N-oxide is mediated by multiple CYP isoenzymes.

Drug-Drug Interaction (DDI) Studies

Since this compound is an inactive metabolite, its formation represents a detoxification pathway. Understanding how co-administered drugs that are inhibitors or inducers of the responsible CYP enzymes affect the formation of this compound can provide insights into the potential for DDIs. For instance, a potent CYP3A4 inhibitor could decrease the overall metabolism of solifenacin, potentially leading to increased plasma concentrations of the parent drug and a corresponding decrease in the formation of its metabolites, including the N-oxide.[2]

This compound as a Biomarker

The ratio of this compound to the parent drug in plasma or urine could potentially serve as a biomarker for the metabolic activity of the enzymes involved in its formation. However, as multiple CYPs are involved in its formation, its utility as a specific biomarker for a single enzyme like CYP3A4 may be limited. Further research is needed to validate its use as a reliable biomarker.

Signaling and Metabolic Pathways

The metabolism of solifenacin is a key pathway in its disposition. The formation of this compound is a Phase I metabolic reaction.

Metabolic Pathway of Solifenacin

Solifenacin Solifenacin N_oxide This compound (Inactive) Solifenacin->N_oxide CYP-mediated N-oxidation Other_metabolites Other Metabolites (e.g., 4R-hydroxysolifenacin) Solifenacin->Other_metabolites CYP3A4-mediated hydroxylation

Caption: Simplified metabolic pathway of Solifenacin.

Conclusion

This compound is a significant metabolite in the disposition of solifenacin. The protocols and information provided in these application notes offer a framework for researchers to incorporate the study of this metabolite into their drug metabolism research programs. A thorough understanding of the formation, quantification, and potential role of this compound will contribute to a more complete picture of the pharmacology and safety profile of solifenacin.

References

In Vitro Application Notes and Protocols for Solifenacin N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro methodologies relevant to the study of Solifenacin N-oxide, a primary, pharmacologically inactive metabolite of Solifenacin. The following protocols and data are intended to guide researchers in the synthesis, identification, quantification, and characterization of this metabolite in a laboratory setting.

Introduction

Solifenacin is a competitive muscarinic receptor antagonist widely used in the treatment of overactive bladder. It undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][2] One of the main metabolic pathways is the N-oxidation of the quinuclidine ring, which results in the formation of this compound.[1][2] Regulatory documents, such as those from the FDA, consistently classify this compound as a pharmacologically inactive metabolite.[1][2][3][4] After oral administration of Solifenacin, approximately 18% of the dose is eliminated as the N-oxide metabolite in urine.[5]

These notes will detail protocols for the chemical and biosynthetic generation of this compound, methods for its quantification, and approaches to verify its lack of pharmacological activity at muscarinic receptors.

Quantitative Data Summary

While specific in vitro studies detailing the binding affinity of this compound are not prevalent due to its established inactive nature, the following table summarizes the known receptor binding affinities of the parent compound, Solifenacin, for context. This data is crucial for comparative studies to confirm the inactivity of the N-oxide metabolite.

Table 1: Muscarinic Receptor Binding Affinities of Solifenacin

Receptor SubtypeKi (nM)
M126
M2170
M312
M4110
M531

Data sourced from radioligand receptor binding assays with human muscarinic receptors.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound

This protocol describes the chemical synthesis of this compound from its parent compound, Solifenacin, via oxidation.

Materials:

  • (1S,3'R)-quinuclidin-3'-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (Solifenacin)

  • m-chloroperbenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate

  • Sodium thiosulphate

  • Water

  • Ethyl acetate

  • Methanol

  • Round bottom flask

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (Silica gel)

Procedure: [6]

  • Dissolve Solifenacin (19.0 g) and sodium bicarbonate (5.16 g) in dichloromethane (200 ml) in a round bottom flask.

  • Cool the mixture to 5°C in an ice bath.

  • Slowly add m-chloroperbenzoic acid (14.10 g) to the solution, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction mixture to stir for 60 minutes at ambient temperature.

  • Quench the reaction by adding water (250 ml).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with a solution of sodium thiosulphate (25.0 g) in water (250 ml) to remove excess oxidizing agent.

  • Perform a final wash of the organic layer with fresh water (75 ml).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator at a temperature below 55°C to yield the crude N-oxide.

  • Purify the crude product by column chromatography using a gradient of ethyl acetate and methanol to obtain pure this compound.

Expected Outcome: The procedure is expected to yield pure (1'S,3R)-3-[[(1'-phenyl-1',2',3',4'-tetrahydro-2'-isoquinolyl)carbonyl]oxy] quinuclidine 1-oxide with a high degree of purity (e.g., >99% by HPLC).[6]

Protocol 2: In Vitro Biosynthesis of this compound using Human Liver Microsomes

This protocol outlines a method for the in vitro generation of this compound from Solifenacin using human liver microsomes, which contain the necessary CYP enzymes, primarily CYP3A4.

Materials:

  • Solifenacin

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes

  • Incubator/water bath at 37°C

  • Microcentrifuge

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (final volume of 200 µL) by adding the following in order:

    • Phosphate buffer (pH 7.4)

    • Human Liver Microsomes (final concentration, e.g., 0.5 mg/mL)

    • Solifenacin (final concentration, e.g., 1-10 µM, dissolved in a minimal amount of organic solvent like methanol or DMSO, ensuring the final solvent concentration is <1%)

    • MgCl2 (final concentration, e.g., 5 mM)

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture for a specified time (e.g., 30-60 minutes) at 37°C with gentle shaking.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile (200 µL). This will precipitate the proteins.

  • Protein Precipitation: Vortex the mixture and centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Carefully collect the supernatant for analysis by LC-MS/MS to identify and quantify the formation of this compound.

Protocol 3: Quantification of this compound by RP-HPLC

This protocol provides a general framework for the quantitative analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC). The specific parameters may need optimization based on the available instrumentation and columns.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or PDA detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM potassium dihydrogen phosphate with 0.1% triethylamine, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. A common starting point is a 60:40 (v/v) ratio of buffer to acetonitrile.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 210 nm or 220 nm.[7][8][9]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or mobile phase). From this stock, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: For samples from in vitro incubations, use the supernatant obtained after protein precipitation (Protocol 2). For other samples, dissolve them in the mobile phase. Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the peak for this compound based on its retention time, which should be confirmed using a pure standard. Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the regression equation from the calibration curve to determine the concentration of this compound in the unknown samples.

Diagrams

Solifenacin_Metabolism Solifenacin Solifenacin CYP3A4 CYP3A4 (Primary) Other CYPs (Minor) Solifenacin->CYP3A4 N_Oxidation N-Oxidation (Quinuclidine Ring) CYP3A4->N_Oxidation Hydroxylation 4R-Hydroxylation (Tetrahydroisoquinoline Ring) CYP3A4->Hydroxylation Solifenacin_N_Oxide This compound (Inactive) N_Oxidation->Solifenacin_N_Oxide Hydroxy_Solifenacin 4R-Hydroxy Solifenacin (Active) Hydroxylation->Hydroxy_Solifenacin

Caption: Metabolic pathways of Solifenacin.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample In Vitro Sample (e.g., from Microsome Incubation) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Protein_Precipitation Standard This compound Reference Standard Dissolution Dissolution in Mobile Phase Standard->Dissolution Centrifugation Centrifugation Protein_Precipitation->Centrifugation Filtration Filtration (0.45 µm) Dissolution->Filtration Centrifugation->Filtration HPLC RP-HPLC System (C18 Column) Filtration->HPLC Detection UV/PDA Detector HPLC->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Calibration_Curve Generate Calibration Curve (Peak Area vs. Concentration) Data_Acquisition->Calibration_Curve Quantify_Sample Determine Concentration in Unknown Sample Calibration_Curve->Quantify_Sample

Caption: Workflow for HPLC quantification.

References

Application Note: Quantification of Solifenacin N-oxide in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2] One of the major metabolites excreted in urine is Solifenacin N-oxide.[1][2][3] Accurate quantification of this compound in urine is crucial for pharmacokinetic studies, drug metabolism research, and in the development of new drug candidates. This application note provides a detailed protocol for the quantification of this compound in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Metabolism of Solifenacin

Solifenacin undergoes extensive hepatic metabolism, with the primary route of elimination being mediated by CYP3A4. The main metabolic pathways involve N-oxidation of the quinuclidinyl ring and 4R-hydroxylation of the tetrahydroisoquinoline ring. The major metabolites identified in urine are this compound, 4R-hydroxy solifenacin, and 4R-hydroxy-N-oxide of solifenacin. Less than 15% of the administered dose is recovered in the urine as unchanged solifenacin.[1][2][3]

Solifenacin Solifenacin CYP3A4 CYP3A4 Engine Solifenacin->CYP3A4 Metabolism N_oxide This compound CYP3A4->N_oxide Hydroxy 4R-hydroxy solifenacin CYP3A4->Hydroxy Hydroxy_N_oxide 4R-hydroxy-N-oxide of solifenacin CYP3A4->Hydroxy_N_oxide Urine Urinary Excretion N_oxide->Urine Hydroxy->Urine Hydroxy_N_oxide->Urine

Figure 1: Metabolic pathway of Solifenacin.

Experimental Protocols

This section details the protocol for sample preparation and LC-MS/MS analysis.

1. Sample Preparation: Solid-Phase Extraction (SPE)

Urine samples require extensive preparation to remove interfering matrix components. A combination of enzymatic hydrolysis and solid-phase extraction is recommended for robust and reliable quantification.

  • Materials:

    • Human urine samples

    • This compound reference standard

    • Internal Standard (IS) solution (e.g., deuterated this compound)

    • β-glucuronidase enzyme

    • Ammonium acetate buffer (0.5 M, pH 5.0)

    • Phosphoric acid (4%)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Ammonia solution (28-30%)

    • Milli-Q water

    • SPE cartridges (e.g., Oasis MCX µElution Plate)

  • Protocol:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • To 200 µL of urine, add 20 µL of internal standard solution.

    • Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase.

    • Incubate the mixture at 50°C for 1 hour to allow for enzymatic hydrolysis of any potential glucuronide conjugates.

    • Quench the reaction by adding 200 µL of 4% phosphoric acid.

    • Condition the SPE cartridges with methanol followed by Milli-Q water.

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove polar interferences.

    • Elute the analyte and internal standard with 2 x 25 µL of a mixture of acetonitrile and methanol (60:40, v/v) containing 5% strong ammonia solution.[4]

    • Dilute the eluate with 100 µL of a sample diluent (e.g., 2% acetonitrile in 1% formic acid in Milli-Q water).[4]

    • The sample is now ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Chromatographic Conditions (Suggested Starting Point):

    • Column: C18 column (e.g., 75 mm × 2 mm, 3 µm particle size)

    • Mobile Phase A: 10 mM ammonium formate and 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.2 mL/min

    • Injection Volume: 2 µL

    • Column Temperature: 40°C

    • Gradient Elution: A suitable gradient should be developed to ensure separation from matrix components and other metabolites.

  • Mass Spectrometric Conditions (Hypothetical - requires optimization):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (Q1) for this compound: m/z 379.2 (M+H)⁺

    • Product Ion (Q3) for this compound: To be determined by infusion of a standard solution

    • Precursor Ion (Q1) for IS: Dependent on the chosen internal standard

    • Product Ion (Q3) for IS: Dependent on the chosen internal standard

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine Urine Sample Spike Spike with IS Urine->Spike Hydrolysis Enzymatic Hydrolysis Spike->Hydrolysis SPE Solid-Phase Extraction Hydrolysis->SPE Elution Elution SPE->Elution Dilution Dilution Elution->Dilution Injection Injection into HPLC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization Detection Mass Spectrometric Detection Ionization->Detection Quantification Data Quantification Detection->Quantification

Figure 2: Experimental workflow for urine analysis.

Data Presentation

The quantitative data should be summarized for clarity and easy comparison. The following tables provide a template for presenting the results of the method validation.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)Weighting Factor
This compound0.5 - 500 (example)> 0.991/x or 1/x²

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ0.5< 20< 2080 - 120
Low QC1.5< 15< 1585 - 115
Mid QC75< 15< 1585 - 115
High QC300< 15< 1585 - 115

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low QC1.5Consistent and reproducibleMinimal
High QC300Consistent and reproducibleMinimal

Method Validation

A thorough validation of the analytical method is essential to ensure the reliability of the results. The validation should be performed according to the guidelines of the International Council for Harmonisation (ICH).

Validation Method Validation Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Stability Stability (Freeze-thaw, Bench-top, Long-term) Validation->Stability

Figure 3: Key parameters for method validation.

This application note provides a comprehensive framework for the quantification of this compound in human urine samples using LC-MS/MS. The detailed protocols for sample preparation and analysis, along with the guidelines for data presentation and method validation, offer a solid foundation for researchers and scientists in the field of drug metabolism and pharmacokinetics. It is important to note that the specific LC-MS/MS parameters will require optimization and validation within the user's laboratory to ensure the highest quality data.

References

Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of Solifenacin N-oxide in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document details a robust and validated bioanalytical method for the quantitative determination of Solifenacin N-oxide, a primary metabolite of Solifenacin, in human plasma.[1] The methodology utilizes a simple and efficient solid-phase extraction (SPE) procedure for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer operating in positive ion mode. The method was validated in accordance with the current FDA and ICH M10 guidelines and demonstrated excellent linearity, accuracy, precision, and stability over the analytical range.[2][3][4] This application note provides a comprehensive protocol suitable for researchers in clinical pharmacokinetics, drug metabolism, and bioequivalence studies.

1. Introduction

Solifenacin is a competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder.[5][6] It is extensively metabolized in the liver, primarily by the CYP3A4 enzyme system, leading to the formation of several metabolites.[1] The major active metabolite is 4R-hydroxy solifenacin, while this compound is another significant, though inactive, metabolite.[1] Accurate quantification of major metabolites like this compound in biological matrices is crucial for a thorough understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Bioanalytical method validation is essential to ensure the reliability and reproducibility of quantitative data used in regulatory submissions.[4] This process demonstrates that an analytical method is suitable for its intended purpose by evaluating parameters such as selectivity, accuracy, precision, and stability.[7] This note describes a complete, step-by-step protocol for a validated LC-MS/MS method for this compound, providing drug development professionals with a reliable tool for their research.

2. Experimental Workflow

The overall workflow for the bioanalytical method is depicted below, outlining the process from sample receipt to final data reporting.

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting plasma Plasma Sample Receipt (-20°C Storage) spike Spiking with IS (Solifenacin-d5) plasma->spike spe_cond Condition SPE Plate spike->spe_cond prep_std Prepare Calibration Standards & QC Samples spe_load Load Sample spe_cond->spe_load spe_wash Wash Plate spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute spe_evap Evaporate & Reconstitute spe_elute->spe_evap inject Inject Sample into LC-MS/MS System spe_evap->inject acquire Data Acquisition (MRM Mode) inject->acquire integrate Peak Integration acquire->integrate curve Generate Calibration Curve integrate->curve quantify Quantify Concentrations curve->quantify report Final Report Generation quantify->report

Figure 1: Bioanalytical Workflow for this compound Quantification.

3. Materials and Methods

3.1. Chemicals and Reagents

  • This compound reference standard (>98% purity)

  • Solifenacin-d5 (Internal Standard, IS) (>98% purity)

  • HPLC-grade Methanol and Acetonitrile

  • Formic Acid (LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Control human plasma (K2-EDTA)

3.2. Instrumentation

  • Liquid Chromatography: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent

  • Analytical Column: Zorbax SB C18, 4.6 x 50 mm, 3.5 µm[8]

  • SPE Plate: Strata-X 33µm Polymeric Sorbent, 30 mg/1 mL[8]

3.3. LC-MS/MS Conditions The chromatographic and mass spectrometric parameters are optimized for the sensitive and selective detection of this compound and the internal standard.

Table 1: LC-MS/MS System Parameters

Parameter Setting
LC Parameters
Mobile Phase A 5 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Gradient 20% B to 80% B in 1.5 min, hold 0.5 min, return to 20% B
Flow Rate 0.4 mL/min[5]
Column Temperature 35°C[9]
Injection Volume 10 µL
Run Time 3.0 min
MS Parameters
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Analyte) m/z 379.2 → 193.1
MRM Transition (IS) m/z 368.2 → 198.1[5]
IonSpray Voltage 5500 V
Temperature 500°C

| Collision Gas | Nitrogen |

4. Experimental Protocols

4.1. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of this compound and Solifenacin-d5 (IS) into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Perform serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to prepare working standards for calibration curve (CC) and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.

4.2. Preparation of Calibration Standards and QC Samples

  • Spike 95 µL of control human plasma with 5 µL of the appropriate working standard solution to achieve final concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 2, 10, 20, 40, 50 ng/mL).

  • Prepare QC samples in the same manner at four levels:

    • LLOQ: Lower Limit of Quantification (e.g., 0.1 ng/mL)

    • LQC: Low Quality Control (e.g., 0.3 ng/mL)

    • MQC: Medium Quality Control (e.g., 15 ng/mL)

    • HQC: High Quality Control (e.g., 45 ng/mL)

4.3. Sample Preparation using Solid-Phase Extraction (SPE)

The SPE protocol is designed for high recovery and efficient removal of plasma matrix components.

G start Start: Plasma Sample (100 µL + IS) condition 1. Condition 1 mL Methanol, then 1 mL Water start->condition SPE Plate load 2. Load Pre-treated plasma sample condition->load wash 3. Wash 1 mL of 5% Methanol in Water load->wash elute 4. Elute 1 mL of Mobile Phase B (Methanol + 0.1% FA) wash->elute dry 5. Evaporate Dry under Nitrogen at 40°C elute->dry reconstitute 6. Reconstitute 100 µL of Mobile Phase (80:20 A:B) dry->reconstitute end Inject into LC-MS/MS reconstitute->end

Figure 2: Solid-Phase Extraction (SPE) Protocol.
  • Pre-treatment: To 100 µL of plasma sample (blank, CC, QC, or unknown), add 10 µL of the IS working solution (100 ng/mL). Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid in water and vortex.

  • Condition: Condition the wells of the SPE plate by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Load: Load the pre-treated plasma sample onto the SPE plate. Apply gentle vacuum to draw the sample through the sorbent.

  • Wash: Wash the sorbent with 1 mL of 5% methanol in water to remove interferences.

  • Elute: Elute the analyte and IS with 1 mL of methanol containing 0.1% formic acid into a clean collection plate.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase composition (80% A: 20% B).

5. Method Validation

The method was validated following international guidelines.[3][4][10] The acceptance criteria require precision (%CV) to be ≤15% (≤20% at LLOQ) and accuracy (%Bias) to be within ±15% (±20% at LLOQ) of the nominal values.

G cluster_core Core Performance cluster_sample Sample Handling cluster_stability Analyte Stability Validation Bioanalytical Method Validation Selectivity Selectivity (No Interference) Validation->Selectivity Linearity Linearity & Range (r² > 0.99) Validation->Linearity Accuracy Accuracy (±15%) Validation->Accuracy Precision Precision (≤15% CV) Validation->Precision Recovery Extraction Recovery Validation->Recovery Matrix Matrix Effect Validation->Matrix FT_Stab Freeze-Thaw Validation->FT_Stab ST_Stab Short-Term (Bench-Top) Validation->ST_Stab LT_Stab Long-Term (Storage) Validation->LT_Stab PP_Stab Post-Preparative Validation->PP_Stab Accuracy->Precision Recovery->Matrix

Figure 3: Key Parameters of Bioanalytical Method Validation.

6. Results and Data Summary

6.1. Linearity The calibration curve was linear over the concentration range of 0.1 to 50 ng/mL. The coefficient of determination (r²) was consistently >0.995 using a weighted (1/x²) linear regression model.[8]

Table 2: Calibration Curve Summary

Parameter Result Acceptance Criteria
Concentration Range 0.1 - 50.0 ng/mL -
Regression Model Weighted (1/x²) -
Mean r² (n=3) 0.9978 ≥ 0.99

| Back-calculated Accuracy | 94.5% - 106.2% | 85% - 115% (80% - 120% for LLOQ) |

6.2. Accuracy and Precision Intra-day (n=6) and inter-day (n=3 days) accuracy and precision were evaluated at four QC levels. All results met the acceptance criteria.

Table 3: Intra-day and Inter-day Accuracy and Precision | QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) | | :--- | :--- | :--- | :--- | | | | Accuracy (%Bias) | Precision (%CV) | Accuracy (%Bias) | Precision (%CV) | | LLOQ | 0.1 | 5.5% | 9.8% | 7.2% | 11.4% | | LQC | 0.3 | 2.1% | 6.5% | 4.3% | 7.8% | | MQC | 15.0 | -1.4% | 4.1% | -0.8% | 5.2% | | HQC | 45.0 | -3.2% | 3.5% | -2.5% | 4.6% |

6.3. Matrix Effect and Recovery The extraction recovery and matrix effect were assessed at LQC and HQC levels. The method demonstrated consistent recovery and negligible matrix effects.

Table 4: Extraction Recovery and Matrix Effect | QC Level | Analyte | Internal Standard | | :--- | :--- | :--- | | | Recovery (%) | Matrix Factor | Recovery (%) | Matrix Factor | | LQC | 88.4% | 0.98 | 91.2% | 1.01 | | HQC | 90.1% | 1.03 | 90.5% | 0.99 | | %CV | < 6% | < 5% | < 4% | < 3% |

6.4. Stability The stability of this compound in human plasma was evaluated under various storage and handling conditions. The analyte was found to be stable.

Table 5: Stability Assessment Summary

Stability Test Condition Duration Mean % Change from Nominal
Short-Term (Bench-Top) Room Temperature 6 hours -4.1%
Long-Term -20°C 30 days -6.5%
Freeze-Thaw 3 Cycles (-20°C to RT) - -5.8%

| Post-Preparative | Autosampler (10°C) | 24 hours | -3.3% |

A highly sensitive, selective, and robust LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The method employs a straightforward solid-phase extraction protocol and demonstrates excellent performance characteristics that meet the stringent requirements of regulatory guidelines. This validated method is well-suited for high-throughput analysis in support of pharmacokinetic and other clinical studies involving Solifenacin.

References

Troubleshooting & Optimization

Technical Support Center: Chromatographic Separation of Solifenacin and its N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of Solifenacin and its N-oxide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic analysis of Solifenacin and its N-oxide.

Problem Potential Cause Suggested Solution
Poor Resolution Between Solifenacin and Solifenacin N-oxide Inadequate mobile phase composition or pH.- Adjust the mobile phase pH. A pH of around 3.0 has been shown to be effective.[1] - Modify the organic modifier ratio (e.g., acetonitrile, methanol).[1][2] - Introduce an ion-pair reagent like 1-octane sulfonic acid to the mobile phase to improve separation.[2]
Inappropriate stationary phase.- Switch to a different column chemistry. Both C8 and C18 columns have been used successfully.[1][3] - Consider a column with a different particle size or length to enhance efficiency.
Peak Tailing for Solifenacin Peak Secondary interactions between the basic analyte and residual silanols on the silica-based column.- Work at a lower mobile phase pH (e.g., around 3) to suppress the ionization of silanol groups.[4] - Add a competitive base, such as triethylamine (TEA), to the mobile phase to mask the active sites.[4] - Use a base-deactivated column specifically designed for basic compounds.
Column overload.- Reduce the sample concentration or injection volume.[5]
Co-elution with Other Impurities or Degradation Products The developed method lacks specificity.- Perform forced degradation studies (acid, base, oxidation, photolytic, thermal) to ensure the method can separate Solifenacin and its N-oxide from all potential degradation products.[1][2][6] - Employ a gradient elution program to improve the separation of complex mixtures.[7]
Inconsistent Retention Times Fluctuation in mobile phase composition or column temperature.- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a consistent temperature.[2]
Column degradation.- Flush the column with a strong solvent. - If the problem persists, replace the column.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating Solifenacin from its N-oxide?

A1: The main challenge lies in achieving adequate resolution between the two compounds due to their structural similarity. This compound is a major metabolite and degradation product of Solifenacin.[2][8] Developing a stability-indicating method that can effectively distinguish between the parent drug and its N-oxide, as well as other potential impurities, is crucial for accurate quantification and stability assessment.[1][6]

Q2: Which type of HPLC column is best suited for this separation?

A2: Both C8 and C18 reversed-phase columns have been successfully employed for the separation of Solifenacin and its N-oxide.[1][3] The choice between them may depend on the specific mobile phase composition and the desired retention characteristics. For instance, a C8 column might provide slightly less retention, which could be advantageous for faster analysis times.

Q3: What mobile phase composition is recommended?

A3: A common approach involves a mixture of an acidic buffer and an organic solvent like acetonitrile or methanol.[1][2] For example, a mobile phase consisting of 10 mM ammonium formate buffer (adjusted to pH 3 with formic acid), acetonitrile, and methanol has been shown to be effective.[1] Another successful method utilized a mobile phase of pH 3.0 1-octane sulphonic acid with OPA and acetonitrile.[2] The optimal composition will depend on the column and specific separation requirements.

Q4: How can I confirm the identity of the this compound peak?

A4: The identity of the N-oxide peak can be confirmed by subjecting a Solifenacin standard to oxidative stress (e.g., using hydrogen peroxide).[6] The peak that significantly increases in this stressed sample corresponds to the N-oxide. Further confirmation can be achieved using mass spectrometry (LC-MS) to verify the molecular weight of the compound in that peak.

Q5: Are there any specific considerations for chiral separation?

A5: Yes, Solifenacin is a chiral compound. For separating its enantiomers and diastereomers, a normal-phase HPLC with a chiral stationary phase, such as amylose tris(3,5-dimethylphenylcarbamate), is required.[9] This is a different chromatographic challenge than the separation of the achiral N-oxide metabolite from the parent drug.

Experimental Protocols

Below are examples of detailed methodologies for the chromatographic separation of Solifenacin and its N-oxide.

Method 1: Reversed-Phase HPLC with Ion-Pairing

ParameterCondition
Stationary Phase Phenomenex Luna C18 (150x4.6mm, 5µm)[2]
Mobile Phase pH 3.0 1-octane sulphonic acid with OPA: Acetonitrile (60:40 v/v)[2]
Elution Mode Isocratic[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 30°C[2]
Injection Volume 20 µL[2]
Detection UV at 220 nm[2]
Run Time 10 minutes[2]

Method 2: Stability-Indicating Reversed-Phase HPLC

ParameterCondition
Stationary Phase Oyster BDS C8 (250 mm × 4.6 mm i.d., 5 μm)[1]
Mobile Phase 10 mM ammonium formate buffer (pH 3 with formic acid)–acetonitrile–methanol (52.5:37.5:10, v/v/v)[1]
Elution Mode Isocratic
Flow Rate 0.7 mL/min[1]
Column Temperature Not specified
Injection Volume Not specified
Detection UV at 210 nm[1]
Run Time Not specified

Visualizations

MethodDevelopmentWorkflow start Define Separation Goal: Separate Solifenacin & N-oxide lit_review Literature Review & Method Scouting start->lit_review col_select Column Selection (e.g., C18, C8) lit_review->col_select mp_dev Mobile Phase Development (pH, Organic Ratio, Additives) col_select->mp_dev optimization Parameter Optimization (Flow Rate, Temperature) mp_dev->optimization specificity Evaluate Specificity & Resolution optimization->specificity forced_deg Forced Degradation Study forced_deg->specificity Provides degradation products specificity->mp_dev Poor Resolution validation Method Validation (ICH Guidelines) specificity->validation Acceptable Resolution routine_analysis Routine Analysis validation->routine_analysis

Caption: Chromatographic method development workflow.

TroubleshootingTree start Poor Separation q_resolution Poor Resolution between Solifenacin & N-oxide? start->q_resolution q_tailing Peak Tailing? q_resolution->q_tailing No sol_resolution Adjust Mobile Phase pH Modify Organic Ratio Try Different Column q_resolution->sol_resolution Yes q_coelution Co-elution with other peaks? q_tailing->q_coelution No sol_tailing Lower Mobile Phase pH Add TEA Use Base-Deactivated Column q_tailing->sol_tailing Yes sol_coelution Perform Forced Degradation Use Gradient Elution q_coelution->sol_coelution Yes end Good Separation q_coelution->end No sol_resolution->end sol_tailing->end sol_coelution->end

Caption: Troubleshooting decision tree for separation issues.

References

Optimizing LC-MS/MS parameters for Solifenacin N-oxide detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Solifenacin N-oxide by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in analyzing this compound?

A1: The primary challenges in analyzing this compound, a metabolite of Solifenacin, stem from its potential instability and chromatographic behavior. N-oxide metabolites can be thermally labile and may revert to the parent drug, Solifenacin, in the ion source of the mass spectrometer or during sample preparation.[1] Chromatographically, this compound is more polar than Solifenacin, which requires a well-developed gradient elution to achieve adequate separation from the parent compound and other metabolites.

Q2: What is the expected precursor ion for this compound in positive ion mode?

A2: this compound has a molecular formula of C₂₃H₂₆N₂O₃ and a molecular weight of 378.46 g/mol .[2][3][4][5][6] Therefore, in positive ion mode electrospray ionization (ESI+), the expected protonated precursor ion [M+H]⁺ is m/z 379.2.

Q3: What are the characteristic product ions for this compound?

A3: A common fragmentation pathway for N-oxide compounds is the neutral loss of an oxygen atom (16 Da), resulting in the formation of the corresponding parent drug ion.[7] Therefore, a primary product ion for this compound (m/z 379.2) would be the precursor ion of Solifenacin (m/z 363.2). Further fragmentation of m/z 363.2 can yield product ions characteristic of Solifenacin, such as m/z 193.2 and 110.1.[8][9]

Q4: How can I prevent the in-source conversion of this compound to Solifenacin?

A4: In-source conversion, or deoxygenation, of N-oxides can be influenced by the temperature of the ion source.[7] To minimize this, it is advisable to use the lowest ion source temperature that still provides adequate desolvation and sensitivity. Additionally, using a "soft" ionization technique like ESI is generally preferred over more energetic techniques like atmospheric pressure chemical ionization (APCI) when analyzing labile metabolites.[1]

Troubleshooting Guides

Issue 1: Poor Separation between Solifenacin and this compound

Symptom: Co-elution or partial co-elution of Solifenacin and this compound peaks.

Possible Causes and Solutions:

CauseRecommended Action
Inadequate Chromatographic Gradient This compound is more polar than Solifenacin and will elute earlier in a reversed-phase LC method. A shallow gradient with a lower initial organic mobile phase percentage is necessary to retain and separate the N-oxide from the parent compound.
Inappropriate Column Chemistry A standard C18 column should provide adequate retention. If separation is still challenging, consider a column with an alternative stationary phase, such as a pentafluorophenyl (PFP) or a polar-embedded C18, which can offer different selectivity for polar metabolites.
Mobile Phase pH The pH of the mobile phase can influence the ionization state and retention of both analytes. Experiment with a pH range of 3-5 using additives like formic acid or ammonium formate to optimize peak shape and separation.
Issue 2: Inaccurate Quantification of this compound due to In-Source Conversion

Symptom: Higher than expected response for Solifenacin when analyzing this compound standards, or a broad, tailing peak for Solifenacin that co-elutes with the N-oxide.

Possible Causes and Solutions:

CauseRecommended Action
High Ion Source Temperature As mentioned in the FAQs, high temperatures can promote the deoxygenation of the N-oxide.[7] Systematically lower the ion source temperature in increments to find the optimal balance between sensitivity and stability.
High Collision Energy While collision-induced dissociation (CID) occurs in the collision cell, excessive energy in the ion transfer optics can sometimes contribute to fragmentation. Ensure that lens voltages are optimized for transmission without causing fragmentation.
Sample Matrix Effects Components in the biological matrix can sometimes enhance in-source reactions. Ensure adequate sample cleanup to remove interfering substances.
Issue 3: Low Sensitivity for this compound

Symptom: Weak signal or inability to detect this compound at expected concentrations.

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal MS/MS Parameters The collision energy for the m/z 379.2 -> 363.2 transition needs to be optimized. Start with a lower collision energy and incrementally increase it to find the value that yields the highest product ion intensity. Also, optimize other MS parameters like declustering potential and cell exit potential.
Analyte Degradation during Sample Preparation N-oxides can be unstable in certain conditions. Avoid high temperatures and extreme pH during sample extraction and storage.[1] Using an antioxidant in the sample collection tubes or during extraction may be beneficial if oxidative degradation is suspected.
Poor Ionization Efficiency Ensure the mobile phase composition is conducive to efficient ESI. The presence of a small amount of acid (e.g., 0.1% formic acid) will promote protonation and enhance the signal in positive ion mode.

Experimental Protocols

Recommended Starting LC-MS/MS Parameters

The following table summarizes recommended starting parameters for the analysis of Solifenacin and this compound. These should be optimized for your specific instrumentation.

ParameterSolifenacinThis compound
Precursor Ion (m/z) 363.2379.2
Product Ion 1 (m/z) 193.2363.2
Product Ion 2 (m/z) 110.1193.2
Collision Energy (eV) Optimize (start at 20-30)Optimize (start at 15-25)
Ionization Mode ESI PositiveESI Positive
LC Column C18, 2.1 x 50 mm, 1.8 µmC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min0.4 mL/min
Injection Volume 5 µL5 µL
Suggested LC Gradient Program

This gradient is a starting point and should be adjusted to achieve optimal separation on your system.

Time (min)% Mobile Phase B
0.010
0.510
4.090
5.090
5.110
7.010

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Collection Sample Collection Protein Precipitation Protein Precipitation Sample Collection->Protein Precipitation e.g., Plasma Evaporation & Reconstitution Evaporation & Reconstitution Protein Precipitation->Evaporation & Reconstitution Supernatant LC Separation LC Separation Evaporation & Reconstitution->LC Separation Injection MS Detection MS Detection LC Separation->MS Detection Gradient Elution Peak Integration Peak Integration MS Detection->Peak Integration Quantification Quantification Peak Integration->Quantification Calibration Curve

Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.

troubleshooting_logic Start Start Poor Peak Shape or Resolution Poor Peak Shape or Resolution Start->Poor Peak Shape or Resolution Low Signal Intensity Low Signal Intensity Start->Low Signal Intensity Inaccurate Quantification Inaccurate Quantification Start->Inaccurate Quantification Optimize LC Gradient Optimize LC Gradient Poor Peak Shape or Resolution->Optimize LC Gradient Yes Check Column & Mobile Phase Check Column & Mobile Phase Poor Peak Shape or Resolution->Check Column & Mobile Phase No Optimize MS Parameters Optimize MS Parameters Low Signal Intensity->Optimize MS Parameters Yes Investigate Sample Stability Investigate Sample Stability Low Signal Intensity->Investigate Sample Stability No Check for In-source Conversion Check for In-source Conversion Inaccurate Quantification->Check for In-source Conversion Yes Inaccurate Quantification->Investigate Sample Stability No

Caption: A logical troubleshooting flowchart for common issues in this compound analysis.

References

Preventing the formation of Solifenacin N-oxide impurity during drug formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of Solifenacin N-oxide impurity during drug formulation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its formation a concern?

This compound is a major oxidative degradation product of Solifenacin.[1][2][3] Its formation is a critical quality attribute to control during drug development and manufacturing as it represents a degradation of the active pharmaceutical ingredient (API), potentially impacting the product's stability, efficacy, and safety. Regulatory bodies require strict control of such impurities.[3]

Q2: What are the primary factors that promote the formation of this compound?

The formation of this compound is primarily driven by oxidative stress.[3][4] Key contributing factors include:

  • Manufacturing Process: Wet granulation, a common tablet manufacturing method, can increase the formation of the amorphous form of Solifenacin, which is significantly less stable and more prone to oxidation than its crystalline form.[1][5]

  • Excipient Incompatibility: Certain excipients may contain reactive impurities, such as peroxides, which can directly oxidize Solifenacin.[6]

  • Storage Conditions: Exposure to high temperature, humidity, and light can accelerate the oxidative degradation of Solifenacin.[1][5]

Q3: How can the choice of manufacturing process impact the stability of Solifenacin?

The manufacturing process significantly influences the stability of Solifenacin. Direct compression is a preferred method over wet granulation for formulating Solifenacin tablets.[1][5][7][8] Wet granulation can induce the formation of the less stable amorphous form of Solifenacin, leading to higher levels of N-oxide impurity upon storage.[1][5] In contrast, direct compression avoids the use of solvents and heat, which helps to maintain the more stable crystalline form of the API and results in a more stable final product.[1][5][7][8]

Q4: Are there any specific excipients that should be avoided or used with caution in Solifenacin formulations?

Yes, careful selection of excipients is crucial. Excipients with a high peroxide value should be avoided as peroxides are strong oxidizing agents that can directly degrade Solifenacin to its N-oxide. It is essential to test excipients for their peroxide content and select grades with the lowest possible levels. Additionally, potential interactions between Solifenacin, which contains a tertiary amine, and other excipients should be thoroughly evaluated during pre-formulation studies.[6]

Q5: Can antioxidants or stabilizers be used to prevent this compound formation?

Yes, the inclusion of antioxidants and stabilizers in the formulation can effectively inhibit the formation of this compound. A patented formulation has demonstrated that the use of stabilizers such as tartaric acid, fumaric acid, maleic acid, or succinic acid, and antioxidants like butylated hydroxytoluene (BHT), can significantly improve the stability of Solifenacin.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Action
High levels of this compound detected in stability samples of a wet granulated formulation. The wet granulation process is likely inducing the formation of the unstable amorphous form of Solifenacin.Primary Recommendation: Switch to a direct compression manufacturing process.[1][5][7] Alternative (if wet granulation is necessary): - Optimize granulation parameters to minimize processing time and heat exposure. - Incorporate a suitable antioxidant or stabilizer into the formulation.[9]
Increase in N-oxide impurity observed even with a direct compression formulation. One or more of the excipients may have high levels of reactive impurities, such as peroxides.- Screen all excipients for peroxide content and select batches with the lowest levels. - Conduct a comprehensive drug-excipient compatibility study (see Experimental Protocols section).[10][11][12] - Consider incorporating an antioxidant like BHT into the formulation.[9]
Inconsistent stability results between different batches of the same formulation. Variability in the quality of raw materials (API and excipients) or lack of stringent control over manufacturing process parameters.- Establish strict specifications for all incoming raw materials, including peroxide value for excipients. - Tightly control environmental conditions (temperature and humidity) during manufacturing and packaging. - Ensure consistent processing parameters (e.g., blending time, compression force).
Accelerated stability studies show significant degradation, but long-term studies show less pronounced changes. The formulation may be particularly sensitive to the high-stress conditions of accelerated studies (e.g., high temperature and humidity).- While accelerated studies are important for screening, decisions on formulation optimization should also be based on long-term stability data under intended storage conditions. - Investigate the packaging material's effectiveness in protecting the product from moisture and oxygen. Alu-Alu blisters are generally recommended for moisture-sensitive products.[1]

Quantitative Data Summary

The following tables summarize the stability data from a study comparing different manufacturing processes for Solifenacin tablets stored at 40°C and 75% relative humidity (RH).

Table 1: Comparison of Drug Content and Total Impurities after 4 Weeks

FormulationManufacturing ProcessDrug Content (%)Total Impurities (%)This compound (%)
DWTWet Granulation (Water)95.20.450.28
ETTWet Granulation (Ethanol)96.80.310.19
DCT1Direct Compression98.50.150.08

Data sourced from a study on the chemical stability of Solifenacin tablets.[1][5]

Table 2: Stability of Optimized Direct Compression Tablet (DCT11) in Alu-Alu Blister

Time PointDrug Content (%)Total Impurities (%)This compound (%)
Initial100.1Not DetectedNot Detected
4 Weeks99.80.080.05
8 Weeks99.50.120.07

Data sourced from a study on a bioequivalent tablet of Solifenacin with improved stability.[1][5]

Experimental Protocols

Protocol 1: Drug-Excipient Compatibility Study

Objective: To evaluate the compatibility of Solifenacin succinate with various excipients under accelerated storage conditions.

Methodology:

  • Prepare physical mixtures of Solifenacin succinate with each excipient in a 1:1 ratio.

  • Prepare a control sample of pure Solifenacin succinate.

  • Pack the samples in amber-colored glass vials and seal them.

  • Store the vials under accelerated stability conditions (e.g., 40°C/75% RH and 60°C) for a predetermined period (e.g., 2 and 4 weeks).

  • At each time point, withdraw the samples and analyze them for the appearance of any new impurities and the quantification of this compound using a stability-indicating HPLC method.

  • Compare the impurity profiles of the mixtures with that of the pure API control. A significant increase in the formation of N-oxide or the appearance of new degradation products indicates incompatibility.

Protocol 2: Stability-Indicating HPLC Method for Solifenacin and this compound

Objective: To quantify Solifenacin and its N-oxide impurity in a drug product.

Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 5 µm (e.g., Phenomenex Luna C18)

  • Mobile Phase:

    • Solvent A: pH 3.0 buffer (e.g., 1-octane sulfonic acid with OPA)

    • Solvent B: Acetonitrile

    • Gradient or Isocratic elution can be optimized. A common isocratic ratio is 60:40 (Solvent A: Solvent B).[13]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 220 nm[13]

Sample Preparation:

  • Weigh and finely powder a representative number of tablets.

  • Transfer a portion of the powder equivalent to a single dose of Solifenacin into a volumetric flask.

  • Add a suitable diluent (e.g., a mixture of acetonitrile and water) and sonicate to dissolve the drug.

  • Dilute to the final volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm filter before injection into the HPLC system.

Quantification:

The amount of this compound can be calculated using the peak area from the chromatogram against a calibrated reference standard of this compound.

Visualizations

cluster_formulation Formulation Development Workflow API Solifenacin API Excipients Excipient Screening (Low Peroxide Value) API->Excipients Compatibility Drug-Excipient Compatibility Study Excipients->Compatibility Formulation Formulation Strategy (Direct Compression) Compatibility->Formulation Antioxidant Incorporate Antioxidant (e.g., BHT) Formulation->Antioxidant Process Process Optimization Antioxidant->Process Packaging Packaging Selection (Alu-Alu Blister) Process->Packaging Stability Stability Testing (ICH Conditions) Packaging->Stability

Caption: Workflow for developing a stable Solifenacin formulation.

cluster_degradation Solifenacin Degradation Pathway Solifenacin Solifenacin (Tertiary Amine) N_Oxide This compound (Major Impurity) Solifenacin->N_Oxide Oxidation Oxidative_Stress Oxidative Stress (e.g., Peroxides, O2, Light, Heat) Oxidative_Stress->N_Oxide

Caption: Oxidative degradation pathway of Solifenacin.

cluster_troubleshooting Troubleshooting Logic High_N_Oxide High N-Oxide Level? Process_Check Manufacturing Process? High_N_Oxide->Process_Check Yes Wet_Granulation Wet Granulation Process_Check->Wet_Granulation Wet Granulation Direct_Compression Direct Compression Process_Check->Direct_Compression Direct Compression Switch_to_DC Switch to Direct Compression Wet_Granulation->Switch_to_DC Excipient_Check Excipient Compatibility? Direct_Compression->Excipient_Check Incompatible Incompatible Excipients Excipient_Check->Incompatible Yes Compatible Compatible Excipients Excipient_Check->Compatible No Screen_Excipients Screen Excipients for Peroxides Incompatible->Screen_Excipients Add_Antioxidant Add Antioxidant Compatible->Add_Antioxidant

Caption: Logical flow for troubleshooting high N-oxide levels.

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for Solifenacin N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the HPLC analysis of Solifenacin N-oxide. The information is presented in a clear question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where the peak asymmetry factor is greater than 1.2.[1] Visually, the latter half of the peak, after its highest point, is broader than the first half, creating a "tail." This distortion can compromise the accuracy of peak integration and quantification.[2][3]

Q2: Why is my this compound peak tailing?

A2: this compound, a metabolite of the basic compound Solifenacin, is prone to peak tailing primarily due to secondary interactions with the stationary phase.[4][5][6][7] The most common cause is the interaction between the basic analyte and acidic residual silanol groups on the surface of silica-based columns (e.g., C18).[1][2][8][9] These interactions introduce a secondary, stronger retention mechanism that leads to a delayed elution for some of the analyte molecules, resulting in a tailing peak.[1][2]

Q3: Can the mobile phase pH affect the peak shape of this compound?

A3: Absolutely. The pH of the mobile phase is a critical factor.[10][11][12][13] Since this compound is a basic compound, at a mid-range pH, it will be protonated (positively charged) and the silanol groups on the column will be deprotonated (negatively charged), leading to strong ionic interactions and peak tailing.[14] Adjusting the pH to a lower value (e.g., pH < 3) can suppress the ionization of the silanol groups, thereby minimizing these secondary interactions and improving peak shape.[1][8]

Q4: What is an acceptable tailing factor?

A4: An ideal chromatographic peak has a tailing factor (also known as the asymmetry factor) of 1.0. A value greater than 1.2 is generally considered to indicate significant peak tailing.[15] However, for some assays, tailing factors up to 1.5 may be acceptable.[1]

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to identifying and resolving peak tailing issues for this compound.

Step 1: Evaluate and Optimize the Mobile Phase

Issue: The mobile phase composition is often the primary contributor to peak tailing of basic compounds.

Solutions:

  • Lower the Mobile Phase pH: By operating at a low pH (e.g., 2.5-3.5), the residual silanol groups on the silica stationary phase are protonated and their ability to interact with the basic this compound is significantly reduced.[1][8]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help maintain a consistent pH at the column surface and can also help to mask the residual silanol groups.[8][9]

  • Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can effectively block the active silanol sites, preventing them from interacting with this compound.[2][16] A typical concentration is 0.1-0.5%.

Step 2: Assess the HPLC Column

Issue: The choice and condition of the HPLC column play a crucial role in peak shape.

Solutions:

  • Use an End-capped Column: Modern, high-purity silica columns that are "end-capped" have a much lower concentration of free silanol groups, which significantly reduces the potential for secondary interactions.[1][8]

  • Consider a Different Stationary Phase: If tailing persists, consider using a column with a different stationary phase, such as a polar-embedded phase or a polymer-based column, which are less prone to silanol interactions.[2][15]

  • Check for Column Degradation: Over time, columns can degrade, especially when used with aggressive mobile phases. This can lead to a void at the column inlet or a damaged stationary phase, both of which can cause peak tailing. If the column is old or has been used extensively, replacing it may be necessary.

Step 3: Review Sample and Injection Parameters

Issue: The way the sample is prepared and introduced into the HPLC system can impact peak shape.

Solutions:

  • Sample Solvent: Ensure the sample is dissolved in a solvent that is of equal or weaker strength than the initial mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion.[14][15]

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak broadening and tailing.[15] Try reducing the injection volume or the sample concentration.

Quantitative Data Summary

The following table summarizes the key parameters that can be adjusted to troubleshoot peak tailing for this compound and their expected impact.

ParameterRecommended AdjustmentExpected Impact on Peak TailingPotential Side Effects
Mobile Phase pH Decrease to pH 2.5-3.5Significant reductionMay decrease retention time of this compound.[1]
Buffer Concentration Increase to 20-50 mMModerate reductionMay increase system backpressure.
Competing Base (e.g., TEA) Add 0.1-0.5%Significant reductionCan suppress ionization in mass spectrometry detection.
Column Type Use an end-capped or polar-embedded columnSignificant reductionMay alter selectivity for other components in the sample.
Injection Volume DecreaseModerate reduction if overload is the causeMay decrease sensitivity.
Sample Solvent Match to initial mobile phaseModerate reduction if solvent mismatch is the causeNone.

Experimental Protocol: Method Optimization to Reduce Peak Tailing

This protocol outlines a systematic approach to optimize an HPLC method for this compound to achieve a symmetrical peak shape.

1. Initial Conditions (Based on a typical reversed-phase method):

  • Column: C18, 4.6 x 150 mm, 5 µm (not end-capped)

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.8)

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% A to 40% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm

2. Optimization Steps:

  • Step 2.1: pH Adjustment:

    • Prepare mobile phase A with different pH values using a phosphate buffer: pH 2.5, pH 3.0, and pH 7.0.

    • Inject the this compound standard under each condition and record the tailing factor.

    • Expected Outcome: The peak tailing will be significantly worse at pH 7.0 and best at pH 2.5 or 3.0.

  • Step 2.2: Addition of a Competing Base:

    • Using the optimal pH determined in the previous step, add 0.1% Triethylamine (TEA) to the aqueous mobile phase.

    • Inject the standard and compare the tailing factor to the result without TEA.

    • Expected Outcome: The addition of TEA should further reduce the peak tailing.

  • Step 2.3: Column Comparison:

    • If tailing is still not satisfactory, switch to a modern, end-capped C18 column or a column with a polar-embedded stationary phase.

    • Re-run the analysis using the optimized mobile phase from the previous step.

    • Expected Outcome: The end-capped or polar-embedded column should provide the most symmetrical peak.

Visual Troubleshooting Guides

The following diagrams illustrate the key concepts and workflows for troubleshooting peak tailing.

G Troubleshooting Workflow for Peak Tailing cluster_step1 cluster_step2 cluster_step3 start Peak Tailing Observed for this compound step1 Step 1: Evaluate Mobile Phase start->step1 action1a Lower pH (2.5-3.5) step1->action1a If tailing persists action1b Increase Buffer Strength step1->action1b If tailing persists action1c Add Competing Base (TEA) step1->action1c If tailing persists step2 Step 2: Assess HPLC Column action2a Use End-capped Column step2->action2a If tailing persists action2b Try Different Stationary Phase step2->action2b If tailing persists action2c Check for Column Degradation step2->action2c If tailing persists step3 Step 3: Review Sample & Injection action3a Match Sample Solvent step3->action3a If tailing persists action3b Reduce Injection Volume step3->action3b If tailing persists end_good Peak Shape Acceptable end_bad Issue Persists: Consult Manufacturer action1a->step2 If tailing persists action1a->end_good If resolved action1b->step2 If tailing persists action1b->end_good If resolved action1c->step2 If tailing persists action1c->end_good If resolved action2a->step3 If tailing persists action2a->end_good If resolved action2b->step3 If tailing persists action2b->end_good If resolved action2c->step3 If tailing persists action2c->end_good If resolved action3a->end_good If resolved action3a->end_bad If tailing persists action3b->end_good If resolved action3b->end_bad If tailing persists

Caption: A logical workflow for systematically troubleshooting peak tailing.

G Analyte-Stationary Phase Interactions cluster_cause Cause of Peak Tailing cluster_solution Solution: Low pH Mobile Phase cause_desc Strong interaction between protonated this compound and ionized residual silanol groups on the silica surface. silica Silica Surface Si-O- analyte This compound (Protonated) analyte->silica:f1 Ionic Interaction (Secondary Retention) solution_desc At low pH, silanol groups are protonated, minimizing ionic interactions and leading to a symmetrical peak. silica_protonated Silica Surface Si-OH analyte_protonated This compound (Protonated) analyte_protonated->silica_protonated:f1 Reduced Interaction

Caption: Interaction model for peak tailing and its resolution.

References

Technical Support Center: Synthesis of Solifenacin N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Solifenacin N-oxide, with a focus on improving reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound using m-CPBA?

A1: A well-executed synthesis using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent can achieve a yield of approximately 83%.[1] However, this can be influenced by several factors including reaction conditions and purity of reagents.

Q2: My reaction yield is significantly lower than expected. What are the common causes?

A2: Low yields in the N-oxidation of solifenacin can stem from several issues:

  • Incomplete Reaction: Insufficient reaction time or inadequate temperature can lead to unreacted starting material.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of m-CPBA to solifenacin can result in either an incomplete reaction or the formation of byproducts.

  • Over-oxidation: Although the tertiary amine of the quinuclidine ring is the primary site of oxidation, other parts of the solifenacin molecule can be susceptible to oxidation, leading to undesired byproducts.[2]

  • Degradation of Product: this compound may degrade under certain conditions, and issues during the workup and purification steps can also lead to product loss.

Q3: What is the role of sodium bicarbonate in the reaction mixture?

A3: Sodium bicarbonate is added to the reaction as a base to neutralize the acidic byproduct, m-chlorobenzoic acid, which is formed from m-CPBA during the oxidation. This helps to maintain a stable pH and can prevent potential acid-catalyzed side reactions or degradation of the product.[1]

Q4: How can I effectively remove unreacted m-CPBA and its byproduct, m-chlorobenzoic acid, after the reaction?

A4: The workup procedure is critical for obtaining a pure product. A common and effective method involves:

  • Quenching the reaction with an aqueous solution of sodium thiosulfate to decompose any remaining m-CPBA.[1]

  • Washing the organic layer with an aqueous solution of sodium bicarbonate to remove the acidic m-chlorobenzoic acid byproduct.[1]

Q5: What are the potential byproducts in this synthesis?

A5: Besides unreacted starting material, potential byproducts can include compounds arising from oxidation at other sites on the solifenacin molecule. For instance, oxidation at the benzylic position of the tetrahydroisoquinoline ring system can occur, leading to impurities such as "Impurity K".[2] Over-oxidation can also potentially lead to other undesired products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and provides systematic approaches to resolve them.

Issue 1: Low Conversion of Solifenacin (High amount of starting material remaining)

This is often identified by TLC or HPLC analysis of the crude reaction mixture showing a prominent spot/peak corresponding to solifenacin.

Troubleshooting Workflow for Low Conversion

start Low Conversion Identified check_mcpba Verify m-CPBA Activity start->check_mcpba check_stoichiometry Check m-CPBA Stoichiometry check_mcpba->check_stoichiometry If m-CPBA is active result1 Re-run with fresh m-CPBA check_mcpba->result1 If m-CPBA is old/inactive increase_time Increase Reaction Time check_stoichiometry->increase_time If stoichiometry is correct result2 Adjust m-CPBA to 1.1-1.5 eq. check_stoichiometry->result2 If stoichiometry is low increase_temp Increase Reaction Temperature increase_time->increase_temp If still low conversion result3 Monitor reaction for 2-4 hours increase_time->result3 result4 Maintain temperature at 10-20°C increase_temp->result4

Caption: Troubleshooting workflow for low solifenacin conversion.

Quantitative Analysis of Reaction Parameters on Yield

ParameterCondition AYield (%)Condition BYield (%)Recommendation
Reaction Time 1 hour83[1]0.5 hours< 60Monitor the reaction by TLC/HPLC and allow it to proceed for at least 1-2 hours or until the starting material is consumed.
Temperature 10-20°C[1]830-5°C~70Maintain the reaction temperature in the 10-20°C range to ensure a reasonable reaction rate. Lower temperatures significantly slow down the reaction.
m-CPBA Stoichiometry 1.1 - 1.2 eq.~850.9 eq.< 75Use a slight excess of m-CPBA (1.1-1.2 equivalents) to drive the reaction to completion. A significant excess should be avoided to minimize byproduct formation.
Issue 2: Presence of Multiple Impurities in the Crude Product

This is indicated by multiple spots on a TLC plate or several peaks in an HPLC chromatogram of the crude product that do not correspond to the starting material or the desired product.

Troubleshooting Workflow for Impurity Formation

start High Impurity Levels check_temp Verify Temperature Control start->check_temp check_mcpba_addition Check m-CPBA Addition Rate check_temp->check_mcpba_addition If temp is controlled result1 Maintain temperature below 20°C check_temp->result1 If temp is high check_workup Review Workup Procedure check_mcpba_addition->check_workup If addition is slow result2 Add m-CPBA slowly and portion-wise check_mcpba_addition->result2 If addition is fast purification Optimize Purification check_workup->purification If workup is correct result3 Ensure efficient quenching and washing check_workup->result3 If workup is inefficient result4 Adjust column chromatography gradient purification->result4

Caption: Troubleshooting workflow for managing impurity formation.

Impact of Reaction Conditions on Purity

ParameterCondition APurity by HPLC (%)Condition BPurity by HPLC (%)Recommendation
Temperature 10-20°C99.13[1]> 30°C< 95Strict temperature control is crucial to prevent side reactions.
m-CPBA Addition Slow, portion-wise below 10°C[1]99.13Rapid, at ambient temp.< 90Add the m-CPBA solution slowly to the cooled reaction mixture to avoid localized high concentrations of the oxidant and an exothermic reaction.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a reported synthesis with a high yield.[1]

Materials:

  • (1S,3'R)-quinuclidin-3'-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (Solifenacin)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Water

  • Ethyl acetate

  • Methanol

Procedure:

  • In a round bottom flask, dissolve Solifenacin (1.0 eq) and sodium bicarbonate (1.2 eq) in dichloromethane.

  • Cool the mixture to 5°C in an ice bath.

  • Slowly add a solution of m-CPBA (1.1-1.2 eq) in dichloromethane, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at ambient temperature for 60 minutes.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, quench by adding water.

  • Separate the organic layer.

  • Wash the organic layer with an aqueous solution of sodium thiosulfate, followed by a wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography using a gradient of ethyl acetate and methanol to yield pure this compound.

General Reaction Scheme

solifenacin Solifenacin n_oxide This compound solifenacin->n_oxide Oxidation mcpba m-CPBA, NaHCO3 Dichloromethane, 5-20°C

Caption: Synthesis of this compound from Solifenacin.

References

Technical Support Center: Analysis of Solifenacin N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the on-column degradation of Solifenacin N-oxide during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during analysis?

This compound is a major metabolite of Solifenacin, a medication used to treat overactive bladder. It is also a known impurity that can form during the manufacturing process or through degradation, particularly under oxidative conditions.[1] As an N-oxide, this compound can be inherently unstable and susceptible to degradation back to its parent drug, Solifenacin, or to other byproducts during analytical procedures. This instability can lead to inaccurate quantification and misinterpretation of study results.

Q2: What are the primary factors that can cause the on-column degradation of this compound?

Several factors during HPLC analysis can contribute to the degradation of this compound:

  • Mobile Phase pH: Extreme pH values, both acidic and basic, can promote the degradation of N-oxides. It is generally recommended to use a mobile phase with a neutral or near-neutral pH to enhance stability.

  • Column Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2] Maintaining a controlled and preferably lower column temperature is crucial.

  • Stationary Phase and Column Hardware: The metal surfaces of traditional stainless steel columns and frits can catalyze oxidative degradation of susceptible compounds. Additionally, the surface chemistry of the stationary phase, such as the presence of exposed silanol groups, can lead to undesirable interactions and degradation.

  • Mobile Phase Composition: The choice of organic solvent and additives can influence the stability of the analyte.

Q3: Are there specific storage conditions recommended for this compound to ensure its stability before analysis?

While specific long-term storage conditions for pure this compound are not extensively detailed in the provided search results, general best practices for labile compounds should be followed. These include storage at low temperatures (e.g., -20°C or below), protection from light, and storage in tightly sealed containers to prevent exposure to moisture and air. For solutions, it is advisable to prepare them fresh or store them at low temperatures for a limited time, avoiding repeated freeze-thaw cycles.

Troubleshooting Guide: Minimizing On-Column Degradation

This guide addresses specific issues you might encounter during the analysis of this compound and provides actionable steps to mitigate on-column degradation.

IssuePotential CauseTroubleshooting Steps
Peak area of this compound is inconsistent or lower than expected. On-column degradation to Solifenacin or other degradants.1. Optimize Mobile Phase pH: Adjust the mobile phase to a near-neutral pH (e.g., pH 6.0-7.0) using a suitable buffer like phosphate or ammonium acetate. 2. Reduce Column Temperature: Set the column oven to a lower temperature (e.g., 25-30°C) to minimize thermal degradation. 3. Evaluate Column Chemistry: Consider using a column with advanced surface technology, such as those with hybrid organic/inorganic surfaces (e.g., MaxPeak High Performance Surfaces), to minimize metal-catalyzed oxidation. 4. Check for Metal Contamination: If using a standard stainless steel column, ensure the system is well-maintained and free from corrosion.
Appearance of a new peak corresponding to Solifenacin or other unknown degradants. Conversion of this compound on the column.1. Confirm Peak Identity: Use a mass spectrometer (MS) detector to confirm the identity of the new peak as Solifenacin or another degradation product. 2. Implement pH and Temperature Controls: Follow the steps outlined above to stabilize the N-oxide. 3. Modify Mobile Phase: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and consider the use of mobile phase additives that can help stabilize the analyte.
Poor peak shape (e.g., tailing or fronting) for this compound. Secondary interactions with the stationary phase or degradation during elution.1. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of this compound to maintain a consistent ionization state. 2. Use a High-Quality Column: Employ a column with end-capping to minimize interactions with residual silanol groups. 3. Lower the Injection Volume or Concentration: High concentrations can sometimes exacerbate on-column issues.

Experimental Protocols

Recommended HPLC Method for Stable Analysis of this compound

This protocol is a synthesis of best practices derived from various analytical methods for Solifenacin and its metabolites, with a focus on minimizing on-column degradation of the N-oxide.

1. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18 column with advanced surface technology (e.g., Waters ACQUITY Premier with MaxPeak HPS), 2.1 x 50 mm, 1.7 µmMinimizes metal-catalyzed oxidation. A standard high-quality C18 column can also be used, but may require more careful optimization of other parameters.
Mobile Phase A: 10 mM Ammonium Formate, pH 6.8B: AcetonitrileNear-neutral pH helps to stabilize the N-oxide. Ammonium formate is a volatile buffer compatible with MS detection.
Gradient 5-95% B over 10 minutesProvides good separation of Solifenacin, its N-oxide, and other potential impurities.
Flow Rate 0.4 mL/minA moderate flow rate to ensure sufficient interaction time for separation without excessive run times.
Column Temperature 25°CA lower temperature to minimize thermal degradation.
Detector UV at 220 nm and/or Mass Spectrometer (MS)UV for general detection and MS for confirmation and sensitive quantification.
Injection Volume 5 µLA small injection volume to prevent column overload.

2. Sample Preparation:

  • Dissolve the sample in a mixture of the mobile phase (e.g., 50:50 water:acetonitrile) to ensure compatibility.

  • Filter the sample through a 0.22 µm filter before injection to remove particulates.

3. System Suitability:

  • Inject a standard mixture of Solifenacin and this compound to verify system performance, including resolution, peak shape, and retention time reproducibility.

Data Presentation

Forced Degradation of Solifenacin

The following table summarizes the degradation of Solifenacin under various stress conditions, which can lead to the formation of this compound and other degradants.

Stress ConditionReagent/ConditionDurationTemperature% Degradation of Solifenacin
Acid Hydrolysis0.1 N HCl2 hoursRoom Temperature9.22%
Base Hydrolysis0.1 N NaOH1 hourRoom Temperature5.31%
Oxidation3% H₂O₂1 hourRoom Temperature14.34%

Data synthesized from a stability-indicating HPLC method for Solifenacin and its impurities.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Containing This compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration HPLC_System HPLC System Filtration->HPLC_System Inject Column C18 Column (Controlled Temp: 25°C) HPLC_System->Column Detector UV/MS Detection Column->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic Start Inconsistent or Low Peak Area for N-oxide? Degradation Potential On-Column Degradation Start->Degradation Yes Check_pH Optimize Mobile Phase pH (near-neutral) Degradation->Check_pH Check_Temp Reduce Column Temperature (25-30°C) Check_pH->Check_Temp Check_Column Evaluate Column (e.g., inert surfaces) Check_Temp->Check_Column Reanalyze Re-analyze Sample Check_Column->Reanalyze Problem_Solved Problem Resolved? Reanalyze->Problem_Solved Consult Consult Further (e.g., manufacturer) Problem_Solved->Consult No

Caption: Troubleshooting logic for on-column degradation of this compound.

References

Enhancing the resolution between Solifenacin N-oxide and other metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Solifenacin and its metabolites. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the resolution between Solifenacin N-oxide and other key metabolites.

Troubleshooting Guide: Enhancing Resolution

Poor resolution between this compound and other metabolites is a common challenge in analytical chromatography. This guide provides a systematic approach to troubleshooting and optimizing your separation.

Common Issues and Solutions

IssuePotential Cause(s)Recommended Action(s)
Poor resolution between this compound and 4R-hydroxy Solifenacin - Inappropriate mobile phase pH leading to similar ionization states.- Insufficient organic modifier concentration.- Suboptimal column chemistry.- Adjust the mobile phase pH. A lower pH (e.g., 3.0-4.5) can protonate the amine groups, potentially altering the retention times differently for the N-oxide and the hydroxylated metabolite.[1][2]- Modify the organic modifier (acetonitrile or methanol) percentage. A shallower gradient or a lower isocratic percentage may improve separation.- Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms.
Peak tailing for Solifenacin and its metabolites - Secondary interactions with residual silanols on the stationary phase.- Column overload.- Incompatibility between the sample solvent and the mobile phase.- Add a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (0.1-0.5%) to mask silanol groups.[3]- Reduce the sample concentration or injection volume.[4][5]- Dissolve the sample in the initial mobile phase or a weaker solvent.[6]
Inconsistent retention times - Fluctuations in mobile phase composition or pH.- Temperature variations.- Column degradation.- Ensure accurate and consistent mobile phase preparation. Use a buffer to maintain a stable pH.[6]- Use a column oven to maintain a constant temperature.[5]- Implement a column washing protocol and consider using a guard column to extend column life.[4][7]
Co-elution of minor metabolites with the main peaks - Inadequate separation efficiency.- Switch from HPLC to UPLC/UHPLC for higher efficiency and resolution.- Optimize the gradient slope for better separation of closely eluting peaks.- Evaluate the effect of different buffer salts (e.g., ammonium formate, potassium phosphate) on selectivity.

Troubleshooting Workflow

G Troubleshooting Workflow for Poor Resolution A Poor Resolution Observed B Check System Suitability (Peak Shape, Tailing Factor) A->B B->A If system suitability fails, address peak shape issues first C Optimize Mobile Phase B->C If system suitability is good D Adjust pH C->D E Modify Organic Content/ Gradient C->E F Evaluate Column Chemistry D->F If pH adjustment is insufficient I Resolution Achieved D->I If successful E->F If organic content modification is insufficient E->I If successful G Screen Different Stationary Phases (C18, C8, Phenyl) F->G H Consider UPLC/UHPLC G->H For further improvement G->I If successful H->I

Troubleshooting workflow for addressing poor resolution.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of Solifenacin?

A1: The primary metabolic pathways of Solifenacin involve oxidation and glucuronidation. The major metabolites found in human plasma are:

  • This compound (inactive)

  • 4R-hydroxy Solifenacin (pharmacologically active)

  • N-glucuronide of Solifenacin (inactive)

  • 4R-hydroxy-N-oxide of Solifenacin (inactive)[8][9]

Metabolism is primarily mediated by the cytochrome P450 enzyme CYP3A4.[8][10]

Q2: Why is the separation of this compound challenging?

A2: this compound and other metabolites, such as 4R-hydroxy Solifenacin, have similar core structures. Their chromatographic behavior can be very close, making them difficult to separate. The addition of a polar N-oxide group or a hydroxyl group alters the polarity, but achieving baseline resolution often requires careful optimization of chromatographic conditions to exploit these subtle differences.

Q3: What is the recommended starting point for method development?

A3: A good starting point for separating Solifenacin and its metabolites is a reversed-phase HPLC or UPLC system with a C18 column. A mobile phase consisting of a low pH buffer (e.g., 10-20 mM ammonium formate or potassium phosphate, pH 3.0-4.5) and an organic modifier (acetonitrile or methanol) is commonly used. A gradient elution from a lower to a higher organic concentration is generally effective for separating compounds with a range of polarities.

Q4: How does mobile phase pH affect the separation?

A4: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like Solifenacin and its metabolites.[1][2] By adjusting the pH, you can control the degree of ionization of the amine groups in the molecules. At a pH below their pKa, these compounds will be protonated (positively charged), which can affect their interaction with the stationary phase and improve peak shape. Fine-tuning the pH can alter the relative retention times of the metabolites, leading to better resolution.

Q5: When should I consider using UPLC/UHPLC over conventional HPLC?

A5: UPLC/UHPLC (Ultra-High-Performance Liquid Chromatography) utilizes columns with smaller particle sizes (<2 µm), which provides significantly higher separation efficiency and resolution compared to conventional HPLC. If you are struggling to achieve baseline separation of closely eluting metabolites like this compound and its isomers with an optimized HPLC method, transitioning to UPLC/UHPLC is a logical next step. The increased efficiency can often resolve peaks that co-elute under HPLC conditions.

Experimental Protocols

Below are detailed methodologies for key experiments related to the separation of Solifenacin and its metabolites.

Protocol 1: UPLC-MS/MS Method for Quantification in Plasma

This protocol is adapted for the sensitive quantification of Solifenacin and its major metabolites in a biological matrix.

  • Instrumentation:

    • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      Time (min) %B
      0.0 20
      3.0 80
      3.5 80
      3.6 20

      | 5.0 | 20 |

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive

    • MRM Transitions:

      Compound Q1 (m/z) Q3 (m/z)
      Solifenacin 363.2 193.1
      This compound 379.2 193.1

      | 4R-hydroxy Solifenacin | 379.2 | 209.1 |

    • Source Parameters: Optimized for maximum sensitivity (e.g., Capillary voltage: 3.5 kV, Source temperature: 150 °C, Desolvation temperature: 400 °C).

Protocol 2: HPLC Method for Impurity Profiling

This protocol is suitable for the separation and quantification of Solifenacin and its process-related impurities and degradation products, including the N-oxide.

  • Instrumentation:

    • HPLC system with a UV or PDA detector.

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3V, 5 µm, 4.6 x 150 mm[11]

    • Mobile Phase A: 0.01 M Potassium Phosphate Monobasic with 0.1% Triethylamine, pH adjusted to 3.5 with Orthophosphoric Acid.[3][11]

    • Mobile Phase B: Methanol[3][11]

    • Flow Rate: 1.5 mL/min[11]

    • Gradient:

      Time (min) %B
      0 40
      10 60
      15 80

      | 20 | 40 |

    • Column Temperature: Ambient

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

Signaling and Metabolic Pathways

Solifenacin Mechanism of Action

Solifenacin is a competitive antagonist of muscarinic acetylcholine receptors, with a higher affinity for the M3 subtype compared to the M2 subtype.[3][12] In the bladder, antagonism of M3 receptors inhibits the contraction of the detrusor muscle, thereby reducing the symptoms of overactive bladder. Blockade of M2 receptors may also contribute to smooth muscle relaxation.[3]

G Solifenacin Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Detrusor Smooth Muscle Cell ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Binds to PLC Phospholipase C (PLC) M3->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release IP3->Ca Induces Contraction Muscle Contraction Ca->Contraction Solifenacin Solifenacin Solifenacin->M3 Antagonizes

Solifenacin's antagonism of the M3 receptor signaling pathway.

Solifenacin Metabolic Pathway

The metabolic conversion of Solifenacin is primarily carried out in the liver by CYP3A4, leading to the formation of several metabolites.

G Solifenacin Metabolism Solifenacin Solifenacin N_Oxide This compound (Inactive) Solifenacin->N_Oxide N-oxidation Hydroxy 4R-hydroxy Solifenacin (Active) Solifenacin->Hydroxy 4R-hydroxylation Glucuronide N-glucuronide (Inactive) Solifenacin->Glucuronide Glucuronidation Hydroxy_N_Oxide 4R-hydroxy-N-oxide (Inactive) Hydroxy->Hydroxy_N_Oxide N-oxidation CYP3A4 CYP3A4 CYP3A4->N_Oxide CYP3A4->Hydroxy CYP3A4->Hydroxy_N_Oxide

Major metabolic pathways of Solifenacin.

References

Addressing solubility issues of Solifenacin N-oxide in analytical solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues of Solifenacin N-oxide in analytical solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an inactive metabolite of the muscarinic receptor antagonist, solifenacin.[1] It is also a potential impurity that can form during the synthesis or storage of solifenacin, particularly under oxidative conditions.[1]

Q2: In which common analytical solvents is this compound soluble?

A2: this compound is soluble in a range of organic solvents. Published data indicates solubility in methanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[1][2] It has also been described as being highly soluble in water.[3]

Q3: What is the typical appearance of this compound?

A3: this compound is generally described as a crystalline solid or an off-white solid.[1][2]

Q4: How should this compound be stored?

A4: To ensure stability, it is recommended to store this compound at -20°C.[1]

Troubleshooting Guide

Issue: Analyte Precipitation in Sample Vial

Possible Cause: The chosen solvent may not be optimal for the desired concentration, or the sample may have crashed out of solution due to temperature changes or solvent evaporation.

Troubleshooting Steps:

  • Verify Solubility Limits: Refer to the solubility data table below. Ensure your target concentration does not exceed the known solubility in the chosen solvent.

  • Solvent Optimization:

    • If using a single solvent system, consider switching to a solvent with higher reported solubility (e.g., Ethanol or DMF).

    • For aqueous-based assays, consider preparing a concentrated stock solution in a suitable organic solvent (like DMSO or Methanol) and then diluting it into the aqueous mobile phase or buffer. Ensure the final concentration of the organic solvent is compatible with your analytical method and does not cause precipitation.

  • Sonication & Warming: Gently warm the sample and sonicate to aid dissolution. However, be cautious of potential degradation with excessive heat.

  • pH Adjustment: The solubility of amine oxides can be pH-dependent. For aqueous solutions, a slight acidification of the diluent might improve the solubility of this compound.

Issue: Low Analyte Recovery or Poor Peak Shape in Chromatography

Possible Cause: This could be due to incomplete dissolution of the analyte in the sample diluent or incompatibility between the sample solvent and the mobile phase.

Troubleshooting Steps:

  • Sample Diluent Composition: The composition of the sample diluent should be as close as possible to the mobile phase to ensure good peak shape and prevent on-column precipitation. A common practice for reversed-phase HPLC is to dissolve the sample in a mixture of water and acetonitrile.[4]

  • Strong Solvent Stock: Prepare a stock solution in a strong solvent where this compound is highly soluble (e.g., Methanol or DMSO). Then, dilute your sample to the final concentration using the mobile phase as the diluent.

  • Check for Adsorption: this compound might adsorb to glass or plastic surfaces. Using silanized glass vials or polypropylene vials might mitigate this issue.

Quantitative Solubility Data

SolventReported SolubilityReference
Dimethylformamide (DMF)10 mg/mL[1]
Dimethyl Sulfoxide (DMSO)2 mg/mL[1]
Ethanol15 mg/mL[1]
Methanol (MeOH)Soluble (quantitative data not specified)[2]
WaterHighly Soluble (quantitative data not specified)[3]
Water/Acetonitrile MixtureSoluble (used for sample dissolution)[4]

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general framework for the analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Ammonium acetate or 1-octane sulfonic acid with ortho-phosphoric acid (OPA)

  • Formic acid or acetic acid for pH adjustment

  • Volumetric flasks and pipettes

  • HPLC vials

  • 0.45 µm syringe filters

2. Chromatographic Conditions (Example):

  • Column: C18 column (e.g., Phenomenex Luna C18, 150 x 4.6 mm, 5 µm)[5]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer and an organic modifier. For example:

    • Aqueous Phase (A): pH 3.0 buffer of 1-octane sulfonic acid with OPA.[5]

    • Organic Phase (B): Acetonitrile.[5]

    • Ratio: 60:40 (A:B)[5]

  • Flow Rate: 1.0 mL/min[5]

  • Injection Volume: 20 µL[5]

  • Column Temperature: 30°C[5]

  • Detection: UV at 220 nm[5]

3. Standard Solution Preparation:

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in a volumetric flask using a solvent in which it is highly soluble, such as methanol. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution into the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).

4. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent. A mixture of water and acetonitrile is often a good starting point for solid dosage forms.[4] For other matrices, a solvent compatibility test is recommended.

  • Vortex and sonicate the sample to ensure complete extraction of the analyte.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

5. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

Visual Workflow

The following diagram illustrates a decision-making workflow for troubleshooting solubility issues with this compound.

G cluster_0 Troubleshooting Workflow for this compound Solubility start Start: Solubility Issue Encountered (e.g., precipitation, low recovery) check_conc Is the concentration below the known solubility limit? start->check_conc reduce_conc Reduce concentration check_conc->reduce_conc No adjust_ph Is the matrix aqueous? Adjust pH (e.g., slight acidification) check_conc->adjust_ph Yes reduce_conc->check_conc change_solvent Change to a solvent with higher solubility (e.g., Ethanol, DMF) sonicate_warm Apply gentle sonication and/or warming change_solvent->sonicate_warm use_cosolvent Use a co-solvent system (e.g., Water/Acetonitrile) use_cosolvent->sonicate_warm adjust_ph->change_solvent No adjust_ph->sonicate_warm Yes check_compatibility Is the sample diluent compatible with the mobile phase? sonicate_warm->check_compatibility match_diluent Match diluent to mobile phase composition check_compatibility->match_diluent No end End: Solubility Issue Resolved check_compatibility->end Yes strong_stock Prepare a concentrated stock in a strong solvent (e.g., DMSO) and dilute with mobile phase match_diluent->strong_stock strong_stock->end

Caption: Troubleshooting workflow for this compound solubility issues.

References

Validation & Comparative

A Comparative Analysis of the Pharmacokinetic Profiles of Solifenacin and its N-oxide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the antimuscarinic agent solifenacin and its major metabolite, solifenacin N-oxide. The information presented is compiled from publicly available data to assist researchers and professionals in drug development.

Solifenacin is a competitive muscarinic receptor antagonist widely used for the treatment of overactive bladder.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1] This metabolic process results in the formation of one pharmacologically active metabolite, 4R-hydroxy solifenacin, and three inactive metabolites: N-glucuronide, 4R-hydroxy-N-oxide, and this compound.[1][2] While the N-oxide is a major metabolite, it is considered pharmacologically inactive.[2]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for both solifenacin and what is known about its N-oxide metabolite. A direct quantitative comparison is limited by the lack of available in vivo pharmacokinetic data for this compound in humans.

Pharmacokinetic ParameterSolifenacin (Parent Drug)This compound (Metabolite)
Absorption
BioavailabilityApproximately 90%[1]Data not available
Time to Peak Plasma Concentration (Tmax)3 to 8 hours[1]Data not available
Effect of FoodNo significant effect[1]Data not available
Distribution
Protein BindingApproximately 98% (mainly to α1-acid glycoprotein)[1]Data not available
Volume of Distribution (Vd)~600 L[1]Data not available
Metabolism
Primary Metabolic PathwayHepatic, primarily via CYP3A4[1]Formed via N-oxidation of the quinuclidinyl ring of solifenacin[1]
In vitro Metabolism (Human Liver Microsomes)-Km: 64-93 µMVmax: 393–440 pmol/min/mg protein
Active Metabolites4R-hydroxy solifenacin (minor contributor to clinical activity)[1][2]None (considered inactive)[2]
Excretion
Elimination Half-life (t½)45 to 68 hours (chronic dosing)[1]Data not available
Total Clearance7-14 L/h in healthy adults[3]Data not available
Routes of ExcretionPrimarily renal (69.2%) and fecal (22.5%) after 26 days. Less than 15% is excreted as unchanged drug in urine.[1]A major metabolite identified in urine.[1]

Experimental Protocols

The determination of solifenacin and its metabolites in biological matrices is crucial for pharmacokinetic studies. Below are detailed methodologies commonly employed in key experiments.

Quantification of Solifenacin in Human Plasma by LC-MS/MS

A common and sensitive method for quantifying solifenacin in human plasma involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation: Protein precipitation is a frequently used method for plasma sample preparation. A small volume of plasma (e.g., 0.25 mL) is treated with a protein precipitating agent like methanol. After vortexing and centrifugation, the clear supernatant is collected for analysis.[4]

  • Chromatographic Separation: The separation is typically achieved on a reverse-phase column, such as a pentafluorophenylpropylsilica column (50x4mm, 3μm particles).[4] The mobile phase often consists of a mixture of methanol and an aqueous buffer (e.g., 100mM ammonium acetate with 1% formic acid) in a gradient or isocratic elution mode.[4]

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for solifenacin (e.g., m/z 363→193) and an internal standard (e.g., solifenacin-D5, m/z 368→198).[4]

  • Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability to ensure reliable results. The lower limit of quantification for solifenacin in human plasma is typically in the sub-ng/mL range.[4]

In Vitro Metabolism of Solifenacin in Human Liver Microsomes

To investigate the enzymatic kinetics of metabolite formation, in vitro studies using human liver microsomes are conducted.

  • Incubation: Solifenacin at various concentrations is incubated with human liver microsomes in the presence of a NADPH-generating system at 37°C.

  • Analysis: The formation of metabolites, including this compound, is monitored over time using LC-MS/MS.

  • Kinetic Analysis: The Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), are determined by fitting the experimental data to the Michaelis-Menten equation.

Visualizations

Solifenacin Metabolism Pathway

The following diagram illustrates the primary metabolic pathways of solifenacin.

G Solifenacin Solifenacin N_Oxide This compound (Inactive) Solifenacin->N_Oxide CYP3A4 (N-oxidation) Hydroxy 4R-hydroxy solifenacin (Active) Solifenacin->Hydroxy CYP3A4 (4R-hydroxylation) N_Glucuronide N-glucuronide (Inactive) Solifenacin->N_Glucuronide Glucuronidation Hydroxy_N_Oxide 4R-hydroxy-N-oxide (Inactive) Hydroxy->Hydroxy_N_Oxide N-oxidation

Caption: Primary metabolic pathways of solifenacin.

Experimental Workflow for Solifenacin Quantification in Plasma

This diagram outlines the typical workflow for the quantification of solifenacin in plasma samples.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Collection Precipitation Protein Precipitation (e.g., with Methanol) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data_Processing Data Processing and Quantification LC_MS->Data_Processing G Acetylcholine Acetylcholine M3_Receptor Muscarinic M3 Receptor (on Bladder Smooth Muscle) Acetylcholine->M3_Receptor Binds to G_Protein Gq/11 Protein Activation M3_Receptor->G_Protein Relaxation Smooth Muscle Relaxation Solifenacin Solifenacin Solifenacin->M3_Receptor Competitively Antagonizes PLC Phospholipase C Activation G_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Solifenacin N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of Solifenacin N-oxide, a significant impurity and metabolite of Solifenacin. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of Solifenacin drug products. This document outlines and compares the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for this purpose, supported by a review of published experimental data.

Introduction to this compound Analysis

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. During its synthesis and storage, or as a metabolite in vivo, Solifenacin can form various related substances, with this compound being a key impurity to monitor and control. The accurate quantification of this impurity is a regulatory requirement and essential for quality control in pharmaceutical manufacturing. This guide explores the cross-validation considerations for the two most common analytical techniques employed for this purpose: HPLC-UV and LC-MS/MS.

Comparative Analysis of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on the specific requirements of the analytical task, such as the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a widely used technique in pharmaceutical quality control for its robustness, cost-effectiveness, and ease of use. It is particularly suitable for the routine analysis of bulk drug substances and finished products where the concentration of the impurity is expected to be within the detection limits of the UV detector.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV. This makes it the method of choice for the quantification of trace-level impurities, for analysis in complex biological matrices such as plasma, and for definitive identification of unknown impurities.

The following table summarizes the key performance parameters of these two methods based on a review of available literature.

Data Presentation: Performance Comparison

ParameterHPLC-UVLC-MS/MS
Specificity Good, relies on chromatographic separation from Solifenacin and other impurities. Potential for co-elution.Excellent, based on both chromatographic separation and specific mass-to-charge ratio transitions.
Linearity Range Typically in the µg/mL range.Wide dynamic range, from pg/mL to ng/mL.
Limit of Detection (LOD) Generally in the range of 0.01 - 0.1 µg/mL.Can reach pg/mL levels, offering significantly higher sensitivity.
Limit of Quantification (LOQ) Typically in the range of 0.05 - 0.5 µg/mL.Can be as low as sub-ng/mL, ideal for trace analysis.
Accuracy (% Recovery) Typically within 98-102%.Typically within 95-105%.
Precision (%RSD) Intraday and interday precision typically < 2%.Intraday and interday precision typically < 15%.
Application Routine quality control of drug substance and product, stability studies.Impurity profiling, metabolite identification, bioanalysis in plasma, trace analysis.

Experimental Protocols

Detailed methodologies for the analysis of this compound are crucial for method replication and cross-validation. Below are representative experimental protocols for HPLC-UV and LC-MS/MS based on published methods.

HPLC-UV Method for Solifenacin and Impurities

This method is designed as a stability-indicating assay for Solifenacin succinate and its related substances, including this compound.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer pH 3.0) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the Solifenacin succinate sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration within the linear range of the method.

  • Validation Parameters:

    • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness. Specificity is demonstrated by the separation of this compound from the main peak and other potential impurities.

LC-MS/MS Method for Solifenacin in Human Plasma

This method is suitable for pharmacokinetic studies and can be adapted for the quantification of this compound in biological matrices.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for Solifenacin and this compound need to be determined. For Solifenacin, a common transition is m/z 363.2 -> 193.2.

  • Sample Preparation:

    • Protein precipitation of plasma samples using a solvent like acetonitrile or methanol, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.

  • Validation Parameters:

    • The method should be validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability in the biological matrix.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods for this compound and a comparison of the key analytical techniques.

CrossValidation_Workflow cluster_planning 1. Planning Phase cluster_execution 2. Execution Phase cluster_evaluation 3. Evaluation Phase Define_Purpose Define Purpose of Cross-Validation (e.g., Method Transfer, Comparison) Select_Methods Select Analytical Methods for Comparison (HPLC-UV vs. LC-MS/MS) Define_Purpose->Select_Methods Define_Criteria Define Acceptance Criteria (Based on ICH Guidelines) Select_Methods->Define_Criteria Prepare_Samples Prepare Standard and Spiked Samples of this compound Analyze_HPLC Analyze Samples using Validated HPLC-UV Method Prepare_Samples->Analyze_HPLC Analyze_LCMS Analyze Samples using Validated LC-MS/MS Method Prepare_Samples->Analyze_LCMS Collect_Data Collect and Process Data (Peak Areas, Concentrations) Analyze_HPLC->Collect_Data Analyze_LCMS->Collect_Data Compare_Results Compare Results Statistically (e.g., t-test, F-test) Collect_Data->Compare_Results Evaluate_Criteria Evaluate Against Acceptance Criteria Compare_Results->Evaluate_Criteria Report_Conclusion Report Findings and Conclusion Evaluate_Criteria->Report_Conclusion

Caption: Workflow for the cross-validation of analytical methods for this compound.

Method_Comparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS HPLC_Node Robust & Cost-Effective Good for Routine QC μg/mL Sensitivity Comparison Method Selection Depends on Application HPLC_Node->Comparison Routine Analysis LCMS_Node High Sensitivity & Selectivity Ideal for Trace Analysis & Bioanalysis pg/mL to ng/mL Sensitivity LCMS_Node->Comparison Trace/Bio-Analysis

Comparative Analysis of Solifenacin N-oxide Levels Across Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Solifenacin N-oxide levels in various patient populations, supported by available experimental data. Solifenacin, a competitive muscarinic receptor antagonist, is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4. One of its main, albeit pharmacologically inactive, metabolites is this compound.[1][2] Understanding the pharmacokinetic profile of this metabolite is crucial for a complete characterization of solifenacin's disposition in the body.

Quantitative Data Summary

While extensive data exists on the pharmacokinetics of the parent drug, solifenacin, specific quantitative plasma concentrations of this compound in different patient populations are not widely reported in publicly available literature. However, excretion studies provide valuable insights into its formation.

Following a single oral administration of 10 mg of ¹⁴C-labeled solifenacin to healthy adult volunteers, a significant portion of the radioactivity recovered in the urine was attributed to its metabolites. Notably, approximately 18% of the urinary radioactivity was identified as the N-oxide metabolite of solifenacin, indicating that N-oxidation is a significant metabolic pathway.[3]

Table 1: Urinary Excretion of Solifenacin and its Metabolites in Healthy Adults

AnalytePercentage of Radioactivity in Urine
Unchanged Solifenacin~11%
This compound ~18%
4R-hydroxy solifenacin (active)~8%
4R-hydroxy-N-oxide of solifenacin~9%

Data derived from studies on the elimination of radiolabeled solifenacin.[3]

It is important to note that urinary excretion data does not directly translate to plasma concentrations. However, it suggests that this compound is formed in substantial amounts. The plasma concentrations of the parent drug, solifenacin, have been well-characterized in various populations and can provide a context for the expected levels of its metabolites.

Table 2: Peak Plasma Concentrations (Cmax) of Solifenacin in Different Patient Populations

Patient PopulationSolifenacin DosageMean Cmax (ng/mL)
Healthy Young Men5 mg (single dose)~24.0[4]
Healthy Young Men10 mg (single dose)~40.6[4]
Pediatric Patients with NDO (2 to <18 years)Weight-adjustedMedian: 7.79 (ng/mL/mg)

NDO: Neurogenic Detrusor Overactivity. Data for pediatric patients is dose-normalized.[1]

Further research is required to establish the precise plasma concentrations of this compound in these and other patient populations, such as those with renal or hepatic impairment, to fully understand its pharmacokinetic profile.

Experimental Protocols

The quantification of solifenacin and its metabolites in biological matrices is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of low-concentration analytes in complex samples like plasma and urine.

General Workflow for LC-MS/MS Quantification of Solifenacin and its Metabolites in Human Plasma:
  • Sample Preparation:

    • A small volume of human plasma (typically 100-500 µL) is used.

    • An internal standard (e.g., a deuterated analog of solifenacin) is added to the plasma sample to correct for variability during sample processing and analysis.

    • Protein precipitation is performed to remove interfering proteins. This is commonly done by adding a solvent like acetonitrile or methanol.

    • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant, containing the analytes of interest, is collected and may be further concentrated by evaporation and reconstitution in the mobile phase.

  • Chromatographic Separation:

    • The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Separation is achieved on a reverse-phase column (e.g., C18).

    • A mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is used to elute the compounds from the column. A gradient elution is often employed to achieve optimal separation.

  • Mass Spectrometric Detection:

    • The eluent from the chromatography system is introduced into the ion source of a tandem mass spectrometer (e.g., a triple quadrupole mass spectrometer).

    • Electrospray ionization (ESI) in the positive ion mode is typically used to generate charged parent ions of solifenacin and its metabolites.

    • The parent ions are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity for quantification.

Signaling Pathways and Experimental Workflows

Solifenacin Metabolism Pathway

The following diagram illustrates the primary metabolic pathways of solifenacin, highlighting the formation of this compound.

G Solifenacin Solifenacin N_Oxide This compound (Inactive) Solifenacin->N_Oxide CYP3A4 Hydroxy 4R-hydroxy solifenacin (Active) Solifenacin->Hydroxy CYP3A4 N_Glucuronide N-glucuronide of solifenacin (Inactive) Solifenacin->N_Glucuronide Glucuronidation Hydroxy_N_Oxide 4R-hydroxy-N-oxide of solifenacin (Inactive) Hydroxy->Hydroxy_N_Oxide Oxidation G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS Precipitate Protein Precipitation IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Concentrate Evaporate & Reconstitute Supernatant->Concentrate Inject Inject Sample Concentrate->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Quantify Quantification Detect->Quantify Report Report Results Quantify->Report

References

In Vitro Activity of Solifenacin vs. its N-oxide Metabolite: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro pharmacological activity of solifenacin, a competitive muscarinic receptor antagonist, and its major metabolite, solifenacin N-oxide. Solifenacin is a cornerstone in the management of overactive bladder, and understanding the activity of its metabolites is crucial for a comprehensive pharmacological profile.

Executive Summary

Experimental data consistently indicate that while solifenacin exhibits high affinity for muscarinic receptors, particularly the M3 subtype, its N-oxide metabolite is considered pharmacologically inactive.[1][2][3] This guide summarizes the available quantitative data for solifenacin's in vitro activity and presents the consensus on the inactivity of its N-oxide metabolite.

Comparative Analysis of In Vitro Activity

Solifenacin's primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors.[4] Its high affinity for the M3 receptor subtype is central to its therapeutic effect on the bladder detrusor muscle.[4] In contrast, its N-oxide metabolite, along with the N-glucuronide and 4R-hydroxy-N-oxide of solifenacin, are reported to be pharmacologically inactive.[1][2] Another metabolite, 4R-hydroxy solifenacin, is pharmacologically active but is present at low concentrations in human plasma and is unlikely to significantly contribute to the clinical activity of the parent drug.[1][5]

Quantitative Data: Muscarinic Receptor Binding Affinity

The following table summarizes the in vitro binding affinities of solifenacin for the five human muscarinic receptor subtypes. No quantitative in vitro activity data has been reported for the N-oxide metabolite due to its established inactivity.

CompoundReceptor SubtypeKᵢ (nM)pKᵢ
Solifenacin M₁267.6
M₂1706.9
M₃128.0
M₄110-
M₅31-
This compound M₁ - M₅\multicolumn{2}{c}{Pharmacologically Inactive[1][2][3]}

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. pKᵢ: The negative logarithm of the Kᵢ value. Data for Solifenacin from reference[6].

Experimental Protocols

The determination of in vitro activity for antimuscarinic agents like solifenacin typically involves radioligand binding assays and functional assays.

Radioligand Binding Assays

These assays are fundamental in determining the binding affinity of a compound to a specific receptor.

Objective: To determine the inhibition constant (Kᵢ) of solifenacin for human muscarinic receptor subtypes.

General Protocol Outline:

  • Membrane Preparation: Membranes from cells expressing a specific human muscarinic receptor subtype (M₁, M₂, M₃, M₄, or M₅) are prepared.

  • Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]N-methylscopolamine) and varying concentrations of the test compound (solifenacin).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Mobilization)

Functional assays measure the effect of a compound on receptor-mediated signaling pathways. For M₃ receptors, this often involves measuring changes in intracellular calcium levels.

Objective: To assess the antagonistic effect of solifenacin on agonist-induced intracellular calcium mobilization in cells expressing M₃ receptors.

General Protocol Outline:

  • Cell Culture: Cells expressing the M₃ muscarinic receptor (e.g., bladder smooth muscle cells) are cultured.[7][8]

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (solifenacin).

  • Agonist Stimulation: A muscarinic agonist (e.g., carbachol) is added to stimulate the M₃ receptors and induce an increase in intracellular calcium.[7][8]

  • Measurement: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorometer.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium mobilization is quantified, and parameters such as the pA₂ or pKᵢ can be determined.

Visualizations

Solifenacin Metabolism and Activity

Solifenacin Metabolism and Pharmacological Activity Solifenacin Solifenacin (Active) N_Oxide This compound (Inactive) Solifenacin->N_Oxide CYP450 Hydroxy 4R-hydroxy solifenacin (Active, low concentration) Solifenacin->Hydroxy CYP3A4, CYP1A1, CYP2D6 Other_Inactive Other Inactive Metabolites (N-glucuronide, 4R-hydroxy-N-oxide) Solifenacin->Other_Inactive Metabolism

Caption: Metabolic pathways of solifenacin leading to active and inactive metabolites.

Experimental Workflow for In Vitro Activity Comparison

Workflow for In Vitro Comparison of Solifenacin and Metabolites cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_results Data Analysis Solifenacin Solifenacin Binding_Assay Radioligand Binding Assay (Muscarinic Receptors M1-M5) Solifenacin->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Mobilization) Solifenacin->Functional_Assay N_Oxide This compound N_Oxide->Binding_Assay Binding_Data Determine Ki values Binding_Assay->Binding_Data Functional_Data Determine pA2/pKi values Functional_Assay->Functional_Data Comparison Comparative Analysis of Activity Binding_Data->Comparison Functional_Data->Comparison N_oxide N_oxide N_oxide->Functional_Assay

Caption: A generalized workflow for the in vitro comparison of solifenacin and its metabolites.

Conclusion

The available scientific literature and regulatory documents consistently characterize the N-oxide metabolite of solifenacin as pharmacologically inactive.[1][2][3] In contrast, solifenacin is a potent antagonist at muscarinic receptors, with a notable selectivity for the M₃ subtype. This clear distinction in in vitro activity underscores that the therapeutic effects of solifenacin administration are attributable to the parent compound, with negligible contribution from its N-oxide metabolite.

References

A Comparative Guide to Stability-Indicating Assays for Solifenacin and Its N-oxide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a robust stability-indicating assay method (SIAM) is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of validated reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the determination of Solifenacin and its primary degradation product, Solifenacin N-oxide.

Solifenacin, a competitive muscarinic receptor antagonist, is susceptible to degradation under various stress conditions, with N-oxidation of the quinuclidine ring being a principal metabolic and degradation pathway.[1] The formation of this compound, an inactive metabolite, underscores the necessity of a well-validated SIAM capable of separating and quantifying both the active pharmaceutical ingredient (API) and its degradation products.[1][2] This guide summarizes key experimental protocols and validation data from published studies to aid in the selection and implementation of a suitable analytical method.

Comparison of Chromatographic Conditions

The choice of chromatographic conditions is critical for achieving adequate separation and resolution between Solifenacin, its N-oxide, and other potential impurities. The following table summarizes the key parameters from three distinct validated RP-HPLC methods.

ParameterMethod 1Method 2Method 3
Stationary Phase Phenomenex Luna C18 (150x4.6mm, 5µm)[3]Sunfire C8 (150x4.6mm, 5µm)[1]Oyster BDS C8 (250 mm × 4.6 mm i.d., 5 μm)[4]
Mobile Phase pH 3.0 1-octane sulphonic acid with OPA: Acetonitrile (60:40)[3]Buffer: Methanol: Acetonitrile (45:45:10 v/v)[1]10 mM ammonium formate buffer (pH 3 with formic acid)–acetonitrile– methanol (52.5:37.5:10, v/v/v)[4]
Flow Rate 1.0 mL/min[3]1.0 mL/min[1]0.7 mL/min[4]
Detection Wavelength 220 nm[3]220 nm[1]210 nm[4]
Run Time 10 minutes[3]Not SpecifiedNot Specified

Validation Parameters: A Quantitative Overview

Method validation in accordance with International Council for Harmonisation (ICH) guidelines is essential to demonstrate that an analytical procedure is suitable for its intended purpose.[3] The following tables provide a comparative summary of the validation data for the aforementioned methods.

Linearity
ParameterMethod 1Method 2Method 3
Concentration Range 10-80 µg/mL[3]20-100 µg/mL[1]2–100 µg/mL[4]
Correlation Coefficient (r²) > 0.999[3]0.999[1]0.9999[4]
Accuracy (Recovery)
ParameterMethod 1Method 2
Recovery Range 70-130%[3]Not Specified
Assay (%) Not Specified100.40%[1]
Precision (%RSD)
ParameterMethod 1Method 2
Intra-day Precision < 2%Not Specified
Inter-day Precision < 2%Not Specified
Method Precision (%RSD) 0.04[3]Not Specified
Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterMethod 1Method 3
LOD Not Specified0.07 µg/mL[4]
LOQ Not Specified0.21 µg/mL[4]

Forced Degradation Studies: Assessing Stability

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method by subjecting the drug substance to various stress conditions.[3] The ability of the method to separate the degradation products from the parent drug is a critical aspect of its validation.

Stress ConditionMethod 1 (% Degradation)[3]Method 2 (% Degradation)[1]Method 3 (% Degradation)[4]
Acid Hydrolysis 1.95Not DetectedSignificant
Base Hydrolysis 0.83Not DetectedSignificant
Oxidative (Peroxide) 0.2Not DetectedSignificant
Thermal 2.6Not DetectedStable
Photolytic 2.0Not DetectedStable
Humidity 0.4Not SpecifiedNot Specified
Water Hydrolysis Not SpecifiedNot SpecifiedStable

It is important to note that the extent of degradation can vary significantly based on the specific stress conditions applied (e.g., concentration of acid/base/peroxide, temperature, duration of exposure).

Experimental Protocols

Method 1: RP-HPLC with Octane Sulphonic Acid
  • Chromatographic System: A reverse-phase HPLC system with a PDA detector.

  • Column: Phenomenex Luna C18 (150x4.6mm, 5µm).

  • Mobile Phase: A mixture of pH 3.0 1-octane sulphonic acid with OPA and Acetonitrile in a 60:40 ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: 220 nm.

  • Injection Volume: 20 µL.

  • Forced Degradation:

    • Acid: 1N HCl at 60°C for 6 hours.

    • Base: 1N NaOH at 60°C for 6 hours.

    • Oxidation: 20% peroxide at 60°C for 6 hours.

    • Thermal: 105°C for 6 hours.

    • Photolytic: 1.2 million lux hours followed by 200 Watt hours.

    • Humidity: 90% RH for 72 hours.[3]

Method 2: RP-HPLC with a C8 Column
  • Chromatographic System: A WATERS HPLC system with a UV detector.

  • Column: Sunfire C8 (150x4.6mm, 5µm).

  • Mobile Phase: A mixture of Buffer (0.1% trifluoroacetic acid in water, pH 3.0 with Orthophosphoric acid), Methanol, and Acetonitrile in a 45:45:10 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: 220 nm.

  • Injection Volume: 30 µL.

  • Forced Degradation:

    • Acid: 0.1N HCl at 60°C for 6 hours.

    • Base: 0.1N NaOH at 60°C for 6 hours.

    • Oxidation: 3% w/v hydrogen peroxide at room temperature for 15 minutes.

    • Thermal: 110°C for 24 hours.

    • Photolytic: Exposure to sunlight for 24 hours.[1]

Method 3: RP-HPLC with Ammonium Formate Buffer
  • Chromatographic System: HPLC with a UV detector.

  • Column: Oyster BDS C8 (250 mm × 4.6 mm i.d., 5 μm).

  • Mobile Phase: A mixture of 10 mM ammonium formate buffer (adjusted to pH 3 with formic acid), acetonitrile, and methanol in a 52.5:37.5:10 (v/v/v) ratio.

  • Flow Rate: 0.7 mL/min.

  • Detection: 210 nm.

  • Injection Volume: 20 µL.

  • Forced Degradation:

    • Acid/Base: Refluxed for 6 hours at 80°C.

    • Oxidation/Water: Refluxed for 4 hours at 80°C.

    • Thermal: 80°C for 7 days.

    • Photolytic: Exposed to 5382 lux of visible light and ≥200 Wh m−2 of UV radiation at 25°C for 7 days.[4]

Visualizing the Workflow and Degradation Pathway

To further clarify the processes involved, the following diagrams illustrate the general workflow for validating a stability-indicating assay and the chemical transformation of Solifenacin to its N-oxide.

G cluster_0 Method Development & Optimization cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Guidelines) A Select Column & Mobile Phase B Optimize Flow Rate & Wavelength A->B C Acid Stress B->C D Base Stress B->D E Oxidative Stress B->E F Thermal Stress B->F G Photolytic Stress B->G H Specificity C->H D->H E->H F->H G->H I Linearity H->I J Accuracy I->J K Precision J->K L LOD & LOQ K->L M Robustness L->M N Validated Stability-Indicating Assay Method M->N

Caption: Workflow for the validation of a stability-indicating assay.

G Solifenacin Solifenacin C₂₃H₂₆N₂O₂ N_Oxide This compound C₂₃H₂₆N₂O₃ Solifenacin->N_Oxide Oxidation (e.g., H₂O₂)

Caption: Degradation pathway of Solifenacin to this compound.

References

A Comparative Guide to Inter-laboratory Quantification of Solifenacin N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The following table summarizes the operational parameters and reported performance of different HPLC methods capable of analyzing Solifenacin and its impurities, including Solifenacin N-oxide. The performance data, such as Limit of Quantification (LOQ), accuracy, and precision, are based on the validation of the overall analytical method as reported in the cited studies.

Method/Laboratory Analytical Technique Matrix Chromatographic Conditions Limit of Quantification (LOQ) Accuracy (% Recovery) Precision (%RSD)
Method 1 RP-HPLCAPI/FormulationsColumn: Phenomenex Luna C18 (150x4.6mm, 5µm)Mobile Phase: pH 3.0 1-octane sulphonic acid with OPA: Acetonitrile (60:40)Flow Rate: 1.0 mL/minDetection: 220 nm0.20 µg/mL (for Solifenacin Succinate)[1]98-102% (for Solifenacin Succinate)[1]<2% (for Solifenacin Succinate)[1]
Method 2 RP-HPLCTablet Dosage FormColumn: Inertsil ODS 3V C18 (150 mm × 4.6 mm, 5 μm)Mobile Phase: Gradient with monobasic potassium phosphate (pH 3.5) with 0.1% triethylamine and methanolFlow Rate: 1.5 mL/minDetection: 220 nmNot explicitly stated for N-oxide.Not explicitly stated for N-oxide.Not explicitly stated for N-oxide.
Method 3 Gradient RP-HPLCAPIColumn: Not specifiedMobile Phase: Gradient with 0.01 M phosphate buffer (pH adjusted with orthophosphoric acid) and Acetonitrile:water (90:10)Flow Rate: 1.0 mL/minDetection: 220 nmNot explicitly stated for N-oxide.Excellent recoveries (97.5% - 100.4% for enantiomeric separation)[2]Not explicitly stated for N-oxide.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols outline the necessary steps for sample preparation, chromatographic separation, and detection.

Method 1: Isocratic RP-HPLC for Solifenacin Succinate API and Formulations [1]

  • Sample Preparation:

    • A standard stock solution of Solifenacin Succinate is prepared by dissolving the reference standard in a suitable diluent.

    • Working standard solutions are prepared by diluting the stock solution to the desired concentrations within the linearity range (e.g., 10-80 µg/mL).

    • For tablet analysis, a number of tablets are weighed, and the average weight is calculated. The tablets are then crushed into a fine powder.

    • A quantity of the powder equivalent to a specific amount of Solifenacin Succinate is weighed and transferred to a volumetric flask.

    • The powder is dissolved in the diluent, sonicated to ensure complete dissolution, and then diluted to the final volume. The solution is filtered before injection.

  • Chromatographic System:

    • Column: Phenomenex Luna C18 (150x4.6mm, 5µm).

    • Mobile Phase: A filtered and degassed mixture of pH 3.0 1-octane sulphonic acid with OPA and Acetonitrile in a 60:40 ratio.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 220 nm.

    • Injection Volume: 20 µL.

  • Validation Parameters:

    • The method was validated for specificity, linearity, accuracy, precision, robustness, and solution stability according to ICH guidelines.

    • Forced degradation studies were performed under acid, base, peroxide, photolytic, and thermal stress conditions to demonstrate the stability-indicating nature of the method.

Method 2: Gradient RP-HPLC for Solifenacin in Tablet Dosage Form

  • Sample Preparation:

    • Standard and sample solutions are prepared in a suitable diluent. For tablets, a powdering and dissolution process similar to Method 1 is followed.

  • Chromatographic System:

    • Column: Inertsil ODS 3V C18 (150 mm × 4.6 mm, 5 μm).

    • Mobile Phase: A gradient elution using a combination of monobasic potassium phosphate (pH 3.5) containing 0.1% triethylamine and methanol.

    • Flow Rate: 1.5 mL/min.

    • Detection: UV detector at 220 nm.

    • Column Temperature: 35°C.

  • Key Feature:

    • This method was specifically noted for achieving a resolution of greater than 3.0 between Solifenacin Succinate and its closely eluting impurity, this compound.

Experimental Workflow

The following diagram illustrates a general experimental workflow for the quantification of this compound in pharmaceutical samples.

G cluster_0 Sample Handling cluster_1 Analytical Procedure cluster_2 Data Processing SampleReceipt Sample Receipt and Logging SamplePrep Sample Preparation (Weighing, Dissolution, Dilution) SampleReceipt->SamplePrep HPLC HPLC Analysis (Injection, Separation) SamplePrep->HPLC Detection UV Detection HPLC->Detection Integration Chromatogram Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Data Review and Reporting Quantification->Report

Caption: General workflow for this compound quantification.

References

Stability Under Stress: A Comparative Analysis of Solifenacin and Solifenacin N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of a drug substance and its metabolites under various stress conditions is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of the stability of Solifenacin, a muscarinic receptor antagonist, and its primary metabolite, Solifenacin N-oxide, under forced degradation conditions. The data presented is synthesized from multiple studies to offer a comprehensive understanding of their degradation pathways.

Executive Summary

Solifenacin succinate exhibits susceptibility to degradation under oxidative, and to a lesser extent, acidic, basic, and photolytic stress conditions. A primary degradation product consistently identified across various stress studies is this compound, indicating that the N-oxidation of the quinuclidine ring is a key degradation pathway. While direct comparative stability studies subjecting this compound to the same stress conditions are not extensively available in the reviewed literature, its formation as a major degradant implies that Solifenacin is the less stable of the two under oxidative conditions. The amorphous form of Solifenacin is noted to be particularly unstable and prone to oxidation, leading to the formation of the N-oxide.

Data Presentation: Degradation of Solifenacin Succinate

The following table summarizes the percentage of degradation observed for Solifenacin succinate under various stress conditions as reported in the literature. It is important to note that degradation percentages can vary based on the specific experimental parameters such as the concentration of the stressor, temperature, and duration of exposure.

Stress ConditionReagent/MethodDuration & TemperatureDegradation (%)Reference
Acid Hydrolysis1N HCl6 hours at 60°C1.95[1]
Base Hydrolysis1N NaOH6 hours at 60°C0.83[1]
Oxidative Degradation20% H₂O₂6 hours at 60°CNot specified, significant[1]
Thermal DegradationDry Heat6 hours at 105°CNot specified, stable[1]
Photolytic Degradation1.2 million lux hours, 200 Watt hours/m²Not specifiedNot observed[1]
Water HydrolysisRefluxed in water12 hours at 60°CNot observed[1]
Humidity90% RH72 hoursNot observed[1]

Experimental Protocols

Detailed methodologies for the forced degradation studies of Solifenacin succinate are crucial for the replication and interpretation of stability data. The following protocols are based on common practices outlined in the referenced literature.

1. Preparation of Stock Solution: A stock solution of Solifenacin succinate is prepared by dissolving an accurately weighed amount of the substance in a suitable solvent, typically a mixture of water and acetonitrile or methanol, to a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: The stock solution is treated with an acid solution (e.g., 1N HCl) and heated at a specified temperature (e.g., 60°C) for a defined period (e.g., 6 hours). After the stress period, the solution is neutralized with an equivalent amount of a suitable base (e.g., 1N NaOH).

  • Base Hydrolysis: The stock solution is treated with a base solution (e.g., 1N NaOH) and heated under controlled conditions (e.g., 60°C for 6 hours). Following the stress period, the solution is neutralized with an equivalent amount of a suitable acid (e.g., 1N HCl).

  • Oxidative Degradation: The stock solution is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 20% H₂O₂), and maintained at a specific temperature (e.g., 60°C) for a set duration (e.g., 6 hours).

  • Thermal Degradation: A solid sample of Solifenacin succinate is exposed to dry heat in a temperature-controlled oven (e.g., 105°C) for a specified time (e.g., 6 hours).

  • Photolytic Degradation: A solution of Solifenacin succinate is exposed to a combination of visible and UV light, as per ICH guidelines (e.g., 1.2 million lux hours and 200 Watt hours/m²). A control sample is kept in the dark to differentiate between thermal and photolytic degradation.

  • Water Hydrolysis: The stock solution is refluxed with water at a controlled temperature (e.g., 60°C) for an extended period (e.g., 12 hours).

  • Humidity Exposure: A solid sample of Solifenacin succinate is exposed to a high-humidity environment (e.g., 90% Relative Humidity) for a defined duration (e.g., 72 hours).

3. Analysis: After exposure to the stress conditions, the samples are diluted to a suitable concentration and analyzed using a stability-indicating HPLC method. The percentage of degradation is calculated by comparing the peak area of the drug in the stressed sample with that of an unstressed sample.

Visualizations

To better illustrate the experimental process and the relationship between Solifenacin and its N-oxide, the following diagrams are provided.

G cluster_0 Forced Degradation Workflow drug Solifenacin Succinate stress Application of Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) drug->stress analysis HPLC Analysis stress->analysis degradation Degradation Products (including this compound) analysis->degradation Identification & Quantification parent Remaining Solifenacin analysis->parent Quantification

Caption: General workflow for forced degradation studies of Solifenacin Succinate.

G solifenacin Solifenacin n_oxide This compound solifenacin->n_oxide Oxidative Stress (e.g., H₂O₂)

Caption: Formation of this compound from Solifenacin under oxidative stress.

Conclusion

The stability of Solifenacin is compromised under various stress conditions, most notably oxidation, leading to the formation of this compound as a significant degradation product. This indicates that the tertiary amine on the quinuclidine ring of the Solifenacin molecule is a primary site of lability. While this compound is a product of Solifenacin's degradation, this suggests a higher stability of the N-oxide form under the same oxidative conditions, as it represents a more oxidized and, in this context, more stable state. For drug development professionals, this underscores the importance of controlling oxidative conditions during the manufacturing and storage of Solifenacin-containing products to minimize the formation of this impurity. Further studies directly evaluating the degradation profile of isolated this compound would provide a more complete comparative stability picture.

References

A Comparative Guide to the Relative Quantification of Solifenacin and its Metabolites, Including the N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the relative quantification of Solifenacin and its primary metabolites, with a special focus on the N-oxide. The information presented is supported by experimental data from published studies to aid researchers in selecting the most suitable analytical approach for their specific needs.

Solifenacin, a competitive muscarinic receptor antagonist, is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. This metabolic activity results in the formation of several metabolites, with the most significant being the N-oxide, 4R-hydroxy solifenacin, and 4R-hydroxy-N-oxide. Among these, 4R-hydroxy solifenacin is the only known pharmacologically active metabolite. Understanding the relative concentrations of these metabolites is crucial for comprehensive pharmacokinetic and drug metabolism studies.

Comparative Quantitative Data

AnalyteDosagePeak Plasma Concentration (Cmax)MatrixAnalytical Method
Solifenacin 5 mg24.0 ng/mL[1]Human PlasmaLC-MS/MS
Solifenacin 10 mg40.6 ng/mL[1]Human PlasmaLC-MS/MS
Solifenacin 10 mg14.10 ± 3.37 ng/mL[2]Human PlasmaLC-MS/MS
4S-hydroxy solifenacin (M1) Not specifiedNot explicitly quantified relative to parent drug in available literatureRat PlasmaHPLC-UV

Note: The data for 4S-hydroxy solifenacin (M1) is from a study in rats, and direct comparison with human plasma concentrations of the parent drug should be made with caution.

Experimental Protocols

The most prevalent and robust methods for the quantification of Solifenacin and its metabolites involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) has also been utilized, particularly for the simultaneous analysis of the parent drug and its active hydroxylated metabolite.

Alternative 1: Simultaneous Quantification of Solifenacin and 4S-hydroxy solifenacin by HPLC-UV

This method is suitable for the simultaneous determination of Solifenacin and its active metabolite, 4S-hydroxy solifenacin.

Sample Preparation: A two-step liquid-liquid extraction is employed to isolate the analytes from plasma.[3]

Chromatographic Conditions: [3]

  • Column: TSKgel ODS-80Ts (5 µm, 150 mm x 2.0 mm i.d.) reversed-phase column

  • Mobile Phase: 0.1 M phosphate buffer (pH 3.0) : acetonitrile (71:29, v/v)

  • Detection: UV at 220 nm

Performance: [3]

  • Lower Limit of Quantitation (LLOQ): 2 ng/mL for both Solifenacin and 4S-hydroxy solifenacin in rat plasma.

  • Precision (CV): 0.4% to 1.7% for Solifenacin and 1.3% to 3.2% for 4S-hydroxy solifenacin.

  • Accuracy (RE): -5.2% to 2.0% for Solifenacin and -4.0% to 8.6% for 4S-hydroxy solifenacin.

Alternative 2: Quantification of Solifenacin by LC-MS/MS

This highly sensitive and specific method is widely used for the quantification of the parent drug, Solifenacin, in human plasma. While this specific protocol does not include the metabolites, it represents a common approach that can be adapted for their simultaneous analysis.

Sample Preparation: Protein precipitation with methanol is a common and efficient method for sample clean-up.[4]

Chromatographic and Mass Spectrometric Conditions: [4]

  • Column: Pentafluorophenylpropylsilica column (50x4 mm, 3µm particles)

  • Mobile Phase: Methanol - 100mM ammonium acetate containing 1% of formic acid (90:10, v/v)

  • Ionization: Positive-ion electrospray

  • Detection: Selected reaction monitoring (SRM)

    • Solifenacin: m/z 363→193

    • Internal Standard (Solifenacin-D5): m/z 368→198

Performance: [4]

  • Lower Limit of Quantitation (LLOQ): 0.47 ng/mL in human plasma.

  • Linearity: Up to 42 ng/mL.

  • Precision (RSD): Less than 11%.

  • Inaccuracy: Did not exceed 11%.

Visualizing the Analytical Workflow and Metabolic Pathway

To better understand the processes involved, the following diagrams illustrate the metabolic pathway of Solifenacin and a general workflow for its quantification.

Solifenacin Solifenacin N_oxide Solifenacin N-oxide Solifenacin->N_oxide N-oxidation Hydroxy 4R-hydroxy solifenacin (Active Metabolite) Solifenacin->Hydroxy Hydroxylation (CYP3A4) Hydroxy_N_oxide 4R-hydroxy-N-oxide solifenacin Hydroxy->Hydroxy_N_oxide N-oxidation

Metabolic pathway of Solifenacin.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (e.g., with Methanol) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection onto LC Column Supernatant->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Quantification Quantification Detection->Quantification Results Results Quantification->Results Generate Concentration Data

General workflow for Solifenacin quantification.

References

Safety Operating Guide

Proper Disposal of Solifenacin N-oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Solifenacin N-oxide, a metabolite and potential impurity of the muscarinic receptor antagonist, solifenacin.[1] Adherence to these guidelines is essential for researchers, scientists, and drug development professionals to minimize environmental impact and ensure regulatory compliance.

Regulatory Framework

The disposal of pharmaceutical and research chemicals is governed by a framework of federal and state regulations. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3] Additionally, the EPA's Subpart P rule provides specific management standards for hazardous waste pharmaceuticals from healthcare facilities.[3][4] While this compound is not classified as a "Hazardous Chemical" under the OSHA Hazard Communication Standard, 29 CFR 1910.1200, it is imperative to handle its disposal with care to prevent environmental contamination.[5]

Disposal Procedures

The recommended method for the disposal of this compound is through a licensed hazardous material disposal company.[5] Incineration in a facility equipped with an afterburner and scrubber is a suitable treatment method.[5] Under no circumstances should this compound be disposed of down the drain or in regular trash.[6][7]

Step-by-Step Disposal Protocol:

  • Containerization:

    • Collect waste this compound, including any contaminated labware (e.g., pipette tips, vials), in a designated, leak-proof, and clearly labeled waste container.[6][8]

    • The container should be made of a material compatible with the chemical.

    • Ensure the container is kept securely closed except when adding waste.[8]

  • Labeling:

    • Clearly label the waste container with "Waste this compound" and any other identifiers required by your institution's environmental health and safety (EHS) department.

    • Indicate the approximate quantity of the waste.

  • Storage:

    • Store the waste container in a designated, secure area away from incompatible materials.[8]

    • Follow all institutional guidelines for the storage of chemical waste.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous material disposal company to arrange for pickup and disposal.

    • Provide them with all necessary information about the waste material.

  • Empty Containers:

    • For containers that held this compound, the first rinse should be collected and disposed of as hazardous waste.[8]

    • Subsequent rinses of empty containers for highly toxic chemicals should also be collected as hazardous waste.[8] After thorough rinsing and air-drying, the container may be disposed of as regular waste, provided all chemical residues have been removed.

Quantitative Disposal Parameters

ParameterGuidelineSource
Drain Disposal Prohibited for potentially hazardous chemicals.[6]
Solid Waste Disposal Prohibited for chemical waste.[7]
Waste Container Fullness Request pickup when container is ¾ full.[6]
Empty Container Rinsate First rinse (and subsequent for highly toxic) must be collected as hazardous waste.[8]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

A Start: this compound waste generated C Collect waste in a designated, leak-proof container. A->C B Is the waste container properly labeled and sealed? E Store container in a designated chemical waste storage area. B->E Yes J Seal the container. B->J No D Label container with contents and hazard information. C->D D->B F Is the container 3/4 full or has it reached the designated storage time limit? E->F F->E No G Contact Environmental Health & Safety (EHS) for waste pickup. F->G Yes H EHS transports waste to a licensed disposal facility for incineration. G->H I End: Waste properly disposed. H->I J->E

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Researchers must consult their institution's specific safety and disposal protocols and comply with all applicable local, state, and federal regulations.

References

Personal protective equipment for handling Solifenacin N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of Solifenacin N-oxide is of utmost importance. This guide provides crucial, immediate safety and logistical information, including operational and disposal plans, to ensure a secure laboratory environment. As this compound is a pharmaceutical-related compound of unknown potency, it is imperative to handle it with a high degree of caution.[1]

Personal Protective Equipment (PPE) and Safety Measures

A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE and safety measures.

Equipment/Measure Specification Purpose
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber) inspected prior to use. Must satisfy EU Directive 89/686/EEC and the standard EN 374.[1]Prevents skin contact with the chemical.
Body Protection Fire/flame resistant and impervious laboratory coat or clothing.[1]Protects skin and personal clothing from contamination.
Respiratory Protection A suitable respirator should be used if ventilation is inadequate or if there is a risk of inhaling dust or aerosols.Minimizes inhalation exposure.
General Ventilation Handle in a well-ventilated area or within a chemical fume hood.Minimizes inhalation exposure.
Safety Equipment Accessible safety shower and eyewash station.For immediate decontamination in case of accidental exposure.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly closed container in a dry and well-ventilated place.[2][3]

Handling and Experimental Use:

  • Before handling, ensure all required PPE is correctly worn.

  • Avoid the formation and inhalation of dust.[1]

  • Wash hands thoroughly after handling.[1]

Spill Management:

  • In case of a spill, keep unnecessary personnel away.[1]

  • Wear appropriate PPE, including respiratory protection if dust is generated.[1]

  • Avoid inhalation of dust from the spilled material.[1]

  • Do not touch damaged containers or spilled material unless wearing appropriate protective clothing.[1]

  • Sweep up or vacuum the spillage and collect it in a suitable container for disposal.[1]

  • Clean the surface thoroughly to remove any residual contamination.[1]

  • Avoid discharge into drains, water courses, or onto the ground.[1]

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination.

  • Waste Classification: As a biologically active compound of unknown potency, it is prudent to manage this compound waste as hazardous waste.[4]

  • Segregation and Storage: Segregate waste from non-hazardous waste.[4] Store the waste in a designated, well-labeled, and sealed container.[4]

  • Disposal Method: Excess and expired materials should be offered to a licensed hazardous material disposal company.[1] The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] Ensure compliance with all federal and local regulations regarding disposal.[1]

First Aid Measures

In the event of exposure, immediate medical attention is required.[1]

Exposure Route First Aid Procedure
Inhalation If breathing is difficult, remove the person to fresh air and keep them at rest in a comfortable position for breathing. Call a physician if symptoms develop or persist.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

graph "Solifenacin_N_oxide_Handling_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_prep" { label="Preparation"; style="filled"; color="#F1F3F4"; "Review_SDS" [label="Review Safety Data Sheet"]; "Don_PPE" [label="Don Appropriate PPE"]; }

subgraph "cluster_handling" { label="Handling"; style="filled"; color="#F1F3F4"; "Weighing" [label="Weighing/Transfer\n(in fume hood)"]; "Experiment" [label="Experimental Use"]; }

subgraph "cluster_cleanup" { label="Post-Handling"; style="filled"; color="#F1F3F4"; "Decontaminate" [label="Decontaminate Work Area"]; "Doff_PPE" [label="Doff PPE Correctly"]; "Wash_Hands" [label="Wash Hands Thoroughly"]; }

subgraph "cluster_disposal" { label="Disposal"; style="filled"; color="#F1F3F4"; "Segregate_Waste" [label="Segregate Hazardous Waste"]; "Dispose" [label="Dispose via Licensed Contractor"]; }

"Review_SDS" -> "Don_PPE" [label="Proceed"]; "Don_PPE" -> "Weighing" [label="Proceed"]; "Weighing" -> "Experiment" [label="Proceed"]; "Experiment" -> "Decontaminate" [label="Complete"]; "Decontaminate" -> "Doff_PPE" [label="Proceed"]; "Doff_PPE" -> "Wash_Hands" [label="Proceed"]; "Experiment" -> "Segregate_Waste" [label="Generate Waste"]; "Segregate_Waste" -> "Dispose" [label="Store for Pickup"]; }

Caption: Workflow for the safe handling of this compound.

PPE_Selection_Logic Task Handling Task Assessment Risk_Assessment Risk of Splash, Dust, or Aerosol? Task->Risk_Assessment Low_Risk Low Risk (e.g., handling sealed container) Risk_Assessment->Low_Risk No High_Risk High Risk (e.g., weighing, preparing solutions) Risk_Assessment->High_Risk Yes Standard_PPE Standard PPE: - Lab Coat - Gloves - Safety Glasses Low_Risk->Standard_PPE Enhanced_PPE Enhanced PPE: - Impervious Lab Coat - Chemical Resistant Gloves - Goggles/Face Shield - Respiratory Protection High_Risk->Enhanced_PPE

Caption: Decision logic for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Solifenacin N-oxide
Reactant of Route 2
Reactant of Route 2
Solifenacin N-oxide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。